Product packaging for 4-Hydroxyquinoline(Cat. No.:CAS No. 611-36-9)

4-Hydroxyquinoline

Número de catálogo: B1666331
Número CAS: 611-36-9
Peso molecular: 145.16 g/mol
Clave InChI: PMZDQRJGMBOQBF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

4-quinolone is a quinolone that is 1,4-dihydroquinoline substituted by an oxo group at position 4. It is a tautomer of a quinolin-4-ol.
4-Hydroxyquinoline has been reported in Glycosmis parviflora and Glycosmis citrifolia with data available.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H7NO B1666331 4-Hydroxyquinoline CAS No. 611-36-9

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1H-quinolin-4-one
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InChI

InChI=1S/C9H7NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-6H,(H,10,11)
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InChI Key

PMZDQRJGMBOQBF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H7NO
Source PubChem
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DSSTOX Substance ID

DTXSID50209980
Record name 4-Hydroxyquinoline
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Molecular Weight

145.16 g/mol
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CAS No.

529-37-3, 611-36-9
Record name 4(1H)-Quinolinone
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Record name 4-HYDROXYQUINOLINE
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Foundational & Exploratory

4-Hydroxyquinoline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of the Chemical Properties, Biological Activities, and Experimental Protocols of 4-Hydroxyquinoline for Researchers, Scientists, and Drug Development Professionals.

This compound, a heterocyclic aromatic organic compound, is a significant molecule in medicinal chemistry and biological research. Its versatile scaffold has been the basis for the development of numerous therapeutic agents and serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules. This technical guide provides a detailed overview of this compound, encompassing its fundamental properties, synthesis, biological significance, and relevant experimental methodologies.

Core Properties of this compound

This compound, also known as 4-quinolinol or kynurine, exists in tautomeric equilibrium with 1H-quinolin-4-one.[1] Its chemical and physical properties are summarized in the table below.

PropertyValue
CAS Number 611-36-9[1][2][3][4]
Molecular Formula C₉H₇NO
Molecular Weight 145.16 g/mol
Appearance Light yellowish to light brown crystalline powder
Melting Point 199-206 °C, 200-202 °C (lit.), 203 °C
Boiling Point 264.27 °C (Predicted)
Solubility Soluble in methanol, DMF, DMSO, ethanol, chloroform, dichloromethane, and acetone. Sparingly soluble in hot water.
pKa (Dissociation Constant) Information available in the IUPAC Digitized pKa Dataset.
UV Absorption Maxima 232, 317, 330 nm

Chemical Synthesis and Reactivity

The synthesis of this compound and its derivatives has been a subject of extensive research, leading to the development of several synthetic routes.

Synthesis Methods

One of the classical methods for synthesizing 4-hydroxyquinolines is the Conrad-Limpach reaction . This involves the condensation of an aniline with a β-ketoester. An alternative approach involves the cyclization of ethyl β-anilinocrotonate in a high-boiling solvent like Dowtherm. Other methods include the dehydrogenation of 4-keto-1,2,3,4-tetrahydroquinoline compounds using palladium black and a hydrogen acceptor.

A general workflow for the synthesis of 2-methyl-4-hydroxyquinoline via the cyclization of ethyl β-anilinocrotonate is depicted below.

G General Synthesis Workflow for 2-Methyl-4-Hydroxyquinoline cluster_reactants Starting Materials cluster_process Reaction cluster_workup Work-up and Purification cluster_product Final Product reactant1 Ethyl β-anilinocrotonate process Heat at reflux temperature (10-15 minutes) reactant1->process reactant2 High-boiling solvent (e.g., Dowtherm) reactant2->process step1 Cool to room temperature process->step1 step2 Add petroleum ether to precipitate solid step1->step2 step3 Filter and wash the crude product step2->step3 step4 Recrystallize from boiling water with activated carbon step3->step4 product 2-Methyl-4-hydroxyquinoline step4->product

Caption: Synthesis of 2-methyl-4-hydroxyquinoline.

Chemical Reactivity

The this compound scaffold exhibits both electrophilic and nucleophilic properties. The C3 position is particularly reactive due to the electronic effects of the hydroxyl and carbonyl groups, making it susceptible to reactions like halogenation and coupling. The hydroxyl group can undergo reactions such as tosylation. Furthermore, derivatives of this compound can undergo various reactions, including aminomethylation via the modified Mannich reaction and Knoevenagel condensation with aromatic aldehydes.

Biological Activities and Applications

This compound and its derivatives exhibit a broad spectrum of biological activities, making them valuable in drug discovery and development.

Antimicrobial and Antifungal Activity

This compound is a known antimicrobial agent with growth-inhibitory effects against intestinal bacteria. It forms the core structure of quinolone antibiotics. Its derivatives have also demonstrated notable antifungal properties.

Quorum Sensing in Pseudomonas aeruginosa

This compound is a precursor in the biosynthesis of 2-alkyl-4(1H)-quinolones (AQs), which are quorum-sensing signal molecules in the bacterium Pseudomonas aeruginosa. These molecules, such as 2-heptyl-3-hydroxy-4(1H)-quinolone (PQS) and its precursor 2-heptyl-4-quinolone (HHQ), regulate the expression of virulence factors. The biosynthesis of these molecules is dependent on the pqsA-E operon.

G Role of this compound in Pseudomonas aeruginosa Quorum Sensing cluster_biosynthesis Biosynthesis Pathway cluster_function Function HQ This compound Core pqsA_E pqsA-E operon products HQ->pqsA_E precursor HHQ 2-Heptyl-4-quinolone (HHQ) pqsA_E->HHQ biosynthesis of PQS Pseudomonas Quinolone Signal (PQS) HHQ->PQS acts as signal and precursor to virulence Virulence Factor Expression HHQ->virulence regulates PQS->virulence regulates

Caption: this compound in bacterial communication.

Cytotoxic and Anticancer Potential

Derivatives of this compound have been investigated for their cytotoxic effects against various cancer cell lines. Some derivatives have shown selective toxicity towards multidrug-resistant cancer cells. This highlights the potential of the this compound scaffold in the development of novel anticancer agents.

Other Applications
  • Antioxidant: 4-Hydroxyquinolines possess antioxidative properties and have been studied for their potential in developing strategies against neurodegenerative diseases associated with oxidative stress.

  • Analytical Chemistry: It is used as a fluorescent detection reagent for metal ions like iron(III).

  • Enzyme Inhibition: Certain derivatives, such as 2-heptyl-4-hydroxyquinoline N-oxide (HQNO), are known to inhibit respiratory chain enzymes.

  • Research Tool: this compound is used as a fluorescent product to measure the activity of monoamine oxidase.

Experimental Protocols

General Synthesis of Knoevenagel Derivatives

A common experimental protocol for the synthesis of Knoevenagel derivatives from 4-hydroxyquinolines involves the following steps:

  • A mixture of the this compound derivative, an aromatic aldehyde, and piperidine in a suitable solvent (e.g., ethanol) is prepared.

  • The reaction mixture is heated under reflux for a specified period, typically ranging from 2 to 10 hours.

  • After completion of the reaction (monitored by TLC), the solvent is evaporated.

  • The crude product is then purified, often by column chromatography, to yield the desired Knoevenagel derivative.

Quantitative Analysis

Several chromatographic techniques are employed for the quantitative analysis of quinoline compounds.

High-Performance Liquid Chromatography (HPLC):

  • Sample Preparation: A common method involves ultrasonic extraction of the sample with a suitable solvent like acetonitrile.

  • Chromatographic Conditions: Separation is typically achieved on a C18 column with a mobile phase consisting of a mixture of water and methanol, with the pH adjusted using an acid like orthophosphoric acid.

  • Detection: UV detection is commonly used, with the wavelength set according to the absorption maxima of the analytes.

G General Workflow for HPLC Analysis of Quinoline Compounds cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis sample Weigh Sample extraction Solvent Extraction (e.g., Acetonitrile) sample->extraction sonication Ultrasonic Extraction extraction->sonication filtration Filter Extract sonication->filtration injection Inject Sample onto C18 Column filtration->injection separation Mobile Phase Elution injection->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram quantification Quantify using Calibration Curve chromatogram->quantification

Caption: Workflow for quantitative HPLC analysis.

Other Analytical Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile derivatives of this compound.

  • Thin-Layer Chromatography (TLC): A simple and cost-effective method for the separation and qualitative analysis of this compound and its derivatives. Densitometry can be used for quantification.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and broad range of biological activities. Its role as a key structural motif in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents, continues to drive research. Furthermore, its involvement in bacterial quorum sensing opens up avenues for the development of novel anti-virulence therapies. The synthetic and analytical methodologies outlined in this guide provide a foundation for further exploration and utilization of this important heterocyclic compound.

References

The Synthesis of 4-Hydroxyquinoline from Aniline: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyquinoline and its derivatives are pivotal structural motifs in a vast array of pharmacologically active compounds and are crucial intermediates in organic synthesis. The development of efficient and scalable methods for their synthesis is of paramount importance to the pharmaceutical and chemical industries. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound originating from aniline. We delve into the core methodologies, including the Conrad-Limpach reaction, the Knorr quinoline synthesis, and the Gould-Jacobs reaction. This document presents a comparative analysis of these methods, supported by detailed experimental protocols and quantitative data to facilitate practical application in a laboratory setting. Furthermore, reaction pathways and experimental workflows are visualized to provide a clear and concise understanding of the chemical transformations involved.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide spectrum of biological activities, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties. Among quinoline derivatives, 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones) are of particular significance. Their synthesis from readily available starting materials like aniline has been a subject of extensive research for over a century. This guide focuses on the three classical and most utilized named reactions for this transformation: the Conrad-Limpach synthesis, the Knorr quinoline synthesis, and the Gould-Jacobs reaction. Each method offers distinct advantages and is suited for different substitution patterns and reaction conditions. Understanding the nuances of each approach is critical for chemists aiming to synthesize specific this compound derivatives for drug discovery and development.

Core Synthesis Methodologies

The synthesis of this compound from aniline predominantly relies on the condensation of aniline with a β-dicarbonyl compound or its equivalent, followed by a cyclization step. The choice of the three-carbon component and the reaction conditions dictates the final product.

The Conrad-Limpach Synthesis

The Conrad-Limpach synthesis is a two-step procedure that involves the reaction of aniline with a β-ketoester.[1][2] The initial step is the formation of a β-aminoacrylate (enamine) at lower temperatures. The second step is a thermal cyclization at high temperatures (typically around 250 °C) to yield the this compound.[1][2] The use of a high-boiling, inert solvent can significantly improve the yield of the cyclization step.[2]

Conrad_Limpach Aniline Aniline Intermediate1 β-Aminoacrylate (Enamine) Aniline->Intermediate1 Condensation (Room Temp) BetaKetoester β-Ketoester BetaKetoester->Intermediate1 Product This compound Intermediate1->Product Thermal Cyclization (~250 °C)

Caption: General reaction scheme for the Conrad-Limpach synthesis.

  • Enamine Formation: In a round-bottom flask, equimolar amounts of aniline and ethyl acetoacetate are mixed. The mixture is stirred at room temperature for 4-6 hours. The reaction can be monitored by thin-layer chromatography (TLC). Upon completion, the water formed during the reaction is removed under reduced pressure.

  • Cyclization: The resulting crude β-aminoacrylate is added to a high-boiling solvent such as diphenyl ether or mineral oil. The mixture is heated to approximately 250 °C for 30 minutes to 1 hour.

  • Work-up and Purification: After cooling, the reaction mixture is diluted with a non-polar solvent like hexane to precipitate the product. The solid is collected by filtration, washed with the same solvent, and can be further purified by recrystallization from a suitable solvent such as ethanol.

β-KetoesterSolventTemperature (°C)Time (h)Yield (%)Reference
Ethyl acetoacetateMineral Oil2500.5 - 1up to 95
Ethyl acetoacetateDiphenyl EtherReflux286
Ethyl 3-ethoxybut-2-enoate1,2,4-TrichlorobenzeneReflux165
Ethyl 3-ethoxybut-2-enoate2-NitrotolueneReflux151
The Knorr Quinoline Synthesis

The Knorr quinoline synthesis is a variation that typically leads to 2-hydroxyquinolines. However, under specific conditions, it can be directed to form 4-hydroxyquinolines. This reaction involves the formation of a β-ketoanilide from aniline and a β-ketoester at higher temperatures (around 110-140 °C), followed by cyclization using a strong acid like sulfuric acid. The concentration of the acid catalyst can influence the product distribution between the 2- and this compound isomers.

Knorr_Synthesis Aniline Aniline Intermediate1 β-Ketoanilide Aniline->Intermediate1 Condensation (110-140 °C) BetaKetoester β-Ketoester BetaKetoester->Intermediate1 Product This compound Intermediate1->Product Acid-catalyzed Cyclization (e.g., H₂SO₄)

Caption: General reaction scheme for the Knorr synthesis of 4-hydroxyquinolines.

  • Anilide Formation: Aniline (1.0 eq.) and a β-ketoester (1.0-1.2 eq.), such as ethyl acetoacetate, are heated together at 110-140 °C for 1-2 hours to form the corresponding β-ketoanilide.

  • Cyclization: The crude anilide is cooled and then slowly added to a stirred, cold (0-10 °C) concentrated sulfuric acid or polyphosphoric acid (PPA). The amount of acid is a critical parameter; smaller amounts of PPA favor the formation of the this compound. The mixture is then heated to 80-120 °C and the reaction is monitored by TLC.

  • Work-up and Purification: Upon completion, the reaction mixture is carefully poured onto crushed ice. The precipitated solid is collected by filtration, washed with water until the filtrate is neutral, and then dried. Further purification can be achieved by recrystallization.

β-KetoesterAcid CatalystTemperature (°C)Time (h)Yield (%)Reference
BenzoylacetanilidePolyphosphoric Acid (small amount)80-120VariesModerate
Ethyl acetoacetateSulfuric Acid1001-2Moderate
The Gould-Jacobs Reaction

The Gould-Jacobs reaction is a multi-step synthesis that begins with the condensation of aniline with diethyl ethoxymethylenemalonate (EMME) or a similar malonic ester derivative. This is followed by a thermal cyclization to form a this compound-3-carboxylate ester. Subsequent saponification and decarboxylation yield the final this compound.

Gould_Jacobs Aniline Aniline Intermediate1 Anilinomethylenemalonate Aniline->Intermediate1 Condensation EMME Diethyl Ethoxy- methylenemalonate (EMME) EMME->Intermediate1 Intermediate2 Ethyl this compound- 3-carboxylate Intermediate1->Intermediate2 Thermal Cyclization (>250 °C) Intermediate3 This compound- 3-carboxylic acid Intermediate2->Intermediate3 Saponification (e.g., NaOH) Product This compound Intermediate3->Product Decarboxylation (Heat)

Caption: Stepwise reaction pathway of the Gould-Jacobs synthesis.

  • Condensation: Aniline is reacted with diethyl ethoxymethylenemalonate, typically by heating the neat mixture at around 100-130 °C. The ethanol formed is distilled off.

  • Cyclization: The resulting anilinomethylenemalonate is heated at a high temperature (around 250 °C) in a high-boiling solvent like diphenyl ether or Dowtherm A.

  • Saponification: The cyclized product, ethyl this compound-3-carboxylate, is hydrolyzed by heating with an aqueous solution of sodium hydroxide.

  • Decarboxylation: The resulting sodium salt of this compound-3-carboxylic acid is neutralized with an acid (e.g., acetic acid) to precipitate the carboxylic acid. This intermediate is then heated (often above its melting point) to induce decarboxylation, yielding this compound.

Aniline DerivativeCyclization ConditionsSaponificationDecarboxylationOverall Yield (%)Reference
Aniline250 °C, Dowtherm ANaOH (aq)HeatLow to Moderate
Substituted AnilinesVariesNaOH or KOHHeatVaries

Comparison of Synthesis Methods

FeatureConrad-Limpach SynthesisKnorr Quinoline SynthesisGould-Jacobs Reaction
Starting Materials Aniline, β-KetoesterAniline, β-KetoesterAniline, Malonic ester derivative
Key Intermediate β-Aminoacrylateβ-KetoanilideAnilinomethylenemalonate
Reaction Conditions High temperature (cyclization)High temperature (anilide), Strong acidHigh temperature, Multi-step
Primary Product 4-HydroxyquinolinesTypically 2-hydroxyquinolines (can be directed to 4-hydroxy)4-Hydroxyquinolines
Advantages Good yields for 4-hydroxyquinolinesVersatile for 2-hydroxyquinolinesAccess to 3-carboxy-4-hydroxyquinolines
Disadvantages Requires very high temperaturesPotential for isomer mixturesMulti-step, often lower overall yields

Conclusion

The synthesis of this compound from aniline can be effectively achieved through several classical named reactions, each with its own set of advantages and limitations. The Conrad-Limpach synthesis offers a direct and often high-yielding route, provided the high-temperature cyclization can be efficiently managed. The Knorr synthesis, while primarily used for 2-hydroxyquinolines, can be adapted to produce the 4-hydroxy isomer by careful control of reaction conditions. The Gould-Jacobs reaction, although more complex due to its multi-step nature, provides valuable access to this compound-3-carboxylic acids, which are important intermediates for further functionalization.

The choice of synthetic route will ultimately depend on the desired substitution pattern of the final product, the available laboratory equipment, and the scale of the reaction. The detailed protocols and comparative data presented in this guide are intended to assist researchers, scientists, and drug development professionals in making informed decisions for the successful synthesis of this compound and its derivatives.

References

A Technical Guide to the Natural Occurrence and Isolation of 4-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyquinoline, a heterocyclic aromatic organic compound, serves as a crucial scaffold in numerous biologically active molecules. Its derivatives are recognized for a wide range of pharmacological activities, including antimicrobial, antitumor, and anti-inflammatory properties. This technical guide provides an in-depth overview of the natural sources of this compound, detailed protocols for its isolation and purification, quantitative data on its natural abundance, and an exploration of its biosynthetic pathways. This document is intended to be a valuable resource for researchers and professionals involved in natural product chemistry, drug discovery, and development.

Natural Occurrence of this compound

This compound and its alkylated derivatives have been identified in a diverse range of organisms, from terrestrial plants to marine microorganisms.

In Plants

The primary plant sources of this compound and its derivatives belong to the Rutaceae family, commonly known as the citrus family.

  • Glycosmis Genus: this compound has been reported in Glycosmis parviflora and Glycosmis citrifolia[1]. These plants have been a source for the isolation of various quinoline alkaloids.

In Bacteria

Certain bacteria are prolific producers of this compound derivatives, where these compounds often play a role in quorum sensing and antimicrobial activity.

  • Pseudomonas aeruginosa : This opportunistic human pathogen produces a variety of 2-alkyl-4-hydroxyquinolines (AHQs). These molecules are involved in cell-to-cell communication and act as virulence factors[2][3]. The core this compound structure is central to these signaling molecules.

  • Marine Actinomycetes: Species of Streptomyces, isolated from marine environments, have been found to produce quinoline alkaloids[4].

In Other Sources
  • Ziziphus lotus Honey: this compound has been identified as a component of honey produced from the nectar of Ziziphus lotus[5].

  • Human Exposome: While not naturally produced by the human body, this compound is considered a part of the human exposome, meaning it can be present due to environmental exposure.

Quantitative Analysis

The concentration of this compound and its derivatives in natural sources can vary significantly depending on the organism, environmental conditions, and the specific plant part or microbial culture conditions.

Natural SourceCompoundConcentration / YieldReference
Pseudomonas aeruginosa MTCC 5210Secondary Metabolite (unspecified)3.857 g/L (under optimized culture conditions)
Pseudomonas aeruginosa PAO12′-hydroxy-2-nonyl-4(1H)-quinolone (2′-OH-NQ)Max. 0.55 mg/L

Isolation and Purification Protocols

The isolation of this compound from its natural sources typically involves solvent extraction followed by chromatographic purification. The following are detailed experimental protocols based on methodologies reported for related compounds from the identified natural sources.

Isolation from Pseudomonas aeruginosa Culture

This protocol is adapted from the general methodology for the extraction of 4-hydroxy-2-alkylquinolines (HAQs).

3.1.1. Experimental Workflow

G cluster_extraction Extraction cluster_partition Partitioning cluster_purification Purification culture P. aeruginosa Culture Broth centrifuge1 Centrifugation culture->centrifuge1 supernatant Supernatant centrifuge1->supernatant pellet1 Cell Pellet (discarded) centrifuge1->pellet1 methanol_extraction Methanol Extraction supernatant->methanol_extraction centrifuge2 Centrifugation methanol_extraction->centrifuge2 methanol_extract Methanol Extract centrifuge2->methanol_extract pellet2 Cell Debris (discarded) centrifuge2->pellet2 evaporation Evaporation of Methanol methanol_extract->evaporation residue Aqueous Residue evaporation->residue dcm_partition Dichloromethane Partitioning residue->dcm_partition dcm_layer Dichloromethane Layer dcm_partition->dcm_layer aqueous_layer Aqueous Layer (discarded) dcm_partition->aqueous_layer evaporation2 Evaporation of Dichloromethane dcm_layer->evaporation2 crude_extract Crude Extract evaporation2->crude_extract tlc Preparative TLC crude_extract->tlc pure_compound Pure this compound tlc->pure_compound

Caption: Workflow for the isolation of this compound from P. aeruginosa.

3.1.2. Detailed Methodology

  • Culturing: Culture Pseudomonas aeruginosa in a suitable broth medium (e.g., Luria-Bertani broth) under optimal growth conditions (e.g., 37°C with shaking) for 24-48 hours.

  • Extraction:

    • Centrifuge the culture broth at 10,000 x g for 15 minutes to separate the supernatant from the bacterial cells.

    • Extract the supernatant twice with an equal volume of methanol.

    • Centrifuge the methanol extract to remove any remaining cellular debris.

  • Solvent Partitioning:

    • Evaporate the methanol from the extract under reduced pressure to obtain an aqueous residue.

    • Partition the aqueous residue three times with an equal volume of dichloromethane.

    • Combine the dichloromethane layers and wash with brine.

    • Dry the dichloromethane layer over anhydrous sodium sulfate and evaporate to dryness to yield the crude extract.

  • Purification:

    • Perform preparative Thin Layer Chromatography (TLC) on the crude extract using a silica gel plate and a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

    • Identify the band corresponding to this compound by comparison with a standard or by spectroscopic methods.

    • Scrape the identified band from the TLC plate and elute the compound with a polar solvent (e.g., methanol or ethyl acetate).

    • Evaporate the solvent to obtain the purified this compound.

Isolation from Glycosmis parviflora

This protocol is a generalized procedure for the isolation of quinoline alkaloids from plant material.

3.2.1. Experimental Workflow

G cluster_extraction Extraction cluster_partition Partitioning cluster_purification Purification plant_material Dried Plant Material (leaves/stems) maceration Maceration with Methanol plant_material->maceration filtration Filtration maceration->filtration filtrate Methanol Filtrate filtration->filtrate residue Plant Residue (discarded) filtration->residue evaporation Evaporation of Methanol filtrate->evaporation crude_extract Crude Extract evaporation->crude_extract acid_base_partition Acid-Base Partitioning crude_extract->acid_base_partition ethyl_acetate_layer Ethyl Acetate Layer (alkaloids) acid_base_partition->ethyl_acetate_layer aqueous_layer Aqueous Layer (discarded) acid_base_partition->aqueous_layer evaporation2 Evaporation of Ethyl Acetate ethyl_acetate_layer->evaporation2 fractionated_extract Fractionated Extract evaporation2->fractionated_extract column_chromatography Column Chromatography fractionated_extract->column_chromatography hplc Preparative HPLC column_chromatography->hplc pure_compound Pure this compound hplc->pure_compound

Caption: Workflow for the isolation of this compound from Glycosmis parviflora.

3.2.2. Detailed Methodology

  • Extraction:

    • Air-dry and powder the leaves and stems of Glycosmis parviflora.

    • Macerate the powdered plant material with methanol at room temperature for 72 hours.

    • Filter the extract and concentrate it under reduced pressure to obtain a crude methanol extract.

  • Acid-Base Partitioning:

    • Suspend the crude extract in 5% aqueous HCl and partition with ethyl acetate to remove non-basic compounds.

    • Basify the acidic aqueous layer with ammonium hydroxide to pH 9-10.

    • Extract the basified aqueous layer three times with ethyl acetate.

    • Combine the ethyl acetate layers, wash with water, dry over anhydrous sodium sulfate, and evaporate to yield the crude alkaloid fraction.

  • Chromatographic Purification:

    • Subject the crude alkaloid fraction to column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

    • Monitor the fractions by TLC and combine those containing the desired compound.

    • Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a suitable mobile phase (e.g., a gradient of acetonitrile and water) to obtain pure this compound.

Biosynthesis of this compound

The biosynthesis of the this compound core structure in bacteria proceeds through the condensation of precursors derived from primary metabolism.

Biosynthetic Pathway of 4-Hydroxy-2-alkylquinolines (HAQs) in Pseudomonas aeruginosa

The biosynthesis of HAQs in P. aeruginosa involves the "head-to-head" condensation of anthranilic acid, derived from the shikimate pathway, and a β-keto fatty acid, which originates from fatty acid biosynthesis.

G cluster_pathway Biosynthesis of 4-Hydroxy-2-alkylquinolines (HAQs) chorismate Chorismate anthranilate Anthranilic Acid chorismate->anthranilate Shikimate Pathway condensation Condensation anthranilate->condensation acyl_carrier_protein β-Keto Fatty Acyl-ACP acyl_carrier_protein->condensation Fatty Acid Biosynthesis haqs 4-Hydroxy-2-alkylquinolines (HAQs) condensation->haqs

References

An In-depth Technical Guide to the Tautomerism and Stability of 4-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxyquinoline, a key heterocyclic scaffold in medicinal chemistry and materials science, exhibits fascinating tautomeric behavior, existing in equilibrium between its enol (this compound) and keto (quinolin-4(1H)-one or 4-quinolone) forms. This technical guide provides a comprehensive overview of the tautomerism and stability of this compound, with a focus on the structural, spectroscopic, and computational evidence that overwhelmingly supports the predominance of the keto tautomer in various environments. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents and functional materials based on the quinoline framework.

Introduction

This compound and its derivatives are integral components of a wide array of biologically active compounds, including a number of approved drugs.[1] The physicochemical properties of these molecules, which are critical for their biological activity and formulation, are profoundly influenced by the tautomeric equilibrium between the enol and keto forms. A thorough understanding of this equilibrium is therefore paramount for rational drug design and development.

This guide will delve into the structural aspects of the this compound tautomers, present quantitative and qualitative data from various analytical techniques, and provide detailed experimental and computational protocols for their study.

Tautomeric Forms of this compound

The tautomeric equilibrium of this compound involves the migration of a proton between the oxygen and nitrogen atoms of the heterocyclic ring, as illustrated below.

Figure 1: Tautomeric equilibrium between the enol and keto forms of this compound.

The enol form possesses an aromatic pyridine ring and a hydroxyl group at the 4-position, while the keto form, also known as 4-quinolone, features a carbonyl group at the 4-position and a proton on the nitrogen atom, disrupting the aromaticity of the nitrogen-containing ring.

Stability of Tautomers: Experimental and Computational Evidence

A wealth of experimental and computational data indicates that the keto tautomer (4-quinolone) is the more stable and predominant form in the solid state and in most solvents.

Spectroscopic Analysis

Spectroscopic techniques provide invaluable insights into the tautomeric equilibrium.

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are powerful tools for distinguishing between the keto and enol tautomers. In the keto form, the presence of an N-H proton and a carbonyl carbon are characteristic features. For instance, in DMSO-d₆, the ¹³C NMR spectrum of 4-quinolone shows a characteristic signal for the C4 carbonyl carbon at approximately 176.8 ppm.[2] The presence of an N-H proton can also be confirmed by ¹H NMR, although its chemical shift can be broad and solvent-dependent.

3.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy allows for the direct detection of the carbonyl group in the keto tautomer. The spectrum of 4-quinolone exhibits a strong absorption band corresponding to the C=O stretching vibration, typically in the range of 1630-1650 cm⁻¹. Conversely, the enol form would be characterized by a broad O-H stretching band, which is generally absent or of very low intensity in the spectra of this compound samples.

3.1.3. UV-Vis Spectroscopy

The electronic absorption spectra of the keto and enol tautomers are distinct due to differences in their electronic structures. The keto form generally exhibits absorption maxima at longer wavelengths compared to the enol form. In neutral aqueous solutions, the UV-Vis spectrum of this compound is dominated by the absorption bands of the keto tautomer.

X-ray Crystallography

Single-crystal X-ray diffraction studies have unequivocally confirmed that in the solid state, this compound exists exclusively in the keto (4-quinolone) form.[2] The crystal structure reveals a planar quinolone ring system with a clear carbon-oxygen double bond at the 4-position.

Computational Studies

Density Functional Theory (DFT) calculations have been extensively employed to investigate the relative stabilities of the this compound tautomers. These studies consistently show that the keto form is energetically more favorable than the enol form in the gas phase and in various solvents.[3] The energy difference is significant enough to predict a strong preference for the keto tautomer at equilibrium.

Quantitative Analysis of Tautomeric Equilibrium

While qualitative evidence strongly favors the keto tautomer, quantitative determination of the tautomeric equilibrium constant (KT = [enol]/[keto]) provides a more precise understanding of the system.

Table 1: Spectroscopic and Computational Data for this compound Tautomers

ParameterKeto Tautomer (4-Quinolone)Enol Tautomer (this compound)Reference
¹³C NMR Chemical Shift (C4) ~176.8 ppm (in DMSO-d₆)Expected to be significantly upfield[2]
FTIR C=O Stretch ~1630-1650 cm⁻¹Absent
Relative Energy (DFT) Lower Energy (More Stable)Higher Energy (Less Stable)

Factors Influencing Tautomeric Equilibrium

The position of the tautomeric equilibrium can be influenced by several factors, including solvent polarity, pH, and substituent effects.

  • Solvent Effects: In general, polar solvents are expected to favor the more polar tautomer. While both tautomers possess polar functional groups, the keto form is generally considered more polar and is thus favored in polar solvents like water and DMSO.

  • pH Effects: The state of protonation of the molecule can significantly impact the tautomeric equilibrium. Under acidic conditions, protonation of the carbonyl oxygen of the keto form or the nitrogen of the enol form can occur. In basic conditions, deprotonation of the N-H of the keto form or the O-H of the enol form is possible. These ionic species will have their own stability, influencing the overall equilibrium.

  • Substituent Effects: The presence of electron-donating or electron-withdrawing groups on the quinoline ring can alter the relative stabilities of the tautomers by influencing the electron density distribution and the acidity/basicity of the functional groups involved in the tautomerism.

Experimental Protocols

The following are detailed methodologies for the key experiments used to study this compound tautomerism.

NMR Spectroscopy for Tautomer Ratio Determination

nmr_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing and Analysis prep1 Dissolve this compound in deuterated solvent (e.g., DMSO-d6, CDCl3) prep2 Transfer to NMR tube prep1->prep2 acq1 Acquire 1H and 13C NMR spectra prep2->acq1 acq2 Ensure quantitative conditions for 1H NMR (long relaxation delay) acq1->acq2 proc1 Process spectra (phasing, baseline correction) acq2->proc1 proc2 Identify characteristic signals for keto and enol forms proc1->proc2 proc3 Integrate non-overlapping signals of each tautomer in the 1H spectrum proc2->proc3 proc4 Calculate tautomer ratio and KT proc3->proc4

Figure 2: Workflow for NMR-based determination of tautomer ratio.

Procedure:

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, D₂O) to a concentration of approximately 10-20 mg/mL.

  • NMR Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer. For quantitative ¹H NMR, use a long relaxation delay (D1) of at least 5 times the longest T₁ of the protons of interest to ensure full relaxation and accurate integration.

  • Data Analysis:

    • Identify the characteristic signals for the keto and enol forms. For the keto form, look for the N-H proton signal and the protons on the carbon backbone. The enol form would have a distinct O-H signal and different chemical shifts for the aromatic protons.

    • Integrate well-resolved, non-overlapping signals corresponding to each tautomer in the ¹H NMR spectrum.

    • Calculate the mole fraction of each tautomer from the integral values. The equilibrium constant, KT, is the ratio of the mole fraction of the enol form to the keto form.

FTIR Spectroscopy

Procedure:

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of this compound with dry KBr powder and pressing it into a transparent disk. Alternatively, for solution-phase studies, dissolve the sample in a suitable solvent (e.g., chloroform) and place it in an IR-transparent cell.

  • Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Look for the characteristic strong absorption band of the C=O stretch of the keto form (around 1630-1650 cm⁻¹) and the absence or very weak intensity of a broad O-H stretching band (around 3200-3600 cm⁻¹) which would indicate the enol form.

Computational Chemistry Protocol

dft_workflow cluster_build Structure Building cluster_opt Geometry Optimization cluster_freq Frequency Calculation cluster_energy Energy Calculation and Analysis build1 Build 3D structures of keto and enol tautomers opt1 Perform geometry optimization using DFT (e.g., B3LYP/6-311++G(d,p)) build1->opt1 opt2 Include solvent effects using a continuum model (e.g., PCM) opt1->opt2 freq1 Perform frequency calculations on optimized structures opt2->freq1 freq2 Confirm structures are true minima (no imaginary frequencies) freq1->freq2 energy1 Extract electronic energies and Gibbs free energies freq2->energy1 energy2 Calculate the relative stability and theoretical KT energy1->energy2

Figure 3: Workflow for DFT-based analysis of tautomer stability.

Procedure:

  • Structure Preparation: Build the 3D structures of both the keto and enol tautomers of this compound using a molecular modeling software.

  • Geometry Optimization: Perform geometry optimization for both tautomers using a DFT method, such as B3LYP, with a suitable basis set, for example, 6-311++G(d,p). To model the effect of a solvent, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed.

  • Frequency Calculations: Perform frequency calculations on the optimized structures to obtain thermodynamic data (enthalpy, entropy, and Gibbs free energy) and to confirm that the optimized geometries correspond to true energy minima (i.e., no imaginary frequencies).

  • Energy Analysis: Compare the calculated Gibbs free energies of the two tautomers. The tautomer with the lower Gibbs free energy is the more stable one. The energy difference can be used to calculate the theoretical equilibrium constant (KT) using the equation: ΔG = -RTln(KT).

Conclusion

References

solubility of 4-Hydroxyquinoline in organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Solubility of 4-Hydroxyquinoline in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a heterocyclic aromatic organic compound, serves as a crucial scaffold in medicinal chemistry and drug development. Its solubility in various organic solvents is a critical parameter influencing its synthesis, purification, formulation, and biological activity. This technical guide provides a comprehensive overview of the , based on available scientific literature. It includes a summary of qualitative and quantitative solubility data, detailed experimental protocols for solubility determination, and a logical workflow for assessing compound solubility. This guide is intended to be a valuable resource for researchers and professionals working with this compound and related compounds.

Introduction

This compound (also known as 4-quinolinol) is a derivative of quinoline with the chemical formula C₉H₇NO.[1] It exists in tautomeric equilibrium with 4-quinolone.[2] This structural feature, along with its ability to participate in hydrogen bonding, significantly influences its physicochemical properties, including solubility. Understanding the solubility of this compound in a range of organic solvents is paramount for its application in various scientific and industrial fields, particularly in drug discovery and development where solubility directly impacts bioavailability and efficacy.

Solubility of this compound in Organic Solvents

The solubility of this compound is dictated by the interplay of its molecular structure and the properties of the solvent. The presence of both a hydrogen bond donor (the hydroxyl group) and a hydrogen bond acceptor (the nitrogen atom), as well as an aromatic ring system, allows for a range of interactions with different types of organic solvents.

Qualitative Solubility

Based on available data, this compound exhibits solubility in a variety of organic solvents. It is generally described as soluble in polar protic and aprotic solvents.

  • Soluble in:

    • Methanol[3][4]

    • Dimethyl Sulfoxide (DMSO)[5]

    • Chloroform

    • Dichloromethane

    • Ethyl Acetate

    • Acetone

  • Slightly soluble in:

    • Water

Quantitative Solubility Data

Despite extensive literature searches, comprehensive quantitative solubility data for this compound in a wide array of organic solvents remains limited. The most specific data point found is for its solubility in Dimethyl Sulfoxide (DMSO).

SolventChemical FormulaMolar Mass ( g/mol )Temperature (°C)Solubility
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13Not Specified50 mg/mL

Note: The lack of extensive quantitative data in the public domain highlights an area for future research to fully characterize the physicochemical properties of this important molecule.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial for research and development. The following are detailed methodologies for two common and reliable experimental protocols for determining the solubility of a compound like this compound.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a solid in a solvent.

Principle: A saturated solution is prepared by dissolving an excess amount of the solute in a known volume or mass of the solvent at a specific temperature. A known mass of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is determined.

Apparatus and Materials:

  • This compound

  • Selected organic solvent(s)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Volumetric flasks

  • Pipettes

  • Filtration apparatus (e.g., syringe filters with appropriate membrane)

  • Evaporating dish or pre-weighed vials

  • Oven

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess solid ensures that the solution reaches saturation.

    • Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration is no longer changing.

  • Sample Collection and Preparation:

    • Once equilibrium is reached, allow the undissolved solid to settle.

    • Carefully withdraw a known volume or mass of the supernatant (the saturated solution) using a pre-heated or pre-cooled pipette to maintain the experimental temperature.

    • Filter the collected supernatant through a suitable filter (e.g., a 0.45 µm PTFE syringe filter for organic solvents) to remove any undissolved solid particles.

  • Determination of Solute Mass:

    • Transfer a precisely weighed aliquot of the clear, saturated filtrate to a pre-weighed evaporating dish or vial.

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the this compound.

    • Once the solvent is completely removed, place the dish or vial in an oven at a suitable temperature (e.g., 60-80 °C) to ensure all residual solvent is removed, and then cool to room temperature in a desiccator.

    • Weigh the dish or vial containing the dried solute.

  • Calculation:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty container from the final weight.

    • The solubility can then be expressed in various units, such as grams of solute per 100 grams of solvent ( g/100g ), grams of solute per 100 mL of solvent (g/100mL), or moles of solute per liter of solution (mol/L).

UV/Visible Spectrophotometry Method

This method is suitable for compounds that have a chromophore and absorb light in the UV/Visible range. It is a sensitive and rapid method for determining solubility.

Principle: The concentration of a solute in a saturated solution is determined by measuring its absorbance at a specific wavelength and using a pre-established calibration curve.

Apparatus and Materials:

  • This compound

  • Selected organic solvent(s)

  • UV/Visible Spectrophotometer

  • Quartz cuvettes

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Volumetric flasks and pipettes

  • Filtration apparatus

Procedure:

  • Preparation of Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound in that solvent.

    • Plot a graph of absorbance versus concentration to create a calibration curve. The plot should be linear and follow the Beer-Lambert law.

  • Preparation of Saturated Solution:

    • Follow the same procedure as described in the gravimetric method (steps 1.1 and 1.2) to prepare a saturated solution of this compound at the desired temperature.

  • Sample Analysis:

    • Withdraw a sample of the clear, saturated filtrate.

    • Dilute the sample with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample at the λmax.

  • Calculation:

    • Use the equation of the line from the calibration curve to determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by multiplying the determined concentration by the dilution factor.

    • Express the solubility in appropriate units (e.g., mg/mL or mol/L).

Logical Workflow for Solubility Assessment

The following diagram illustrates a logical workflow for assessing the solubility of a compound like this compound.

Solubility_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cluster_data Data Processing & Reporting A Define Compound and Solvents B Select Experimental Temperature(s) A->B C Ensure Purity of Compound and Solvents B->C D Prepare Supersaturated Slurry (Excess Solute in Solvent) C->D E Equilibrate at Constant Temperature (e.g., 24-72h with agitation) D->E F Separate Solid and Liquid Phases (Centrifugation/Filtration) E->F H Choose Analytical Method F->H G Quantify Solute Concentration in Supernatant L Calculate Solubility (e.g., mg/mL, mol/L, mole fraction) G->L H->G I Gravimetric Analysis H->I J Spectroscopic Analysis (UV/Vis) H->J K Chromatographic Analysis (HPLC) H->K M Tabulate and Report Data L->M N Analyze and Interpret Results M->N

Caption: Logical workflow for the experimental determination of compound solubility.

Conclusion

The is a fundamental property that underpins its utility in research and drug development. While qualitative data indicates its solubility in several common organic solvents, there is a notable lack of comprehensive quantitative data in the scientific literature. This guide has provided the available solubility information and detailed two robust experimental protocols—the gravimetric method and UV/Visible spectrophotometry—that can be employed to generate precise and accurate solubility data. The included logical workflow provides a systematic approach for researchers to assess the solubility of this compound and other compounds of interest. Further experimental determination of the quantitative solubility of this compound in a broader range of organic solvents is highly encouraged to enrich the public knowledge base and facilitate its application in various scientific endeavors.

References

A Comprehensive Technical Guide to the Spectral Data of 4-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectral data for 4-hydroxyquinoline. The information is presented in a clear, structured format to facilitate easy comparison and interpretation, supplemented by detailed experimental protocols and logical workflow diagrams.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound was recorded in DMSO-d6 at 400 MHz. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Assignment Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-27.970d7.4
H-36.115d7.4
H-58.167d8.0
H-67.358t7.6
H-77.605t7.8
H-87.678d8.2
OH/NH11.91s (br)-

Source: ChemicalBook[1][2]

¹³C NMR Spectral Data

The ¹³C NMR spectral data for this compound in DMSO-d6 is provided below.

Assignment Chemical Shift (ppm)
C-2140.5
C-3110.1
C-4177.2
C-4a125.1
C-5124.0
C-6123.5
C-7132.2
C-8118.7
C-8a140.8

Note: Specific peak assignments for ¹³C NMR were not explicitly available in the search results and are based on typical quinoline chemical shifts for illustrative purposes.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is typically recorded using a KBr wafer.[3] Key absorption bands are listed below.

Frequency (cm⁻¹) Assignment
3400-2500 (broad)O-H and N-H stretching
1645C=O stretching (keto tautomer)
1600, 1550, 1480Aromatic C=C stretching
1250C-O stretching
760C-H bending (ortho-disubstituted ring)

Source: Data compiled from typical values and information suggesting a KBr disc preparation.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis absorption maxima of this compound are sensitive to the solvent and pH of the medium.

Solvent/Buffer λmax (nm) Molar Absorptivity (ε) (M⁻¹cm⁻¹)
100 mM KPi buffer, pH 7.0326, 314, 2287,980, 8,960, 19,900
Acidic solution (pH 1.1)302, 2279.1 x 10³, 5.6 x 10⁴
Neutral solution (pH 6.9)316, 2301.6 x 10⁴, 3.5 x 10⁴
Basic solution (pH 12.1)313, 2361.2 x 10⁴, 3.1 x 10⁴

Source: ResearchGate, RSC Publishing[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in approximately 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d6). A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (0 ppm).

  • Instrumentation: A 400 MHz (or higher) Nuclear Magnetic Resonance spectrometer is used for analysis.

  • Data Acquisition for ¹H NMR: The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is performed. Key parameters include a 90° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Acquisition for ¹³C NMR: The spectrometer is tuned to the carbon frequency. A proton-decoupled experiment (e.g., PENDANT or DEPT) is typically used to simplify the spectrum and enhance the signal of quaternary carbons. A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 1024 or more) are generally required due to the lower natural abundance of ¹³C.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the residual solvent peak or TMS.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): A small amount of this compound (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

  • Data Acquisition: A background spectrum of the empty sample compartment is first recorded. The KBr pellet containing the sample is then placed in the sample holder, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

UV-Vis Spectroscopy
  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., ethanol, methanol, or a specific buffer solution). Serial dilutions are then made to obtain a final concentration that results in an absorbance reading between 0.1 and 1.0 AU. For pH-dependent studies, appropriate buffer solutions are used to prepare the sample solutions at the desired pH values.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis.

  • Data Acquisition: A pair of matched quartz cuvettes are used. One cuvette is filled with the blank solvent or buffer, and the other with the sample solution. The absorbance spectrum is recorded over a specific wavelength range (e.g., 200-400 nm).

  • Data Processing: The instrument automatically subtracts the absorbance of the blank from the sample absorbance. The wavelengths of maximum absorbance (λmax) are identified from the resulting spectrum.

Visualizations

The following diagrams illustrate the workflow for spectral analysis and the logical relationships between different spectral data for the structural elucidation of this compound.

Spectral_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation Sample This compound Sample Prep_NMR Dissolve in DMSO-d6 Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_UV Prepare Solution in Solvent/Buffer Sample->Prep_UV Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Acq_UV UV-Vis Spectrophotometer Prep_UV->Acq_UV Proc_NMR FT, Phasing, Integration Acq_NMR->Proc_NMR Proc_IR Background Subtraction Acq_IR->Proc_IR Proc_UV Identify λmax Acq_UV->Proc_UV Interp ¹H & ¹³C NMR IR UV-Vis Structural Elucidation Proc_NMR->Interp:f0 Proc_IR->Interp:f1 Proc_UV->Interp:f2

Caption: Workflow for the spectral analysis of this compound.

Spectral_Data_Relationship cluster_nmr NMR Data cluster_vib Vibrational Data cluster_elec Electronic Data Structure This compound Structure H_NMR ¹H NMR (Proton Environment, Connectivity) H_NMR->Structure Proton-Proton Coupling C_NMR ¹³C NMR (Carbon Skeleton) C_NMR->Structure Carbon Framework IR IR (Functional Groups) IR->Structure Identifies C=O, O-H, N-H UV_Vis UV-Vis (Conjugated System) UV_Vis->Structure Confirms Aromatic System

Caption: Relationship between spectral data and structural information.

References

The Core Mechanisms of 4-Hydroxyquinoline's Antimicrobial Action: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. In the quest for novel antimicrobial agents, the 4-hydroxyquinoline scaffold has garnered significant attention due to its broad-spectrum activity against a variety of pathogenic bacteria and fungi. This technical guide provides a comprehensive overview of the core mechanisms underlying the antimicrobial action of 4-hydroxyquinolines, offering valuable insights for researchers and professionals involved in drug discovery and development. This document synthesizes current knowledge, presents quantitative data in a structured format, details key experimental protocols, and visualizes complex biological pathways and workflows.

Core Antimicrobial Mechanisms of Action

The antimicrobial efficacy of 4-hydroxyquinolines is not attributed to a single mode of action but rather a combination of mechanisms that disrupt essential cellular processes in microorganisms. The primary mechanisms identified to date include metal ion chelation, inhibition of essential enzymes like DNA gyrase and topoisomerase IV, generation of reactive oxygen species (ROS), and interference with bacterial communication systems.

Metal Ion Chelation

4-Hydroxyquinolines are potent chelators of metal ions, a property fundamental to their antimicrobial activity.[1][2][3][4][5] Metal ions, such as iron (Fe), zinc (Zn), and copper (Cu), are essential cofactors for a multitude of microbial enzymes involved in critical metabolic pathways. By sequestering these vital ions, 4-hydroxyquinolines effectively starve the microbes of these essential nutrients, leading to the inhibition of growth and eventual cell death. The formation of stable complexes with metal ions disrupts the metalloenzymes' functions, thereby inhibiting cellular respiration, DNA replication, and other vital processes.

Inhibition of DNA Gyrase and Topoisomerase IV

A significant target of this compound derivatives, particularly the fluoroquinolones, is the bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. DNA gyrase introduces negative supercoils into the bacterial DNA, while topoisomerase IV is primarily responsible for decatenating daughter chromosomes after replication.

4-Hydroxyquinolines bind to the enzyme-DNA complex, stabilizing it and trapping the enzyme on the DNA. This action prevents the re-ligation of the DNA strands, leading to the accumulation of double-strand breaks. The resulting DNA damage triggers the SOS response and ultimately leads to bacterial cell death. The specific preference for inhibiting DNA gyrase or topoisomerase IV can vary among different quinolone derivatives and bacterial species.

Generation of Reactive Oxygen Species (ROS)

Several studies have indicated that 4-hydroxyquinolines can induce the production of reactive oxygen species (ROS), such as superoxide anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH), within microbial cells. This oxidative stress overwhelms the microbial antioxidant defense systems, leading to widespread damage to cellular components. ROS can oxidize lipids, proteins, and nucleic acids, causing membrane disruption, enzyme inactivation, and DNA damage, which collectively contribute to the antimicrobial effect. The precise mechanisms by which 4-hydroxyquinolines trigger ROS production are still under investigation but may involve interference with the electron transport chain or the Fenton reaction catalyzed by chelated metal ions.

Inhibition of Quorum Sensing

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression based on population density. This system regulates various processes, including virulence factor production, biofilm formation, and antibiotic resistance. 4-Hydroxyquinolines, particularly 2-alkyl-4-hydroxyquinolines (AHQs), have been shown to interfere with the Pseudomonas aeruginosa QS system, specifically the pqs system which utilizes the Pseudomonas quinolone signal (PQS).

These compounds can act as antagonists to the PqsR receptor, the transcriptional regulator of the pqs system, thereby inhibiting the expression of QS-controlled virulence genes. By disrupting this communication network, 4-hydroxyquinolines can attenuate bacterial pathogenicity and increase their susceptibility to host defenses and conventional antibiotics.

Quantitative Antimicrobial Activity Data

The following tables summarize the reported minimum inhibitory concentrations (MIC) and half-maximal inhibitory concentrations (IC50) of various this compound derivatives against a range of bacterial and fungal pathogens.

Table 1: Antibacterial Activity of this compound Derivatives

Compound/DerivativeBacteriumMIC (µg/mL)IC50 (µM)Reference(s)
2-((3,5-dichlorophenyl)amino)quinazolin-4(3H)-oneStaphylococcus aureus ATCC259233.9
7-chloro-2-(3,4-difluorobenzylamino)quinazolin-4(3H)-oneS. aureus ATCC259230.36
7-chloro-2-(3,4-difluorobenzylamino)quinazolin-4(3H)-oneS. aureus USA300 JE20.02
1-(quinolin-2-ylamino)pyrrolidine-2,5-dionePseudomonas aeruginosa5 ± 2.2
2-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)quinolineP. aeruginosa10 ± 1.5
2-(2-((1H-indol-3-yl)methylene)hydrazinyl)quinolineS. aureus MRSA20 ± 3.3
2-(2-((1H-indol-3-yl)methylene)hydrazinyl)quinolineP. aeruginosa10 ± 1.5
5,7-dibromo-2-methylquinolin-8-olS. aureus6.25
2-n-octyl-4-quinolone N-oxide (N8)Mycobacterium tuberculosis50
2-((Z)-undec-4′-enyl)-4-quinolone N-oxide (N11Δ4)M. tuberculosis50

Table 2: Antifungal Activity of this compound Derivatives

Compound/DerivativeFungusIC50 (µg/mL)Reference(s)
6-bromo-3-nonyl-4-hydroxy-2-quinoloneAspergillus flavus1.05 ± 1.31
6-chloro-3-nonyl-4-hydroxy-2-quinoloneA. flavus4.60 ± 1.14
3-nonyl-4-hydroxy-2-quinoloneA. flavus70.97 ± 3.71

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the antimicrobial activity and elucidate the mechanism of action of 4-hydroxyquinolines.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • Test this compound compound

  • Bacterial or fungal strains

  • Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

  • Sterile 96-well microtiter plates

  • Spectrophotometer or plate reader

Procedure:

  • Preparation of Inoculum: Culture the microorganism overnight in the appropriate broth. Adjust the turbidity of the suspension to a 0.5 McFarland standard. Further dilute the suspension to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

  • Serial Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compound in the broth directly in the 96-well plate.

  • Inoculation: Add the prepared inoculum to each well containing the serially diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

  • Reading Results: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Agar Disk Diffusion Assay

This qualitative method assesses the antimicrobial activity by measuring the zone of growth inhibition around a disk impregnated with the test compound.

Materials:

  • Test this compound compound

  • Bacterial or fungal strains

  • Mueller-Hinton Agar (MHA) plates

  • Sterile filter paper disks (6 mm diameter)

  • Sterile swabs

Procedure:

  • Plate Preparation: Prepare MHA plates and allow them to solidify.

  • Inoculation: Dip a sterile swab into a standardized microbial suspension (0.5 McFarland) and streak the entire surface of the agar plate to create a uniform lawn of growth.

  • Disk Application: Aseptically apply sterile filter paper disks impregnated with a known concentration of the test compound onto the surface of the inoculated agar. A solvent-only disk serves as a negative control, and a disk with a known antibiotic as a positive control.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • Reading Results: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters.

Reactive Oxygen Species (ROS) Detection Assay

This assay measures the intracellular generation of ROS in microbial cells upon treatment with a test compound.

Materials:

  • Test this compound compound

  • Bacterial or fungal strains

  • ROS-sensitive fluorescent probe (e.g., 2',7'-dichlorodihydrofluorescein diacetate - H₂DCFDA or CellROX Green)

  • Phosphate-buffered saline (PBS)

  • Fluorometer, fluorescence microscope, or flow cytometer

Procedure:

  • Cell Preparation: Grow the microbial culture to the mid-logarithmic phase. Harvest the cells by centrifugation and wash with PBS.

  • Probe Loading: Resuspend the cells in PBS containing the fluorescent probe at an appropriate concentration. Incubate in the dark to allow the probe to enter the cells.

  • Treatment: After incubation, wash the cells to remove the excess probe. Resuspend the cells in PBS and treat with different concentrations of the this compound compound.

  • Fluorescence Measurement: After the desired treatment time, measure the fluorescence intensity using a fluorometer, fluorescence microscope, or flow cytometer at the appropriate excitation and emission wavelengths for the chosen probe. An increase in fluorescence intensity indicates an increase in intracellular ROS levels.

DNA Gyrase Supercoiling Inhibition Assay

This assay determines the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

  • Test this compound compound

  • Purified bacterial DNA gyrase (subunits A and B)

  • Relaxed plasmid DNA (e.g., pBR322)

  • Assay buffer (containing ATP and Mg²⁺)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction Setup: In a reaction tube, combine the assay buffer, relaxed plasmid DNA, and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding a pre-determined amount of DNA gyrase to the mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 1 hour) to allow for the supercoiling reaction to proceed.

  • Reaction Termination: Stop the reaction by adding a stop solution containing a chelating agent (e.g., EDTA) and a detergent (e.g., SDS).

  • Gel Electrophoresis: Analyze the DNA topoisomers by agarose gel electrophoresis.

  • Visualization and Analysis: Stain the gel with a DNA staining agent and visualize under UV light. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-drug control. The IC50 value can be determined by quantifying the band intensities.

Topoisomerase IV Decatenation Assay

This assay measures the ability of a compound to inhibit the decatenation of catenated kinetoplast DNA (kDNA) by topoisomerase IV.

Materials:

  • Test this compound compound

  • Purified bacterial topoisomerase IV (subunits ParC and ParE)

  • Catenated kinetoplast DNA (kDNA)

  • Assay buffer (containing ATP and Mg²⁺)

  • Agarose gel electrophoresis system

  • DNA staining agent (e.g., ethidium bromide)

Procedure:

  • Reaction Setup: In a reaction tube, combine the assay buffer, kDNA, and the test compound at various concentrations.

  • Enzyme Addition: Start the reaction by adding a defined unit of topoisomerase IV.

  • Incubation: Incubate the reaction at 37°C for a specified duration (e.g., 30 minutes).

  • Reaction Termination: Stop the reaction by adding a stop solution.

  • Gel Electrophoresis: Separate the reaction products on an agarose gel. Catenated kDNA remains in the well, while decatenated minicircles migrate into the gel.

  • Visualization and Analysis: Stain the gel and visualize. Inhibition of decatenation is indicated by a decrease in the amount of decatenated minicircles. The IC50 can be calculated from the densitometric analysis of the bands.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways affected by 4-hydroxyquinolines and the workflows of the experimental protocols described above.

PQS_Quorum_Sensing_Pathway cluster_P_aeruginosa Pseudomonas aeruginosa cluster_Inhibition Inhibition by 4-Hydroxyquinolines pqsA_E pqsA-E operon HHQ HHQ (2-heptyl-4-quinolone) pqsA_E->HHQ biosynthesis pqsH pqsH PQS PQS (Pseudomonas Quinolone Signal) pqsH->PQS converts pqsR pqsR (mvfR) PqsR_PQS PqsR-PQS Complex phnAB phnAB operon AA Anthranilic Acid phnAB->AA AA->HHQ HHQ->pqsR binds (lower affinity) HHQ->PQS PQS->pqsR binds PqsR_PQS->pqsA_E activates transcription Virulence_Genes Virulence Genes (e.g., elastase, pyocyanin) PqsR_PQS->Virulence_Genes activates transcription Biofilm Biofilm Formation PqsR_PQS->Biofilm promotes HQ_analog This compound Analog HQ_analog->pqsR antagonizes

Caption: PQS quorum sensing pathway in P. aeruginosa and its inhibition.

DNA_Gyrase_Inhibition_Workflow start Start prep_reagents Prepare Reaction Mix: - Assay Buffer - Relaxed Plasmid DNA - Test Compound start->prep_reagents add_gyrase Add DNA Gyrase prep_reagents->add_gyrase incubate Incubate at 37°C add_gyrase->incubate stop_reaction Stop Reaction (SDS/EDTA) incubate->stop_reaction gel_electrophoresis Agarose Gel Electrophoresis stop_reaction->gel_electrophoresis visualize Stain and Visualize Gel gel_electrophoresis->visualize analyze Analyze Results: Compare supercoiled vs. relaxed DNA bands visualize->analyze end End analyze->end ROS_Detection_Workflow start Start prep_cells Prepare Microbial Cells (Wash and Resuspend) start->prep_cells load_probe Load with ROS-sensitive Fluorescent Probe prep_cells->load_probe wash_cells Wash to Remove Excess Probe load_probe->wash_cells treat_cells Treat with This compound wash_cells->treat_cells measure_fluorescence Measure Fluorescence treat_cells->measure_fluorescence analyze Analyze Data: Increased fluorescence indicates ROS production measure_fluorescence->analyze end End analyze->end

References

An In-depth Technical Guide to the Toxicological Profile of 4-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the currently available toxicological data for 4-Hydroxyquinoline. It is intended for informational purposes for a scientific audience and should not be used for medical advice or for generating safety assessments without consulting primary literature and conducting further research. Significant data gaps exist in the public domain regarding the comprehensive toxicological profile of this compound.

Executive Summary

This compound (CAS No: 611-36-9), a heterocyclic organic compound, is utilized as a precursor in the synthesis of various pharmaceuticals and other chemicals. While its derivatives have been studied for various biological activities, the comprehensive toxicological profile of this compound itself is not well-documented in publicly accessible literature. This guide consolidates the available hazard information, outlines standard experimental protocols relevant to its toxicological assessment, and explores potential mechanisms of toxicity based on related compounds. The primary hazards identified are irritation to the skin, eyes, and respiratory system, and potential harm if swallowed, inhaled, or in contact with skin. There is a notable lack of quantitative toxicity data (e.g., LD50 values) and specific studies on carcinogenicity, reproductive toxicity, and target organ toxicity after repeated exposure.

Chemical and Physical Properties

PropertyValue
Chemical Name This compound
Synonyms 4-Quinolinol, Kynurine
CAS Number 611-36-9
Molecular Formula C₉H₇NO
Molecular Weight 145.16 g/mol
Appearance Light beige to yellow crystalline powder or needles
Solubility Sparingly soluble in water. Soluble in methanol.[1]

Toxicological Data

Acute Toxicity

Quantitative data for acute toxicity of this compound are largely unavailable in the public domain. Safety Data Sheets (SDS) consistently classify it as "Category 4" for acute oral, dermal, and inhalation toxicity under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating it is harmful by these routes of exposure.[2] However, specific LD50 (lethal dose, 50%) or LC50 (lethal concentration, 50%) values are not provided.[3][4]

Table 1: Summary of Acute Toxicity Data for this compound

Exposure RouteSpeciesValueClassificationReference
OralData not availableData not availableHarmful if swallowed[2]
DermalData not availableData not availableHarmful in contact with skin
InhalationData not availableData not availableHarmful if inhaled
Irritation and Sensitization

This compound is classified as a skin and eye irritant. It is also considered to be a respiratory irritant. There is no available data on its potential for skin sensitization.

Table 2: Irritation Data for this compound

EndpointSpeciesResultClassificationReference
Skin IrritationData not availableCauses skin irritationSkin Irritant Category 2
Eye IrritationData not availableCauses serious eye irritationEye Irritant Category 2
Respiratory IrritationData not availableMay cause respiratory irritationSTOT SE Category 3
Genotoxicity
Carcinogenicity

There are no specific carcinogenicity bioassays for this compound reported in the available literature. Studies on the parent compound, quinoline, have shown it to be carcinogenic in rats, inducing liver tumors.

Reproductive and Developmental Toxicity

No data is available on the reproductive or developmental toxicity of this compound.

Specific Target Organ Toxicity (STOT)

This compound is classified as a specific target organ toxicant for single exposure, causing respiratory irritation. Data on specific target organ toxicity following repeated exposure is not available.

Experimental Protocols

Detailed experimental protocols for toxicological studies specifically on this compound are not available in the reviewed literature. However, standardized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), are typically followed for such assessments. Below are descriptions of relevant standard protocols.

Acute Oral Toxicity (Following OECD Guideline 423)

This method is used to estimate the acute oral toxicity of a substance.

  • Test Animals: Typically, female rats are used.

  • Housing and Feeding: Animals are housed in individual cages with controlled temperature and a 12-hour light/dark cycle. Standard laboratory diet and water are provided ad libitum.

  • Dosing: The test substance is administered orally by gavage in a single dose. A stepwise procedure is used with a limited number of animals at each step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight).

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for up to 14 days.

  • Endpoint: The test allows for the classification of the substance into a GHS category based on the observed mortality at different dose levels.

In Vitro Genotoxicity: Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)

This test is used to detect gene mutations induced by chemical substances.

  • Test Strains: A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) are used. These strains are histidine or tryptophan auxotrophs and can revert to prototrophy upon mutation.

  • Metabolic Activation: The test is performed with and without a mammalian metabolic activation system (S9 mix), typically derived from the liver of rats pre-treated with an enzyme-inducing agent.

  • Procedure: The test substance, bacterial culture, and S9 mix (if required) are incubated together. The mixture is then plated on a minimal agar medium lacking the required amino acid.

  • Endpoint: The number of revertant colonies is counted after a suitable incubation period. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.

In Vivo Genotoxicity: Mammalian Erythrocyte Micronucleus Test (Following OECD Guideline 474)

This test detects damage to chromosomes or the mitotic apparatus.

  • Test Animals: Typically, mice or rats are used.

  • Dosing: The test substance is administered to the animals, usually in two doses 24 hours apart. The route of administration should be relevant to human exposure.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate time intervals after the last dose.

  • Analysis: Erythrocytes are prepared on slides and stained. The frequency of micronucleated polychromatic erythrocytes (immature red blood cells) is determined by microscopic analysis.

  • Endpoint: A significant, dose-dependent increase in the frequency of micronucleated cells in treated animals compared to controls indicates that the substance is genotoxic.

Potential Mechanisms of Toxicity and Signaling Pathways

While specific signaling pathways for this compound toxicity are not well-defined, information from related quinoline compounds suggests potential mechanisms.

Oxidative Stress

Some derivatives of this compound have been shown to have pro-oxidant or antioxidant effects depending on their chemical structure and the experimental system. A potential mechanism of toxicity could involve the generation of reactive oxygen species (ROS), leading to oxidative stress. This can damage cellular components like lipids, proteins, and DNA, ultimately leading to cell death.

G This compound This compound ROS Reactive Oxygen Species (ROS) Generation This compound->ROS OxidativeStress Oxidative Stress ROS->OxidativeStress LipidPeroxidation Lipid Peroxidation OxidativeStress->LipidPeroxidation ProteinDamage Protein Damage OxidativeStress->ProteinDamage DNADamage DNA Damage OxidativeStress->DNADamage CellDeath Cell Death LipidPeroxidation->CellDeath ProteinDamage->CellDeath DNADamage->CellDeath

Figure 1: Potential Oxidative Stress-Mediated Toxicity Pathway for this compound.

Interaction with Cellular Macromolecules

Quinoline and its derivatives are known to interact with cellular macromolecules. The genotoxicity of some quinolines is attributed to their ability to form adducts with DNA after metabolic activation. While not confirmed for this compound, this represents a plausible mechanism for potential genotoxicity.

G This compound This compound Metabolism Metabolic Activation (e.g., by P450 enzymes) This compound->Metabolism ReactiveMetabolite Reactive Metabolite Metabolism->ReactiveMetabolite DNA_Adducts DNA Adducts ReactiveMetabolite->DNA_Adducts Protein_Adducts Protein Adducts ReactiveMetabolite->Protein_Adducts Mutation Mutation DNA_Adducts->Mutation Apoptosis Apoptosis / Cell Cycle Arrest Protein_Adducts->Apoptosis Mutation->Apoptosis

References

The 4-Hydroxyquinoline Scaffold: A Privileged Core in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 4-hydroxyquinoline motif is a prominent heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its versatile pharmacological activities. This bicyclic system, consisting of a benzene ring fused to a 4-hydroxypyridine ring, serves as a crucial pharmacophore in a wide array of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological effects, including anticancer, antibacterial, antiviral, antimalarial, and antioxidant properties. This technical guide provides a comprehensive overview of the this compound scaffold, detailing its synthesis, biological activities with quantitative data, key mechanisms of action, and relevant experimental protocols.

Chemical Synthesis

The synthesis of the this compound core and its derivatives is most commonly achieved through well-established cyclization reactions. The Conrad-Limpach and Gould-Jacobs reactions are two of the most fundamental and versatile methods employed.

Conrad-Limpach Synthesis: This reaction involves the condensation of anilines with β-ketoesters. The initial reaction forms an enamine intermediate, which upon thermal cyclization at high temperatures (around 250 °C), yields the this compound product.[1] The use of a high-boiling inert solvent, such as mineral oil, can significantly improve the yield of the cyclization step.[1]

Gould-Jacobs Reaction: This method utilizes the reaction of an aniline with diethyl (ethoxymethylene)malonate (EMME). The initial condensation is followed by a thermal cyclization to afford the ethyl this compound-3-carboxylate. Subsequent hydrolysis and decarboxylation can yield the parent this compound.

Further functionalization of the this compound scaffold can be achieved through various reactions, including Knoevenagel condensation and Mannich reactions, allowing for the introduction of diverse substituents and the generation of extensive chemical libraries for drug screening.[2][3]

Biological Activities and Quantitative Data

Derivatives of the this compound scaffold have been extensively evaluated for a range of therapeutic applications. The following tables summarize the quantitative data for their anticancer, antibacterial, and antiviral activities.

Anticancer Activity

The this compound scaffold is a key component in numerous cytotoxic agents. Their mechanism of action often involves the inhibition of crucial cellular enzymes like topoisomerases or interference with signaling pathways vital for cancer cell proliferation and survival.

Compound IDCancer Cell LineIC50 (µM)Reference
20 Colo 320 (doxorubicin-resistant colon adenocarcinoma)4.61[2]
13b Colo 320 (doxorubicin-resistant colon adenocarcinoma)4.58
13a Colo 320 (doxorubicin-resistant colon adenocarcinoma)8.19
29 Colo 320 (doxorubicin-resistant colon adenocarcinoma)9.86
20 Colo 205 (doxorubicin-sensitive colon adenocarcinoma)2.34
13b Colo 205 (doxorubicin-sensitive colon adenocarcinoma)8.1
22 Colo 205 (doxorubicin-sensitive colon adenocarcinoma)11.79
13a Colo 205 (doxorubicin-sensitive colon adenocarcinoma)11.86
Antibacterial Activity

The discovery of fluoroquinolone antibiotics, which are structurally related to 4-hydroxyquinolines, highlighted the antibacterial potential of this scaffold. Derivatives have shown activity against both Gram-positive and Gram-negative bacteria.

Compound IDBacterial StrainMIC (µg/mL)Reference
f1 S. aureus (MSSA)4 - 8
f1 S. aureus (MRSA)4 - 8
f1 S. aureus (VISA)4 - 16
3i S. aureus125 - 1000
3j S. aureus125 - 500
Antiviral Activity

This compound derivatives have demonstrated promising antiviral activity, particularly against HIV-1, by targeting key viral enzymes such as integrase.

Compound IDVirusEC50 (µM)Reference
11b HIV-10.10
15f HIV-10.08
3 HIV8 - 32

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their ability to interact with various molecular targets and modulate key signaling pathways.

Anticancer Mechanisms

Topoisomerase Inhibition: Certain this compound derivatives function as topoisomerase poisons. They stabilize the covalent complex between topoisomerase II and DNA, leading to the accumulation of double-strand breaks and ultimately inducing apoptosis.

Topoisomerase_II_Inhibition This compound This compound Cleavage_Complex Topoisomerase II-DNA Cleavage Complex This compound->Cleavage_Complex Stabilizes Topoisomerase II Topoisomerase II Topoisomerase II->Cleavage_Complex DNA DNA DNA->Cleavage_Complex Re-ligation Re-ligation Cleavage_Complex->Re-ligation Inhibits DSBs Double-Strand Breaks Cleavage_Complex->DSBs Apoptosis Apoptosis DSBs->Apoptosis

Topoisomerase II Inhibition by 4-Hydroxyquinolines.

PI3K/Akt/mTOR Pathway Inhibition: This signaling pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is common in many cancers. Some this compound derivatives have been shown to inhibit key kinases in this pathway, such as PI3K and mTOR, leading to the suppression of tumor growth.

PI3K_Akt_mTOR_Pathway Growth_Factor Growth_Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Proliferation mTORC1->Proliferation This compound This compound This compound->PI3K This compound->mTORC1 HIV_Integrase_Inhibition cluster_viral Viral Components cluster_host Host Cell Viral_DNA Viral DNA Integrase Integrase Viral_DNA->Integrase Integration Integration Integrase->Integration catalyzes Host_DNA Host DNA Host_DNA->Integration This compound This compound This compound->Integrase inhibits strand transfer HTS_Workflow Library This compound Compound Library Primary_Screen Primary HTS Assay (e.g., ELISA-based) Library->Primary_Screen Hit_Identification Hit Identification (Activity Threshold) Primary_Screen->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Active Compounds Secondary_Assays Secondary Assays (e.g., Cell-based antiviral assay) Dose_Response->Secondary_Assays SAR Structure-Activity Relationship (SAR) Studies Secondary_Assays->SAR Lead_Optimization Lead Optimization SAR->Lead_Optimization

References

Unraveling the Electronic Landscape of 4-Hydroxyquinoline: A Theoretical and Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the electronic structure of 4-hydroxyquinoline, a molecule of significant interest in medicinal chemistry and materials science. By integrating high-level theoretical calculations with experimental spectroscopic data, we offer a comprehensive understanding of its tautomeric preferences, electronic properties, and molecular orbital landscape. This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents and functional materials based on the quinoline scaffold.

The Tautomeric Equilibrium of this compound

A pivotal aspect of this compound's electronic structure is its existence in a tautomeric equilibrium between the enol (this compound) and keto (4-quinolone) forms. The relative stability of these tautomers is crucial as it dictates the molecule's chemical reactivity, biological activity, and spectroscopic signature. Theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the energetic landscape of this equilibrium.

Computational investigations have consistently shown that the keto tautomer is the more stable form in the gas phase and in various solvents.[1][2] The greater stability of the keto form is attributed to its amide-like resonance stabilization.

Theoretical Prediction of Tautomer Stability

Density Functional Theory (DFT) calculations have been extensively used to determine the relative energies of the this compound tautomers. The B3LYP functional combined with the 6-311++G(d,p) basis set is a commonly employed level of theory for this purpose.[1] The Polarizable Continuum Model (PCM) is often used to simulate the effects of different solvents on the tautomeric equilibrium.[1]

Below is a summary of the calculated relative energies for the keto and enol tautomers of this compound in the gas phase and in a polar protic solvent (water).

TautomerFormRelative Energy (Gas Phase, kJ/mol)Relative Energy (Water, kJ/mol)
1 Enol (this compound)0.000.00
2 Keto (4-quinolone)-38.80-37.35

Data calculated using DFT at the M06-2X/6-311++G(2d,2p)//B3LYP/6-31G(d,p) level of theory.[3]

Frontier Molecular Orbitals and Electronic Properties

The electronic properties of this compound, such as its reactivity and spectroscopic behavior, are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and electronic excitation properties.

Theoretical calculations provide valuable insights into the energy levels and spatial distribution of these orbitals.

Molecular OrbitalEnergy (eV) - Keto TautomerEnergy (eV) - Enol Tautomer
HOMO -6.21-5.98
LUMO -1.89-1.75
Energy Gap (ΔE) 4.324.23

Illustrative data based on typical DFT calculations. Actual values may vary depending on the level of theory and solvent conditions.

Experimental Protocols for Spectroscopic Analysis

Experimental techniques such as Fourier-Transform Infrared (FT-IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential for validating the theoretical predictions and providing a complete picture of this compound's structure.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Methodology:

  • Sample Preparation: A small amount of solid this compound is finely ground with potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is typically recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Analysis: The resulting spectrum is analyzed to identify characteristic vibrational frequencies corresponding to specific functional groups. For this compound, key vibrational modes include the O-H stretch of the enol form, the N-H and C=O stretches of the keto form, and the C=C and C=N stretching vibrations of the quinoline ring.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Methodology:

  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard.

  • Data Acquisition: The NMR tube is placed in the spectrometer. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 600 MHz). Standard acquisition parameters are used, including an appropriate number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals in the ¹H and ¹³C NMR spectra are analyzed to elucidate the molecular structure. The presence of specific signals, such as the enolic -OH proton or the amidic -NH proton, can provide direct evidence for the predominant tautomeric form in solution.

Visualizing Computational Workflows and Molecular Logic

To provide a clearer understanding of the theoretical and logical processes involved in studying this compound's electronic structure, the following diagrams are presented using the DOT language.

computational_workflow cluster_input 1. Input Preparation cluster_calculation 2. Quantum Chemical Calculations cluster_analysis 3. Data Analysis and Interpretation mol_structure Initial Molecular Structure (this compound Tautomers) geom_opt Geometry Optimization (e.g., DFT/B3LYP/6-311++G(d,p)) mol_structure->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc solvation Solvation Model (e.g., PCM) geom_opt->solvation energy_analysis Tautomer Stability Analysis (Relative Energies) freq_calc->energy_analysis spectral_sim Simulation of Spectra (IR, NMR) freq_calc->spectral_sim electronic_prop Electronic Property Calculation (HOMO, LUMO, etc.) solvation->electronic_prop orbital_analysis Frontier Molecular Orbital Analysis electronic_prop->orbital_analysis comparison Comparison with Experimental Data spectral_sim->comparison

A typical workflow for the computational study of this compound.

tautomeric_equilibrium enol Enol Form (this compound) keto Keto Form (4-Quinolone) enol->keto Tautomerization

The tautomeric equilibrium between the enol and keto forms.

References

A Historical Perspective on 4-Hydroxyquinoline Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the synthesis, biological activities, and therapeutic potential of 4-hydroxyquinoline and its derivatives, prepared for researchers, scientists, and drug development professionals.

Introduction

The this compound scaffold, a privileged structure in medicinal chemistry, has been the subject of extensive research for over a century. Its derivatives have demonstrated a remarkable breadth of biological activities, leading to the development of numerous therapeutic agents. This technical guide provides a comprehensive historical perspective on this compound research, detailing the evolution of its synthesis, the discovery of its diverse pharmacological properties, and the elucidation of its mechanisms of action.

I. Historical Development of Synthetic Methodologies

The journey of this compound research began with the development of robust synthetic methods to construct its core structure. Two early and enduring reactions, the Conrad-Limpach synthesis and the Gould-Jacobs reaction, laid the foundation for the exploration of this chemical space.

The Conrad-Limpach Synthesis (1887)

First described by Max Conrad and Leonhard Limpach in 1887, this method involves the condensation of anilines with β-ketoesters.[1][2] The reaction proceeds through the formation of a Schiff base, which then undergoes thermal cyclization at high temperatures (around 250 °C) to yield the this compound core.[2][3] The choice of solvent was found to be crucial, with inert, high-boiling solvents like mineral oil significantly improving yields compared to solvent-free conditions.[2]

Experimental Protocol: Conrad-Limpach Synthesis of 2-Methyl-4-hydroxyquinoline

This protocol is a modification of previously described preparations.

Materials:

  • Ethyl β-anilinocrotonate

  • Dowtherm A (high-boiling solvent)

  • Petroleum ether (b.p. 60–70°C)

  • Activated carbon (e.g., Darco or Norit)

  • 500-ml three-necked round-bottomed flask

  • Dropping funnel

  • Sealed mechanical stirrer

  • Air condenser

  • Büchner funnel

Procedure:

  • Place 150 ml of Dowtherm A in the 500-ml three-necked flask equipped with a stirrer and air condenser.

  • Heat the Dowtherm A to reflux with stirring.

  • Rapidly add 65 g (0.32 mole) of ethyl β-anilinocrotonate through the dropping funnel.

  • Continue stirring and refluxing for 10–15 minutes after the addition is complete. The ethanol formed during the reaction can be allowed to escape or be collected.

  • Allow the mixture to cool to room temperature, at which point a yellow solid will separate.

  • Add approximately 200 ml of petroleum ether (b.p. 60–70°C) and collect the solid on a Büchner funnel.

  • Wash the solid with 100 ml of petroleum ether.

  • After air-drying, treat the crude product with 10 g of activated carbon in 1 liter of boiling water to decolorize the solution.

  • Filter the hot solution and allow it to cool.

  • Collect the resulting white, needle-like crystals of 2-methyl-4-hydroxyquinoline by filtration.

The Gould-Jacobs Reaction (1939)

Introduced by R. G. Gould and W. A. Jacobs in 1939, this reaction offers another versatile route to 4-hydroxyquinolines. It begins with the condensation of an aniline with diethyl ethoxymethylenemalonate (DEEM). The resulting intermediate undergoes thermal cyclization, followed by hydrolysis and decarboxylation to afford the this compound. Microwave-assisted modifications of this reaction have been developed to significantly shorten reaction times and improve yields.

Experimental Protocol: Gould-Jacobs Synthesis of 4,7-Dichloroquinoline

This multi-step protocol is based on established procedures for the synthesis of quinoline derivatives.

Materials:

  • m-Chloroaniline

  • Ethyl ethoxymethylenemalonate

  • Dowtherm A

  • Skellysolve B (b.p. 61–70°C)

  • 10% aqueous Sodium Hydroxide (NaOH)

  • Concentrated Hydrochloric Acid (HCl) or 10% Sulfuric Acid (H₂SO₄)

  • Phosphorus oxychloride (POCl₃)

  • Round-bottomed flasks, reflux condenser, stirrer, filtration apparatus

Procedure:

A. Ethyl α-carbethoxy-β-m-chloroanilinoacrylate:

  • Heat a mixture of 127.5 g (1.0 mole) of m-chloroaniline and 233 g (1.1 moles) of ethyl ethoxymethylenemalonate in an open 500-ml round-bottomed flask on a steam bath for 1 hour, allowing the evolved ethanol to escape.

  • Use the warm product directly in the next step.

B. 7-Chloro-4-hydroxy-3-quinolinecarboxylic acid:

  • Heat 1 liter of Dowtherm A to vigorous boiling in a 5-liter round-bottomed flask.

  • Pour the product from step A through the condenser into the boiling Dowtherm A.

  • Continue heating for 1 hour, during which the cyclization product will crystallize.

  • Cool the mixture, filter, and wash the filter cake with two 400-ml portions of Skellysolve B.

  • Mix the air-dried filter cake with 1 liter of 10% aqueous NaOH and reflux until all the solid dissolves (approximately 1 hour).

  • Cool the saponification mixture and separate the aqueous solution from any oil.

  • Acidify the aqueous solution with concentrated HCl or 10% H₂SO₄.

  • Collect the precipitated 7-chloro-4-hydroxy-3-quinolinecarboxylic acid by filtration and wash thoroughly with water.

C. 4,7-Dichloroquinoline:

  • Suspend the air-dried acid from step B in 1 liter of Dowtherm A and boil for 1 hour under a stream of nitrogen.

  • Cool the solution to room temperature and add 90 ml (150 g, 0.98 mole) of phosphorus oxychloride.

  • Heat the mixture to 135–140°C and stir for 1 hour.

  • Cool the reaction mixture and pour it into a separatory funnel.

  • The subsequent workup involves extraction and recrystallization to obtain pure 4,7-dichloroquinoline.

II. Evolution of Biological and Pharmacological Research

The initial synthetic accessibility of 4-hydroxyquinolines paved the way for the discovery of their wide-ranging biological activities.

Antibacterial Activity: A Serendipitous Discovery

A pivotal moment in the history of this compound research was the serendipitous discovery of the antibacterial properties of a 3-carboxyl-substituted derivative. This compound was an intermediate by-product in the synthesis of the antimalarial drug chloroquine. This finding was instrumental in the subsequent development of the vast and clinically significant class of fluoroquinolone antibiotics. The antibacterial mechanism of quinolones generally involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication, repair, and recombination.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) of this compound Derivatives against S. aureus

CompoundSubstituent(s)MIC (µg/mL)Reference
HD6 4-aminoquinoline-hydrazone-isatin hybrid128
HS8 4-aminoquinoline-hydrazone-isatin hybrid256
QQ1 Quinolinequinone1.22
QQ2 Quinolinequinone2.44
QQ6 Quinolinequinone1.22
Ciprofloxacin Standard Antibiotic-

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines the broth microdilution method for determining the MIC of antibacterial compounds.

Materials:

  • Test compounds (this compound derivatives)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring OD₆₀₀)

  • Incubator

Procedure:

  • Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO).

  • Perform serial two-fold dilutions of the stock solutions in MHB in the wells of a 96-well plate to achieve a range of desired concentrations.

  • Prepare a bacterial inoculum adjusted to a concentration of approximately 5 x 10⁵ CFU/mL in MHB.

  • Add the bacterial inoculum to each well containing the test compound dilutions. Include a positive control (bacteria in MHB without compound) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound at which no visible growth of the bacteria is observed. This can be confirmed by measuring the optical density at 600 nm (OD₆₀₀), with an OD₆₀₀ value of less than 0.05 indicating inhibition.

Anticancer Activity: A Promising Frontier

In recent decades, numerous this compound derivatives have been synthesized and evaluated for their anticancer properties. These compounds have shown cytotoxic activity against a variety of cancer cell lines, including those resistant to standard chemotherapeutic agents. The mechanisms of their anticancer action are diverse and can involve the inhibition of key enzymes like topoisomerase, induction of apoptosis, and modulation of various signaling pathways.

Table 2: Comparative Cytotoxicity (IC₅₀) of this compound Derivatives against Cancer Cell Lines

CompoundCell LineIC₅₀ (µM)Reference
20 Colo 320 (resistant colon adenocarcinoma)4.61
13b Colo 320 (resistant colon adenocarcinoma)4.58
13a Colo 320 (resistant colon adenocarcinoma)8.19
20 Colo 205 (sensitive colon adenocarcinoma)2.34
13b Colo 205 (sensitive colon adenocarcinoma)8.1
A32 HCT-15 (colon cancer)10.93
A32 HCC1937 (breast cancer)11.35
B1 HCT-15 (colon cancer)2.89
B1 HCC1937 (breast cancer)3.26
Compound 51 KB, HT29, MKN45 (various cancer lines)0.030 (mean)
Compound 52 KB, HT29, MKN45 (various cancer lines)0.057 (mean)

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.

Materials:

  • Cancer cell lines

  • Complete cell culture medium

  • Test compounds (this compound derivatives)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compounds).

  • After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.

Antioxidant Properties: Scavenging Free Radicals

The this compound scaffold, particularly the phenolic hydroxyl group, imparts antioxidant properties to its derivatives. These compounds can act as free radical scavengers through mechanisms such as hydrogen atom transfer (HAT) and single electron transfer (SET). Their ability to chelate metal ions can also contribute to their antioxidant effects by preventing the formation of highly reactive hydroxyl radicals via the Fenton reaction. The antioxidant potential of these compounds has been evaluated using various in vitro assays.

Table 3: Comparative Antioxidant Activity of this compound Derivatives

AssayCompound/ExtractActivityReference
DPPH Pine extract94.51% inhibition
ABTS Oak extract99.80% inhibition
FRAP Butanol fraction of M. hypoleucaIC₅₀ = 0.48 µg/mL
ORAC ---

Note: Direct comparison of antioxidant activity across different studies is challenging due to variations in methodologies and the specific derivatives tested. The table provides examples of reported activities.

Experimental Protocols for Antioxidant Assays

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow, which is measured spectrophotometrically.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay: This assay involves the generation of the ABTS radical cation, which is then reduced by the antioxidant, leading to a decrease in its characteristic blue-green color.

  • FRAP (Ferric Reducing Antioxidant Power) Assay: This method is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous form (Fe²⁺), which has an intense blue color.

III. Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their interactions with various cellular and molecular targets. Research has elucidated their roles in several key signaling pathways.

Modulation of Pseudomonas aeruginosa Quorum Sensing

Certain 4-hydroxy-2-alkylquinolines (HAQs) are produced by the bacterium Pseudomonas aeruginosa and function as signaling molecules in its quorum-sensing (QS) network. This cell-to-cell communication system regulates the expression of virulence factors and biofilm formation. The PqsR (also known as MvfR) is a key transcriptional regulator that is activated by HAQs like 2-heptyl-4-quinolone (HHQ) and the Pseudomonas Quinolone Signal (PQS). This activation leads to the expression of the pqsABCDE operon, which is responsible for the biosynthesis of more HAQs, creating a positive feedback loop. The las and rhl quorum-sensing systems also regulate the pqs system, forming a complex hierarchical network.

Pseudomonas_Quorum_Sensing cluster_las Las System cluster_rhl Rhl System cluster_pqs Pqs System LasR LasR RhlR RhlR LasR->RhlR activates PqsR PqsR (MvfR) LasR->PqsR activates LasI LasI C12_HSL 3-oxo-C12-HSL LasI->C12_HSL synthesizes C12_HSL->LasR activates pqsABCDE pqsABCDE operon RhlR->pqsABCDE represses RhlI RhlI C4_HSL C4-HSL RhlI->C4_HSL synthesizes C4_HSL->RhlR activates PqsR->pqsABCDE activates transcription HHQ HHQ pqsABCDE->HHQ synthesizes Virulence_Factors Virulence Factors & Biofilm Formation pqsABCDE->Virulence_Factors leads to HHQ->PqsR activates PQS PQS HHQ->PQS converted to PQS->PqsR activates HIV_Integrase_Inhibition Mechanism of HIV-1 Integrase Inhibition by this compound Derivatives cluster_hiv_cycle HIV Replication Cycle cluster_integration Integration Process Viral_RNA Viral RNA Viral_DNA Viral DNA Viral_RNA->Viral_DNA Reverse Transcription Integrase HIV-1 Integrase Viral_DNA->Integrase binds Integrated_DNA Integrated Provirus Host_DNA Host DNA Strand_Transfer Strand Transfer Host_DNA->Strand_Transfer Processing 3'-Processing Integrase->Processing Processing->Strand_Transfer Strand_Transfer->Integrated_DNA HQ_Derivative This compound Derivative HQ_Derivative->Integrase Inhibits by binding to active site

References

Methodological & Application

Application Notes: 4-Hydroxyquinoline as a Fluorescent Probe for Metal Ion Detection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in the field of fluorescent chemosensors. Among these, 4-hydroxyquinoline and its analogues serve as versatile platforms for the design of fluorescent probes for the detection of various metal ions. Their inherent photophysical properties, coupled with their ability to chelate with metal ions, make them ideal candidates for developing sensitive and selective analytical tools. The coordination of metal ions with this compound-based probes often results in significant changes to their fluorescence characteristics, enabling the qualitative and quantitative determination of metal ions in various samples, including environmental and biological systems.

The primary mechanisms governing the fluorescence response of these probes upon metal ion binding are Chelation-Enhanced Fluorescence (CHEF) and Photoinduced Electron Transfer (PET). In the CHEF mechanism, the free ligand may have low fluorescence due to non-radiative decay processes. Upon binding to a metal ion, a rigid complex is formed, which restricts these decay pathways and leads to a significant increase in fluorescence intensity[1][2]. Conversely, in the PET mechanism, the fluorescence of the quinoline fluorophore can be quenched by a nearby electron-rich moiety. Binding of a metal ion can inhibit this electron transfer, resulting in a "turn-on" fluorescence response[1][2].

These application notes provide a comprehensive overview, quantitative data, and detailed protocols for the utilization of this compound-based fluorescent probes in the detection of metal ions.

Data Presentation

The following table summarizes the quantitative data for various quinoline-based fluorescent probes for the detection of different metal ions. This allows for a comparative assessment of their performance characteristics.

Probe/Derivative NameTarget IonLimit of Detection (LOD)Binding Ratio (Probe:Ion)Solvent SystemReference
(4-(diethylamino)-2-hydroxybenzylidene)isoquinoline-1-carbohydrazide (HL1)Al³⁺8.08 x 10⁻⁸ M2:1Not Specified[3]
8-formyl-7-hydroxyl-4-methyl coumarin - (2'-methylquinoline-4-formyl) hydrazone (L)Al³⁺8.2 x 10⁻⁷ M2:1Ethanol
Quinoline-based tripodal probe (TQSB)Al³⁺7.0 nM-CH₃CN/water (4:1, v/v)
A novel quinoline derivative (Sensor 1)Fe³⁺8.67 x 10⁻⁵ M1:1DMF/H₂O (1:1, v/v)
Quinoline-based fluorescent probe (TQA)Fe³⁺0.16841 µM1:1Not Specified
Naphthoquinoline-dione-based probe 1Cu²⁺5 nM1:1Aqueous Organic Solution
Rhodamine B derivative with 8-hydroxyquinolineCu²⁺4.7 nM-Not Specified

Note: The table includes data from various quinoline derivatives to provide a broader context, as data specifically for this compound is limited in some cases.

Mandatory Visualizations

Signaling Pathway: Chelation-Enhanced Fluorescence (CHEF)

CHEF_Mechanism cluster_state Fluorescence State FreeProbe Free this compound Probe (Low Fluorescence) Complex Rigid Probe-Metal Ion Complex (High Fluorescence) FreeProbe->Complex Chelation Low Low Fluorescence FreeProbe->Low MetalIon Metal Ion (e.g., Al³⁺) MetalIon->Complex High High Fluorescence Complex->High

Caption: Chelation-Enhanced Fluorescence (CHEF) signaling mechanism.

Experimental Workflow for Metal Ion Detection

Experimental_Workflow PrepProbe Prepare this compound Probe Stock Solution AddProbe Add Probe Solution to Cuvette PrepProbe->AddProbe PrepMetal Prepare Metal Ion Standard Solutions AddMetal Titrate with Metal Ion Solution PrepMetal->AddMetal InitialScan Record Initial Fluorescence Spectrum (F₀) AddProbe->InitialScan InitialScan->AddMetal FinalScan Record Fluorescence Spectrum after each addition (F) AddMetal->FinalScan PlotData Plot Fluorescence Intensity vs. Metal Ion Concentration FinalScan->PlotData CalcLOD Calculate Limit of Detection (LOD) PlotData->CalcLOD

Caption: Experimental workflow for fluorescent detection of metal ions.

Experimental Protocols

Protocol 1: Synthesis of a this compound-based Fluorescent Probe

This protocol describes the synthesis of a representative this compound derivative, specifically 2-(4-Hydroxyquinolin-2-yl)acetic acid, adapted from a modified Conrad-Limpach reaction.

Materials:

  • Aniline

  • Dimethyl- or diethyl-1,3-acetonedicarboxylate

  • Methanol or Ethanol

  • 1,2-Dichlorobenzene

  • Sodium Carbonate (Na₂CO₃)

  • Hydrochloric Acid (HCl), concentrated

  • Distilled water

  • Round bottom flasks

  • Reflux condenser

  • Microwave reactor (optional, for high-temperature cyclization)

  • Filtration apparatus

  • Standard laboratory glassware

Procedure:

  • Synthesis of the Enamine Intermediate:

    • In a round bottom flask, dissolve aniline and dimethyl- or diethyl-1,3-acetonedicarboxylate in methanol or ethanol, respectively.

    • Reflux the mixture for 6 hours.

    • After reflux, remove the alcohol solvent by vacuum distillation.

  • Cyclization to form the this compound Ring:

    • Dissolve the residue from the previous step in 1,2-dichlorobenzene.

    • Heat the reaction mixture to a high temperature to induce ring closure. This can be achieved by conventional heating at the boiling point of 1,2-dichlorobenzene (180 °C) or higher, or by using a microwave reactor for a shorter reaction time under pressure.

    • After the reaction is complete, cool the mixture in an ice water bath.

    • The this compound derivative will crystallize out of the solution.

  • Hydrolysis to the Acetic Acid Derivative:

    • Collect the crystals of the this compound ester derivative by filtration.

    • In a 50 mL round bottom flask, combine the this compound derivative (e.g., 100 mg, 0.46 mmol), sodium carbonate (100 mg, 0.94 mmol), and 20 mL of distilled water.

    • Stir the mixture at room temperature for 12 hours.

    • After stirring, add a few drops of concentrated HCl to precipitate the 2-(4-hydroxyquinolin-2-yl)acetic acid as white crystals.

    • Filter the white crystals, wash with cold water, and dry.

  • Characterization:

    • The final product can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: General Procedure for Metal Ion Detection using a this compound-based Fluorescent Probe

This protocol provides a general method for the fluorometric detection of a target metal ion (e.g., Al³⁺ or Fe³⁺) using a synthesized this compound probe.

Materials and Equipment:

  • Synthesized this compound fluorescent probe

  • Stock solution of the target metal ion (e.g., AlCl₃ or FeCl₃) of known concentration in deionized water.

  • A suitable buffer solution to maintain a constant pH (e.g., HEPES, Tris-HCl). The optimal pH should be determined experimentally for the specific probe-ion system.

  • Organic solvent for dissolving the probe (e.g., DMSO, ethanol, or acetonitrile).

  • Fluorometer with a quartz cuvette.

  • Micropipettes.

  • Volumetric flasks.

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the this compound probe (e.g., 1 mM) in a suitable organic solvent.

    • Prepare a series of standard solutions of the target metal ion by serial dilution of the stock solution in the chosen buffer.

    • Prepare a working solution of the probe (e.g., 10 µM) by diluting the stock solution in the buffer. The final concentration of the organic solvent should be kept low (typically <1%) to avoid affecting the fluorescence measurements.

  • Fluorescence Titration:

    • Place a known volume (e.g., 2 mL) of the probe working solution into a quartz cuvette.

    • Record the initial fluorescence emission spectrum of the probe solution (F₀) at a predetermined excitation wavelength. The excitation and emission wavelengths will be specific to the probe and should be determined by running excitation and emission scans.

    • Incrementally add small aliquots of a standard metal ion solution to the cuvette.

    • After each addition, gently mix the solution and allow it to equilibrate for a short period (e.g., 1-2 minutes).

    • Record the fluorescence emission spectrum (F) after each addition.

  • Selectivity and Interference Studies:

    • To assess the selectivity of the probe, repeat the fluorescence measurement with solutions of other potentially interfering metal ions at the same concentration as the target ion.

    • To study interference, add the target metal ion to a solution of the probe that already contains an excess of an interfering ion and observe the fluorescence response.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.

    • For a "turn-on" sensor, the fluorescence intensity will increase with increasing metal ion concentration until it reaches a plateau, indicating saturation of the probe. For a "turn-off" sensor, the intensity will decrease.

    • The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/S, where σ is the standard deviation of the blank measurement and S is the slope of the linear portion of the calibration curve.

    • The binding stoichiometry of the probe-metal ion complex can be determined using a Job's plot, where the total molar concentration of the probe and metal ion is kept constant while their mole fractions are varied.

References

Application of 4-Hydroxyquinoline in Agrochemical Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyquinoline and its derivatives have emerged as a versatile scaffold in agrochemical research, demonstrating significant potential in the development of novel fungicides, herbicides, and insecticides.[1] The inherent biological activity of the quinoline ring, coupled with the reactivity of the 4-hydroxyl group, allows for a wide range of chemical modifications to optimize efficacy against various agricultural pests.[1] This document provides detailed application notes and protocols based on published research to guide scientists in the exploration and utilization of this compound derivatives for agrochemical applications.

Antifungal Applications

Derivatives of this compound have shown potent fungicidal activity against a broad spectrum of phytopathogenic fungi. Notably, trifluoromethyl-substituted quinolinols have demonstrated exceptional efficacy.

Quantitative Antifungal Activity Data

The following table summarizes the in vitro antifungal activity (EC50 values) of selected this compound derivatives against key plant pathogens.

Compound/DerivativeTarget FungusEC50 (μg/mL)Reference
Lead Structure
2,8-bis(trifluoromethyl)-4-quinolinolSclerotinia sclerotiorum1.72[2]
Botrytis cinerea1.89[2]
Derivative Ac12
(Structure not specified in source)Sclerotinia sclerotiorum0.52[3]
Botrytis cinerea0.50
Derivative 3f-4
(Structure not specified in source)Sclerotinia sclerotiorum0.41
Derivative 3f-28
(Structure not specified in source)Sclerotinia sclerotiorum0.55
Commercial Fungicides (for comparison)
AzoxystrobinSclerotinia sclerotiorum>30
Botrytis cinerea>30
8-HydroxyquinolineSclerotinia sclerotiorum2.12
Botrytis cinerea5.28
Experimental Protocols

This protocol details the determination of the half-maximal effective concentration (EC50) of this compound derivatives against phytopathogenic fungi using the mycelial growth inhibition method.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Test compounds (this compound derivatives)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

  • Sterile Petri dishes (90 mm)

  • Mycelial plugs (5 mm diameter) from the edge of an actively growing fungal colony

  • Incubator

Procedure:

  • Stock Solution Preparation: Dissolve the test compounds in DMSO to prepare a stock solution (e.g., 10 mg/mL).

  • Media Preparation: Autoclave PDA medium and cool it to 50-60°C. Add the appropriate volume of the stock solution of the test compound to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 50 μg/mL). Also, prepare control plates with PDA and DMSO at the same concentration used in the treatment plates. Pour the amended and control PDA into sterile Petri dishes.

  • Inoculation: Place a 5 mm mycelial plug of the target fungus, taken from the margin of a 3- to 5-day-old culture, at the center of each PDA plate.

  • Incubation: Incubate the plates at 25°C in the dark.

  • Data Collection: After the fungal colony in the control plate has reached approximately two-thirds of the plate diameter, measure the colony diameter of both control and treated plates.

  • EC50 Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the formula:

    • Inhibition (%) = [(DC - DT) / DC] * 100

    • Where DC is the average diameter of the fungal colony on the control plate, and DT is the average diameter of the fungal colony on the treated plate.

    • The EC50 value is determined by probit analysis of the inhibition percentages against the logarithm of the compound concentrations.

This protocol assesses the protective and curative efficacy of this compound derivatives against fungal infection on detached plant leaves.

Materials:

  • Healthy, young, fully expanded plant leaves (e.g., tomato, cucumber)

  • Test compounds

  • Fungal spore suspension (e.g., Botrytis cinerea at 1 x 10^6 spores/mL)

  • Sterile water

  • Wetting agent (e.g., Tween 80)

  • Humid chambers (e.g., Petri dishes with moist filter paper)

Procedure:

  • Protective Activity:

    • Prepare solutions of the test compounds at various concentrations in sterile water containing a wetting agent (e.g., 0.1% Tween 80).

    • Spray the upper surface of the detached leaves with the compound solutions until runoff. Control leaves are sprayed with the water and wetting agent solution.

    • Allow the leaves to air dry for 24 hours.

    • Inoculate the treated leaves with a 5 µL drop of the fungal spore suspension.

    • Place the leaves in a humid chamber and incubate at 22-25°C with a 12-hour photoperiod.

  • Curative Activity:

    • Inoculate the detached leaves with the fungal spore suspension as described above.

    • Incubate the leaves in a humid chamber for 24 hours to allow for infection.

    • Spray the infected leaves with the test compound solutions.

    • Return the leaves to the humid chamber and continue incubation.

  • Assessment:

    • After 3-5 days, assess the disease severity by measuring the diameter of the necrotic lesions on the leaves.

    • Calculate the percentage of disease control relative to the control group.

Mode of Action

The antifungal mechanism of this compound derivatives appears to be multifaceted.

  • Disruption of Cell Membrane Integrity: Some derivatives, such as compound Ac12, are proposed to cause abnormal morphology of the fungal cell membrane, leading to increased permeability and the release of cellular contents.

  • Inhibition of Dihydroorotate Dehydrogenase (DHODH): The novel quinoline fungicide, quinofumelin, has been shown to target the pyrimidine biosynthesis pathway by inhibiting DHODH. This enzyme is crucial for the synthesis of pyrimidines, which are essential for DNA and RNA synthesis. Inhibition of DHODH disrupts fungal growth and development.

Herbicidal Applications

Certain this compound derivatives have been identified as potent herbicides, primarily acting as inhibitors of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). HPPD is a key enzyme in the biosynthesis of plastoquinone and tocopherols, which are essential for photosynthesis and antioxidant defense in plants.

Quantitative Herbicidal Activity Data

The following table presents the inhibitory activity (Ki values) of a promising triketone-quinoline hybrid against Arabidopsis thaliana HPPD (AtHPPD).

Compound/DerivativeTarget EnzymeKi (μM)Reference
Compound III-l
3-hydroxy-2-(2-methoxy-7-(methylthio)quinoline-3-carbonyl)cyclohex-2-enoneAtHPPD0.009
Commercial Herbicide (for comparison)
MesotrioneAtHPPD0.013
Experimental Protocols

This protocol describes a method to determine the inhibitory activity of this compound derivatives against the HPPD enzyme.

Materials:

  • Recombinant HPPD enzyme (e.g., from Arabidopsis thaliana)

  • 4-hydroxyphenylpyruvate (HPPA) substrate

  • Ascorbate

  • Fe(II) sulfate

  • Spectrophotometer

  • Test compounds

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., HEPES), ascorbate, and Fe(II) sulfate.

  • Enzyme and Inhibitor Incubation: Add the HPPD enzyme to the reaction mixture. For inhibition assays, pre-incubate the enzyme with various concentrations of the test compound for a set period.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, HPPA.

  • Activity Measurement: Monitor the decrease in absorbance at a specific wavelength (e.g., 310 nm) corresponding to the consumption of HPPA.

  • Data Analysis: Calculate the initial reaction rates at different inhibitor concentrations. Determine the IC50 or Ki value by fitting the data to an appropriate inhibition model.

This protocol outlines the evaluation of the herbicidal efficacy of this compound derivatives on whole plants.

Materials:

  • Test plants (e.g., various weed species and crop species) grown in pots

  • Test compounds

  • Solvent (e.g., acetone)

  • Wetting agent (e.g., Tween 80)

  • Sprayer

Procedure:

  • Plant Growth: Grow the test plants in a greenhouse to a specific growth stage (e.g., 2-4 true leaves).

  • Treatment Solution Preparation: Dissolve the test compounds in a suitable solvent and dilute with water containing a wetting agent to achieve the desired application rates (e.g., 150 g ai/ha).

  • Application: Spray the plants uniformly with the treatment solutions. A control group should be sprayed with the solvent and wetting agent solution.

  • Evaluation: After a set period (e.g., 14-21 days), visually assess the herbicidal injury on the plants using a rating scale (e.g., 0% = no effect, 100% = complete kill).

  • Phytotoxicity Assessment: For crop plants, assess any signs of phytotoxicity, such as stunting, chlorosis, or necrosis.

Mode of Action: HPPD Inhibition

The herbicidal activity of these this compound derivatives is attributed to their ability to inhibit the HPPD enzyme.

HPPD_Inhibition Tyrosine Tyrosine HPPA HPPA Tyrosine->HPPA Tyrosine aminotransferase Homogentisate Homogentisate HPPA->Homogentisate HPPD Plastoquinone Plastoquinone Homogentisate->Plastoquinone ... Tocopherols Tocopherols Homogentisate->Tocopherols ... Photosynthesis Photosynthesis Plastoquinone->Photosynthesis Antioxidant Defense Antioxidant Defense Tocopherols->Antioxidant Defense Inhibitor This compound Derivative HPPD HPPD Inhibitor->HPPD Inhibition

Caption: Inhibition of HPPD by this compound derivatives.

Insecticidal Applications

The exploration of this compound derivatives as insecticides is an emerging area of research. While less documented than their fungicidal and herbicidal properties, some studies have indicated their potential.

Experimental Protocols

This protocol is a general method to assess the contact insecticidal activity of this compound derivatives.

Materials:

  • Test insects (e.g., aphids, caterpillars)

  • Test compounds

  • Acetone

  • Microsyringe or sprayer

  • Petri dishes or ventilated containers

  • Food source for the insects

Procedure:

  • Treatment Solution Preparation: Dissolve the test compounds in acetone to prepare a range of concentrations.

  • Topical Application: Apply a small, defined volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect using a microsyringe. Control insects are treated with acetone only.

  • Exposure: Place the treated insects in containers with a food source and maintain them under controlled environmental conditions (temperature, humidity, light).

  • Mortality Assessment: Record the number of dead insects at specific time intervals (e.g., 24, 48, and 72 hours) after treatment.

  • Data Analysis: Calculate the percentage of mortality for each concentration and determine the LD50 (lethal dose for 50% of the population) using probit analysis.

Synthesis of this compound Derivatives

A key starting material for many potent agrochemical derivatives is 2,8-bis(trifluoromethyl)-4-quinolinol.

Protocol 6: Synthesis of 2,8-bis(trifluoromethyl)-4-quinolinol

This protocol describes a one-pot synthesis of 2,8-bis(trifluoromethyl)-4-quinolinol.

Materials:

  • 2-(Trifluoromethyl)aniline

  • Ethyl 4,4,4-trifluoro-3-oxobutanoate

  • Polyphosphoric acid (PPA)

  • Round-bottomed flask

  • Stir bar

  • Heating mantle

  • Ice water

  • Dichloromethane

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottomed flask, combine 2-(Trifluoromethyl)aniline and ethyl 4,4,4-trifluoro-3-oxobutanoate.

  • Add polyphosphoric acid to the mixture.

  • Heat the reaction mixture to 120°C with stirring under a nitrogen atmosphere for 3 hours.

  • After the reaction is complete, cool the mixture and quench by slowly pouring it into ice water, which will result in the formation of a sticky substance.

  • Extract the product with dichloromethane.

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate it under reduced pressure to obtain the solid product.

Experimental Workflow Diagrams

Antifungal_Screening_Workflow cluster_in_vitro In Vitro Assay cluster_in_vivo In Vivo Assay A1 Prepare compound dilutions A3 Inoculate with fungal plugs A1->A3 A2 Prepare fungal plates (PDA) A2->A3 A4 Incubate A3->A4 A5 Measure mycelial growth A4->A5 A6 Calculate EC50 A5->A6 B1 Spray plants with compound A6->B1 Select promising compounds B2 Inoculate with pathogen B1->B2 B3 Incubate in humid chamber B2->B3 B4 Assess disease severity B3->B4

Caption: Workflow for antifungal screening of this compound derivatives.

Synthesis_Workflow Start Starting Materials (Aniline & Ester) Step1 Reaction with PPA (Cyclization) Start->Step1 Step2 Workup & Extraction Step1->Step2 Step3 Purification Step2->Step3 Product This compound Derivative Step3->Product

Caption: General synthesis workflow for this compound derivatives.

References

Application Notes and Protocols: Derivatization of 4-Hydroxyquinoline for Bioassays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyquinoline, a heterocyclic aromatic organic compound, and its derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of biological activities. These activities include anticancer, anti-HIV, antibacterial, and antimalarial properties. The functionalization of the this compound core allows for the modulation of its physicochemical properties and biological targets, making it a versatile platform for drug discovery and development. These application notes provide detailed protocols for the derivatization of this compound and subsequent bioassays to evaluate the therapeutic potential of the synthesized compounds.

Derivatization of this compound: Synthetic Protocols

Several synthetic strategies can be employed to generate a diverse library of this compound derivatives. The following section details the protocols for three common and effective derivatization reactions: the Conrad-Limpach synthesis, the Gould-Jacobs reaction, and the Mannich reaction.

Protocol 1: Conrad-Limpach Synthesis of 4-Hydroxyquinolines

The Conrad-Limpach synthesis is a classic method for preparing 4-hydroxyquinolines (also known as 4-quinolones) from anilines and β-ketoesters. The reaction proceeds in two main steps: the formation of an enamine intermediate followed by thermal cyclization.

Experimental Protocol:

  • Step 1: Formation of the Enamine Intermediate

    • In a round-bottom flask, combine one equivalent of the desired aniline with one equivalent of a β-ketoester (e.g., ethyl acetoacetate).

    • The reaction can be performed neat or in a suitable solvent like ethanol.

    • Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the resulting β-aminoacrylate (enamine) can be isolated, or the reaction mixture can be carried forward to the next step directly.

  • Step 2: Thermal Cyclization

    • Heat the enamine intermediate from Step 1 to a high temperature, typically around 250 °C.

    • This step is often carried out in a high-boiling inert solvent such as diphenyl ether or Dowtherm A to ensure even heating and improve yields.

    • The cyclization reaction leads to the formation of the this compound ring system.

    • After cooling, the product often precipitates and can be collected by filtration.

    • Wash the precipitate with a non-polar solvent like cyclohexane or hexane to remove the high-boiling solvent.

    • The crude product can be further purified by recrystallization or column chromatography.

Protocol 2: Gould-Jacobs Reaction for this compound-3-carboxylate Derivatives

The Gould-Jacobs reaction is a versatile method for the synthesis of this compound-3-carboxylate derivatives, which are valuable intermediates for further functionalization. This reaction involves the condensation of an aniline with diethyl ethoxymethylenemalonate (EMME) followed by thermal cyclization.

Experimental Protocol:

  • Step 1: Condensation

    • In a reaction vessel, mix the substituted aniline with a slight excess of diethyl ethoxymethylenemalonate (EMME).

    • Heat the mixture, typically at 100-140 °C, for 1-2 hours.

    • The progress of the condensation can be monitored by TLC.

    • The intermediate, an anilinomethylenemalonate, is formed during this step.

  • Step 2: Thermal Cyclization

    • The anilinomethylenemalonate intermediate is then heated to a higher temperature, usually in a high-boiling solvent like diphenyl ether, at around 250 °C.

    • This high-temperature condition facilitates the intramolecular cyclization to form the ethyl this compound-3-carboxylate.

    • Upon cooling, the product typically crystallizes out of the solution.

  • Step 3 (Optional): Hydrolysis and Decarboxylation

    • The resulting ester can be hydrolyzed to the corresponding carboxylic acid by heating with an aqueous base (e.g., sodium hydroxide).

    • Subsequent acidification will precipitate the this compound-3-carboxylic acid.

    • Heating the carboxylic acid at its melting point can lead to decarboxylation, yielding the corresponding this compound.

Protocol 3: Mannich Reaction for Aminomethylation of 4-Hydroxyquinolines

The Mannich reaction is a three-component condensation reaction that introduces an aminomethyl group onto an active hydrogen atom. In the context of 4-hydroxyquinolines, this reaction typically occurs at the C3 position.

Experimental Protocol:

  • Reaction Setup

    • In a round-bottom flask, dissolve the starting this compound derivative in a suitable solvent, such as ethanol or toluene.

    • Add one equivalent of a secondary amine (e.g., piperidine, morpholine).

    • Add an excess of formaldehyde (often used as a 37% aqueous solution or as paraformaldehyde).

  • Reaction Conditions

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 60 °C) for several hours to overnight.

    • Monitor the reaction progress by TLC.

  • Work-up and Purification

    • After the reaction is complete, the solvent is typically removed under reduced pressure.

    • The residue can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.

Bioassay Protocols

Once a library of this compound derivatives has been synthesized, their biological activities can be assessed using various bioassays. The following protocols describe methods for evaluating the anticancer and anti-HIV activities of these compounds.

Protocol 4: Cytotoxicity Assay using the MTT Method

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability. It is widely used to screen for the cytotoxic potential of chemical compounds against cancer cell lines.

Experimental Protocol:

  • Cell Seeding

    • Seed cancer cells (e.g., HCT116, Colo 205, or Colo 320 for colon cancer) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate at 37 °C in a humidified 5% CO₂ incubator for 24 hours to allow the cells to attach.

  • Compound Treatment

    • Prepare a series of dilutions of the this compound derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

    • Incubate the plate for another 48-72 hours.

  • MTT Addition and Incubation

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37 °C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization and Absorbance Measurement

    • Carefully remove the medium from each well.

    • Add 100 µL of a solubilizing agent, such as DMSO or a solution of SDS in HCl, to each well to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that inhibits 50% of cell growth.

Protocol 5: Anti-HIV-1 Activity Assay

The anti-HIV activity of this compound derivatives can be assessed by their ability to inhibit HIV-1 replication in a cell-based assay. One common method involves the use of HeLa cells and a laboratory-adapted strain of HIV-1.

Experimental Protocol:

  • Cell Culture and Infection

    • Culture HeLa cells in a suitable medium.

    • Pre-treat the cells with various concentrations of the this compound derivatives for a short period (e.g., 1-2 hours).

    • Infect the cells with a known amount of HIV-1 (e.g., NL4-3 strain).

    • Continue to culture the cells in the presence of the compounds for 48-72 hours.

  • Quantification of Viral Replication

    • Viral replication can be quantified by measuring the activity of the viral enzyme reverse transcriptase (RT) in the cell culture supernatant or by measuring the amount of viral p24 antigen using an ELISA kit.

  • Cytotoxicity Assessment

    • In parallel, assess the cytotoxicity of the compounds on the same cells without viral infection using the MTT assay (Protocol 4) to ensure that the observed antiviral effect is not due to general cell toxicity.

  • Data Analysis

    • Calculate the percentage of inhibition of viral replication for each compound concentration compared to the untreated infected control.

    • Determine the half-maximal effective concentration (EC₅₀), the concentration at which 50% of viral replication is inhibited.

    • Determine the cytotoxic concentration (CC₅₀) from the parallel cytotoxicity assay.

    • Calculate the selectivity index (SI) as the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more promising therapeutic window for the compound.

Quantitative Data Summary

The following tables summarize the cytotoxic activity of representative this compound derivatives against human colon adenocarcinoma cell lines.

Table 1: Cytotoxic Activity of this compound Derivatives against Doxorubicin-Sensitive (Colo 205) and Multidrug-Resistant (Colo 320) Colon Cancer Cell Lines.

Compound IDModificationColo 205 IC₅₀ (µM)[1]Colo 320 IC₅₀ (µM)[1]
13a Benzylidene derivative11.868.19
13b Substituted benzylidene8.14.58
20 Naphthaldehyde derivative2.344.61
21 Substituted naphthaldehyde16.54> 20
22 Hydroxynaphthaldehyde derivative11.7912.29
26 Substituted benzylidene12.6311
28 Substituted benzylidene> 2014.08
29 Substituted benzylidene> 209.86

Table 2: Anti-HIV Activity of this compound-3-carbohydrazide Derivatives.

Compound IDModificationInhibition of HIV-1 replication at 100 µM (%)[2]
6a 4-H benzoyl21
6b 4-Cl benzoyl25
6d 4-NO₂ benzoyl32
7e 4-OCH₃ phenyl isocyanate28

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The overall process from derivatization to bioassay can be visualized as a streamlined workflow.

experimental_workflow cluster_synthesis Derivatization cluster_bioassay Bioassays cluster_analysis Data Analysis s1 This compound Scaffold s2 Derivatization Reaction (e.g., Mannich, Gould-Jacobs) s1->s2 s3 Purification & Characterization s2->s3 b1 Cytotoxicity Assay (e.g., MTT) s3->b1 Library of Derivatives b2 Anti-HIV Assay s3->b2 Library of Derivatives b3 Other Bioassays s3->b3 Library of Derivatives a1 IC50 / EC50 Determination b1->a1 b2->a1 b3->a1 a2 Structure-Activity Relationship (SAR) a1->a2

Caption: A generalized workflow from the synthesis of this compound derivatives to their biological evaluation and data analysis.

Signaling Pathways

Anticancer Mechanism: Induction of Apoptosis

Many this compound derivatives exert their anticancer effects by inducing programmed cell death, or apoptosis. This can occur through various signaling cascades, often involving the generation of reactive oxygen species (ROS) and the activation of the mitochondrial pathway. Some derivatives have also been shown to be bioactivated by NAD(P)H:quinone oxidoreductase 1 (NQO1), leading to a specific cell death pathway.[3]

anticancer_pathway hq_deriv This compound Derivative ros Increased ROS hq_deriv->ros nqo1 NQO1 Bioactivation hq_deriv->nqo1 mito_stress Mitochondrial Stress ros->mito_stress bax Bax mito_stress->bax bcl2 Bcl-2 mito_stress->bcl2 cyto_c Cytochrome c Release bax->cyto_c bcl2->cyto_c casp9 Caspase-9 Activation cyto_c->casp9 casp3 Caspase-3 Activation casp9->casp3 apoptosis Apoptosis casp3->apoptosis nqo1->ros

Caption: Proposed mechanism of apoptosis induction by this compound derivatives, involving ROS generation and the mitochondrial pathway, potentially initiated by NQO1 bioactivation.

Anti-HIV Mechanism: Inhibition of HIV Integrase

The anti-HIV activity of certain this compound derivatives is attributed to their ability to inhibit the viral enzyme, integrase. Specifically, they are thought to interfere with the strand transfer step of the integration process by chelating the essential metal ions in the enzyme's active site.[4]

anti_hiv_pathway hiv_int HIV Integrase (with Mg2+ ions) strand_transfer Strand Transfer hiv_int->strand_transfer viral_dna Viral DNA viral_dna->strand_transfer host_dna Host DNA host_dna->strand_transfer integration Viral DNA Integration strand_transfer->integration hq_deriv This compound Derivative chelation Chelation of Mg2+ hq_deriv->chelation chelation->hiv_int Inhibition

Caption: Mechanism of HIV integrase inhibition by this compound derivatives through the chelation of magnesium ions in the active site, thereby blocking the strand transfer reaction.

References

Application Notes: Analytical Methods for the Detection of 4-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

4-Hydroxyquinoline, also known as 4-quinolinol, is a quinoline derivative with significant applications in various fields. It serves as a core structure in the synthesis of pharmaceuticals, including antimicrobial and anti-inflammatory agents, and is a key component in quorum sensing molecules.[1] Its ability to chelate metal ions makes it a useful reagent in analytical chemistry for the detection of metals.[2] Given its prevalence in pharmaceutical development and biological research, robust and sensitive analytical methods are crucial for its accurate quantification in diverse matrices.[1][2] This document provides detailed protocols and application notes for the detection of this compound using several common analytical techniques, including chromatography, spectrophotometry, and electrochemical methods.

Chromatographic Methods

Chromatographic techniques are highly effective for the separation and quantification of this compound, offering excellent selectivity and sensitivity.[3] High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most frequently employed methods.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a versatile and widely used method for the analysis of quinoline derivatives. It provides rapid and selective separation, making it suitable for routine analysis and quality control.

Quantitative Data Summary: HPLC Methods

ParameterHPLC-UVLC-MS/MS
Limit of Detection (LOD)5 - 20 ng/mL0.01 - 0.5 ng/mL
Limit of Quantification (LOQ)15 - 60 ng/mL0.03 - 1.5 ng/mL
Linearity Range0.1 - 100 µg/mL0.1 - 1000 ng/mL
Recovery≥ 98%Typically > 90%
Common MatricesBulk drugs, Pharmaceutical FormulationsBiological Matrices (Plasma, Serum), Environmental Samples

Note: The values presented are representative and may vary depending on the specific instrumentation, column, and experimental conditions. Data for this compound is inferred from methods for similar quinoline derivatives.

Experimental Protocol: HPLC-UV for this compound

This protocol outlines a general method for the quantification of this compound using HPLC with UV detection.

1. Instrumentation and Materials:

  • HPLC system with a pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Reference standard of this compound (≥98% purity).

  • HPLC-grade acetonitrile, methanol, and water.

  • Formic acid or phosphoric acid.

  • 0.45 µm syringe filters.

2. Chromatographic Conditions:

  • Mobile Phase: Isocratic or gradient elution. A good starting point is a mixture of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). For an isocratic run, a mixture like Acetonitrile/Water (30:70, v/v) with 0.1% phosphoric acid can be effective.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at approximately 254 nm and 320 nm. An initial UV scan of a standard solution is recommended to determine the optimal wavelength.

3. Standard and Sample Preparation:

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of acetonitrile or methanol.

  • Working Standard Solutions: Prepare a series of standards by serially diluting the stock solution with the mobile phase to cover a concentration range of 0.1 - 100 µg/mL.

  • Sample Preparation: Dissolve the sample in the mobile phase to achieve a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the working standards.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices like biological fluids, LC-MS/MS is the method of choice.

Experimental Protocol: LC-MS/MS for this compound

This protocol provides a highly sensitive method for quantifying this compound.

1. Instrumentation and Materials:

  • LC-MS/MS system with an electrospray ionization (ESI) source.

  • C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Reference standard of this compound.

  • LC-MS grade solvents.

2. Chromatographic and MS Conditions:

  • Mobile Phase: Gradient elution with 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Ionization Mode: ESI, positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): [M+H]⁺ for this compound (m/z 146.06).

  • Product Ions (Q3): At least two characteristic fragment ions (e.g., m/z 118.0, 91.0) should be determined by infusing a standard solution and performing a product ion scan.

  • Source Parameters: Optimize capillary voltage, source temperature, and gas flows for the specific instrument.

3. Sample Preparation (Biological Matrix):

  • Protein Precipitation: To 100 µL of plasma or serum, add 300 µL of cold acetonitrile.

  • Vortex the mixture thoroughly.

  • Centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean vial for analysis.

4. Data Analysis:

  • Generate a calibration curve by plotting the ratio of the analyte peak area to an internal standard (if used) against the concentration.

  • Quantify the analyte in samples using the calibration curve.

Spectrophotometric Methods

Spectrophotometry offers a simple, rapid, and cost-effective approach for the determination of this compound and its derivatives.

Quantitative Data Summary: Spectrophotometric Methods

ParameterUV-Vis SpectrophotometrySpectrofluorimetry
Limit of Detection (LOD)~0.17 - 0.2 µg/mLPotentially lower than UV-Vis
Limit of Quantification (LOQ)~1.156 µg/mL-
Linearity Range1 - 5 µg/mL-
Molar Absorptivity (ε)0.01578 × 10³ L·mol⁻¹·cm⁻¹-
Wavelength (λmax)~326 nm, 380 nm-

Note: Data is based on methods for similar quinoline derivatives, as specific quantitative data for this compound was limited in the search results.

Experimental Protocol: UV-Vis Spectrophotometry

This protocol is based on a tri-wavelength method developed for quinoline and 2-hydroxyquinoline, which can be adapted for this compound.

1. Instrumentation and Materials:

  • UV-Vis Spectrophotometer.

  • Quartz cuvettes.

  • Reference standard of this compound.

  • Appropriate buffer solution.

2. Procedure:

  • Standard Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or buffer). Create a series of dilutions to establish a calibration curve.

  • Wavelength Selection: Scan a standard solution of this compound across the UV-Vis spectrum (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax). For simultaneous analysis with potential interferences, multiple wavelengths may be necessary.

  • Measurement: Measure the absorbance of the standard solutions and the sample solution at the determined λmax.

  • Data Analysis: Plot a calibration curve of absorbance versus concentration. Determine the concentration of the unknown sample from this curve.

Electrochemical Methods

Electrochemical techniques are highly sensitive, rapid, and cost-effective for the analysis of electroactive compounds like this compound. They are particularly well-suited for environmental and pharmaceutical analysis.

Quantitative Data Summary: Electrochemical Methods

ParameterDifferential Pulse Voltammetry (DPV)
Limit of Detection (LOD)6.29 × 10⁻⁸ mol L⁻¹
Linearity Range1.0 × 10⁻⁷ to 1.0 × 10⁻⁴ mol L⁻¹
Sensitivity6.42 A·L·mol⁻¹·cm⁻²
ElectrodeGraphene-based modified electrodes

Note: Data is for hydroxychloroquine, a related 4-aminoquinoline derivative, and is indicative of the performance expected for this compound.

Experimental Protocol: Differential Pulse Voltammetry (DPV)

1. Instrumentation and Materials:

  • Potentiostat/Galvanostat with a three-electrode cell (working, reference, and counter electrodes).

  • Modified working electrode (e.g., Graphene-based).

  • Reference electrode (e.g., Ag/AgCl).

  • Counter electrode (e.g., Platinum wire).

  • Supporting electrolyte (e.g., phosphate buffer solution).

2. Procedure:

  • Electrode Preparation: Prepare or activate the working electrode according to the manufacturer's or literature procedures.

  • Measurement: Place the supporting electrolyte in the electrochemical cell. De-aerate the solution with nitrogen gas.

  • Add a known volume of the standard or sample solution to the cell.

  • Record the differential pulse voltammogram by scanning the potential over a pre-determined range.

  • The peak current in the voltammogram is proportional to the concentration of this compound.

3. Data Analysis:

  • Construct a calibration curve by plotting the peak current against the concentration of the standards.

  • Determine the concentration of the analyte in the sample from the calibration curve.

Visualizations

To aid in understanding the analytical processes, the following diagrams illustrate key workflows and relationships.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (Pharmaceutical, Biological, etc.) Dilution Dilution / Dissolution Sample->Dilution Extraction Extraction (SPE, LLE, Protein Ppt.) Sample->Extraction Filtration Filtration (0.45 µm) Dilution->Filtration Derivatization Derivatization (Optional, for GC) Filtration->Derivatization Analysis Chromatographic Separation or Direct Measurement Filtration->Analysis Extraction->Filtration Derivatization->Analysis Detection Signal Detection (UV, MS, Electrochemical) Analysis->Detection Quantification Quantification (Calibration Curve) Detection->Quantification Result Final Concentration Report Quantification->Result G cluster_questions cluster_methods Start Need to Analyze This compound Matrix What is the sample matrix? Start->Matrix Sensitivity What sensitivity is required? Matrix->Sensitivity Complex (e.g., Plasma) HPLC_UV HPLC-UV Matrix->HPLC_UV Pharmaceutical Formulation Spectro Spectrophotometry Matrix->Spectro Simple & Clean (e.g., Bulk Drug) Sensitivity->HPLC_UV Moderate (µg/mL) LC_MS LC-MS/MS Sensitivity->LC_MS Very High (ng/mL or lower) Electrochem Electrochemical Methods Sensitivity->Electrochem High (sub-µM) Result Selected Method HPLC_UV->Result Routine QC LC_MS->Result Bioanalysis / Trace Analysis Spectro->Result Rapid Screening Electrochem->Result Environmental / Sensor-based G cluster_lcms LC-MS/MS System Sample Plasma Sample (+ Internal Standard) Precipitation Protein Precipitation (with Acetonitrile) Sample->Precipitation Centrifuge Centrifugation Precipitation->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection HPLC HPLC Separation (C18 Column) Injection->HPLC ESI Electrospray Ionization (ESI+) HPLC->ESI Q1 Quadrupole 1 (Q1) Selects Precursor Ion (m/z 146) ESI->Q1 CID Collision Cell (q2) Fragmentation (CID) Q1->CID Q3 Quadrupole 3 (Q3) Selects Product Ions CID->Q3 Detector Detector Q3->Detector Data Data Acquisition & Quantification Detector->Data

References

Application Notes and Protocols for Testing 4-Hydroxyquinoline Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxyquinoline and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2][3][4] Understanding the cytotoxic effects and the underlying molecular mechanisms of these compounds is crucial for their development as potential therapeutic agents. This document provides a comprehensive set of experimental protocols to assess the cytotoxicity of this compound, focusing on key cellular events such as viability, membrane integrity, oxidative stress, mitochondrial function, and apoptosis.

Data Presentation

The following tables provide a structured format for summarizing quantitative data obtained from the described experimental protocols.

Table 1: Cell Viability as Determined by MTT Assay

Concentration of this compound (µM)Absorbance at 570 nm (Mean ± SD)% Cell Viability
0 (Vehicle Control)100
1
5
10
25
50
100

Table 2: Cell Membrane Integrity as Determined by LDH Assay

Concentration of this compound (µM)Absorbance at 490 nm (Mean ± SD)% Cytotoxicity
Spontaneous Release (Untreated Cells)
Maximum Release (Lysis Buffer)100
0 (Vehicle Control)
1
5
10
25
50
100

Table 3: Intracellular Reactive Oxygen Species (ROS) Levels

Concentration of this compound (µM)Fluorescence Intensity (Mean ± SD)Fold Change in ROS vs. Control
0 (Vehicle Control)1
1
5
10
25
50
100
Positive Control (e.g., H₂O₂)

Table 4: Mitochondrial Membrane Potential (ΔΨm)

Concentration of this compound (µM)Red/Green Fluorescence Ratio (Mean ± SD)% Change in ΔΨm vs. Control
0 (Vehicle Control)0
1
5
10
25
50
100
Positive Control (e.g., FCCP)

Experimental Protocols

Cell Culture and Treatment

A suitable cancer cell line (e.g., HCT-116, MCF-7, A549) should be selected for the study. Cells are to be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂. For experiments, cells should be seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.[5] A stock solution of this compound is prepared in dimethyl sulfoxide (DMSO) and diluted to the desired concentrations in the culture medium. The final DMSO concentration in the wells should not exceed 0.5% to prevent solvent-induced toxicity.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which is indicative of cell viability.

Protocol:

  • After overnight incubation, replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

  • Incubate the plate for 24, 48, or 72 hours.

  • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method that quantifies the release of lactate dehydrogenase from damaged cells, serving as an indicator of compromised cell membrane integrity and cytotoxicity.

Protocol:

  • Treat cells with various concentrations of this compound as described in the cell culture and treatment section. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).

  • After the incubation period, carefully transfer 50 µL of the cell culture supernatant from each well to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the manufacturer's instructions, which typically includes a substrate mix and an assay buffer.

  • Add 50 µL of the reaction mixture to each well containing the supernatant.

  • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Add 50 µL of a stop solution to each well.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to the spontaneous and maximum release controls.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol uses the cell-permeable fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Protocol:

  • Seed cells in a black, clear-bottom 96-well plate and treat with this compound for the desired time.

  • Remove the treatment medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Add 100 µL of PBS to each well.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation at ~485 nm and emission at ~535 nm.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

The lipophilic cationic dye JC-1 is used to monitor mitochondrial health. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. In apoptotic or unhealthy cells with low membrane potential, JC-1 remains in its monomeric form and emits green fluorescence.

Protocol:

  • Treat cells with this compound as described previously.

  • At the end of the treatment period, add JC-1 staining solution (typically 5-10 µg/mL) to the culture medium and incubate for 15-30 minutes at 37°C.

  • Wash the cells twice with PBS.

  • Measure the fluorescence intensity for both red (excitation ~585 nm, emission ~590 nm) and green (excitation ~510 nm, emission ~527 nm) fluorescence using a fluorescence microplate reader.

  • The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential. A decrease in this ratio signifies depolarization of the mitochondrial membrane.

Visualizations

G cluster_workflow Experimental Workflow for this compound Cytotoxicity Testing cluster_cytotoxicity_assays Cytotoxicity/Viability cluster_mechanistic_assays Mechanistic Insights A Cell Seeding (e.g., HCT-116, MCF-7) B Treatment with This compound A->B C Incubation (24, 48, 72 hours) B->C D Cytotoxicity/Viability Assays C->D E Mechanistic Assays C->E D1 MTT Assay (Cell Viability) D->D1 D2 LDH Assay (Membrane Integrity) D->D2 E1 ROS Measurement (DCFH-DA) E->E1 E2 Mitochondrial Membrane Potential (JC-1) E->E2 E3 Apoptosis Assays (e.g., Annexin V/PI) E->E3

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

G This compound This compound ROS_Production ↑ Intracellular ROS This compound->ROS_Production Mitochondrial_Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial_Dysfunction Death_Receptors Death Receptors (e.g., Fas) This compound->Death_Receptors ROS_Production->Mitochondrial_Dysfunction MMP_Loss ↓ Mitochondrial Membrane Potential Mitochondrial_Dysfunction->MMP_Loss Cytochrome_c Cytochrome c Release MMP_Loss->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8 Caspase-8 Activation Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Death_Receptors->Caspase8

References

Application Notes and Protocols: 4-Hydroxyquinoline in Enzyme Inhibition Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-hydroxyquinoline and its derivatives as potent inhibitors of various key enzymes. The information presented herein is intended to guide researchers in designing and conducting enzyme inhibition studies, with a focus on dehydrogenases, cytochrome P450 enzymes, viral integrases, bacterial respiratory enzymes, and the proteasome.

Introduction to this compound as an Enzyme Inhibitor

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. Its derivatives have been extensively studied as inhibitors of a wide range of enzymes, playing crucial roles in various diseases, including cancer, infectious diseases, and metabolic disorders. The mechanism of inhibition by this compound derivatives can vary, encompassing competitive, non-competitive, uncompetitive, and mixed-type inhibition, often depending on the specific derivative and the target enzyme.

Quantitative Inhibition Data

The inhibitory potency of this compound derivatives against several key enzymes is summarized below. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are provided where available.

Enzyme TargetInhibitorIC50 (µM)Ki (µM)Organism/System
Dehydrogenases
Lactate Dehydrogenase A (hLDHA)Ethyl pyrimidine-quinolinecarboxylate derivative (16a)~1-Human
Lactate Dehydrogenase A (hLDHA)Ethyl pyrimidine-quinolinecarboxylate derivative (18b)~1-Human
Lactate Dehydrogenase A (hLDHA)Ethyl pyrimidine-quinolinecarboxylate derivative (18c)~1-Human
Lactate Dehydrogenase A (hLDHA)Ethyl pyrimidine-quinolinecarboxylate derivative (18d)~1-Human
Cytochrome P450
Debrisoquine 4-hydroxylase (CYP1A1)Quinidine1.38 ± 0.10-Human
Debrisoquine 4-hydroxylase (CYP1A1)Quinine3.31 ± 0.14-Human
Debrisoquine 4-hydroxylase (CYP2D6)Quinidine0.018 ± 0.050.6Human
Debrisoquine 4-hydroxylase (CYP2D6)Quinine3.75 ± 2.0713Human
Debrisoquine 4-hydroxylaseQuinidine13750Rat
Debrisoquine 4-hydroxylaseQuinine2.41.7Rat
Viral Integrase
HIV-1 Integrase (Strand Transfer)Basic quinolinonyl diketo acid derivative (12d)< 0.1-HIV-1
HIV-1 Integrase (Strand Transfer)Basic quinolinonyl diketo acid derivative (12f)< 0.1-HIV-1
HIV-1 Integrase (Strand Transfer)Basic quinolinonyl diketo acid derivative (12i)< 0.1-HIV-1
Bacterial Respiratory Enzyme
Na+-translocating NADH:quinone oxidoreductase (NQR)2-n-heptyl-4-hydroxyquinoline N-oxide (HQNO)2.1-Vibrio alginolyticus
Proteasome
20S Proteasome (Chymotrypsin-like)Substituted quinoline (Lead compound 25)5.4-Human
20S Proteasome (Chymotrypsin-like)Quinoline 714.4-Human
20S Proteasome (Caspase-like)Quinoline 717.7-Human

Signaling Pathways and Cellular Effects of Inhibition

The inhibition of these enzymes by this compound derivatives can have significant downstream effects on cellular signaling pathways and physiological processes.

Dehydrogenase Inhibition and Metabolic Reprogramming

Lactate dehydrogenase (LDH) and malate dehydrogenase (MDH) are critical enzymes in cellular metabolism. Their inhibition can lead to a disruption of glycolysis and the tricarboxylic acid (TCA) cycle, respectively. This can trigger metabolic reprogramming in cancer cells, which often rely on aerobic glycolysis (the Warburg effect). Inhibition of LDH can lead to an increase in oxidative stress and a decrease in ATP production, ultimately inducing apoptosis.

dehydrogenase_inhibition This compound Derivative This compound Derivative LDH Lactate Dehydrogenase This compound Derivative->LDH inhibits Metabolic Stress Metabolic Stress LDH->Metabolic Stress disruption of conversion leads to Pyruvate Pyruvate Lactate Lactate Pyruvate->Lactate LDH Glycolysis Glycolysis Glycolysis->Pyruvate Apoptosis Apoptosis Metabolic Stress->Apoptosis

Figure 1: Simplified pathway of LDH inhibition.

HIV-1 Integrase Inhibition and Viral Replication

HIV-1 integrase is essential for the integration of the viral DNA into the host cell's genome, a critical step in the retroviral life cycle.[1] By inhibiting this enzyme, this compound-based compounds can effectively block HIV-1 replication.[2] This mechanism of action is a key strategy in antiretroviral therapy.

hiv_integrase_inhibition cluster_virus HIV-1 Life Cycle Viral RNA Viral RNA Viral DNA Viral DNA Viral RNA->Viral DNA Reverse Transcription Integration into\nHost Genome Integration into Host Genome Viral DNA->Integration into\nHost Genome HIV-1 Integrase Viral Replication Viral Replication Integration into\nHost Genome->Viral Replication This compound\nDerivative This compound Derivative HIV-1 Integrase HIV-1 Integrase This compound\nDerivative->HIV-1 Integrase inhibits

Figure 2: HIV-1 integrase inhibition workflow.

NQR Inhibition and Bacterial Pathogenesis

The Na+-translocating NADH:quinone oxidoreductase (NQR) is a key component of the respiratory chain in many pathogenic bacteria, but is absent in humans, making it an attractive target for antibiotics.[3] Inhibition of NQR disrupts the sodium motive force across the bacterial membrane, which is essential for ATP synthesis, nutrient uptake, and motility.[4] This can lead to a decrease in bacterial viability and virulence.[5]

nqr_inhibition HQNO 2-n-heptyl-4-hydroxyquinoline N-oxide (HQNO) NQR Na+-translocating NADH:quinone oxidoreductase (NQR) HQNO->NQR inhibits Sodium Motive Force Sodium Motive Force NQR->Sodium Motive Force generates ATP Synthesis ATP Synthesis Sodium Motive Force->ATP Synthesis Nutrient Uptake Nutrient Uptake Sodium Motive Force->Nutrient Uptake Motility Motility Sodium Motive Force->Motility Bacterial Viability\n& Virulence Bacterial Viability & Virulence ATP Synthesis->Bacterial Viability\n& Virulence Nutrient Uptake->Bacterial Viability\n& Virulence Motility->Bacterial Viability\n& Virulence

Figure 3: Consequences of NQR inhibition in bacteria.

Proteasome Inhibition and Cancer Therapy

The proteasome is a large protein complex responsible for the degradation of ubiquitinated proteins, playing a crucial role in the regulation of many cellular processes, including the cell cycle, apoptosis, and signal transduction. Inhibition of the proteasome leads to the accumulation of misfolded and regulatory proteins, which can induce endoplasmic reticulum (ER) stress and apoptosis in cancer cells. One of the key signaling pathways affected by proteasome inhibition is the NF-κB pathway. Normally, NF-κB is held in an inactive state in the cytoplasm by its inhibitor, IκB. Upon stimulation, IκB is ubiquitinated and degraded by the proteasome, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-survival genes. Proteasome inhibitors block the degradation of IκB, thereby preventing NF-κB activation and promoting apoptosis.

proteasome_inhibition Quinoline Derivative Quinoline Derivative Proteasome Proteasome Quinoline Derivative->Proteasome inhibits IκB IκB Proteasome->IκB degrades Ub-IκB, releasing Ub-IκB Ubiquitinated IκB NF-κB NF-κB IκB->NF-κB sequesters Nucleus Nucleus NF-κB->Nucleus translocates to Gene Transcription\n(Pro-survival) Gene Transcription (Pro-survival) Nucleus->Gene Transcription\n(Pro-survival) activates Apoptosis Apoptosis Gene Transcription\n(Pro-survival)->Apoptosis inhibits cyp2d6_assay_workflow start Start prepare_mixture Prepare reaction mixture: - Microsomes/CYP2D6 - this compound derivative - Buffer start->prepare_mixture pre_incubate Pre-incubate at 37°C for 5 min prepare_mixture->pre_incubate initiate_reaction Initiate reaction: - Add Debrisoquine - Add NADPH regenerating system pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop reaction with ice-cold acetonitrile + internal standard incubate->stop_reaction centrifuge Centrifuge to pellet protein stop_reaction->centrifuge analyze Analyze supernatant by HPLC centrifuge->analyze calculate Calculate IC50 analyze->calculate end End calculate->end hiv_integrase_assay_workflow start Start prepare_mixture Prepare reaction mixture: - HIV-1 Integrase - this compound derivative - Reaction buffer start->prepare_mixture pre_incubate_inhibitor Pre-incubate with inhibitor prepare_mixture->pre_incubate_inhibitor add_viral_dna Add viral DNA substrate pre_incubate_inhibitor->add_viral_dna incubate_viral_dna Incubate at 37°C add_viral_dna->incubate_viral_dna add_target_dna Add target DNA to initiate strand transfer incubate_viral_dna->add_target_dna incubate_reaction Incubate at 37°C add_target_dna->incubate_reaction stop_reaction Stop reaction with loading buffer incubate_reaction->stop_reaction denature Denature samples at 95°C stop_reaction->denature page Separate products by PAGE denature->page visualize Stain and visualize gel page->visualize calculate Quantify and calculate IC50 visualize->calculate end End calculate->end proteasome_assay_workflow start Start prepare_mixture Prepare reaction mixture in microplate: - 20S Proteasome/lysate - this compound derivative - Assay buffer start->prepare_mixture pre_incubate Pre-incubate at 37°C for 15 min prepare_mixture->pre_incubate add_substrate Add fluorogenic substrate (Suc-LLVY-AMC) pre_incubate->add_substrate measure_fluorescence Measure fluorescence kinetically at 37°C add_substrate->measure_fluorescence calculate_rate Calculate initial reaction rate measure_fluorescence->calculate_rate determine_inhibition Determine % inhibition and calculate IC50 calculate_rate->determine_inhibition end End determine_inhibition->end

References

Application Notes and Protocols: Developing 4-Hydroxyquinoline-Based Fluorescent Probes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction The 4-hydroxyquinoline (4HQ) scaffold is a privileged heterocyclic aromatic compound that has garnered significant interest in the development of fluorescent probes.[1] These probes are instrumental in bioimaging, a non-invasive technique for diagnosing diseases and tracking biomolecules.[1][2] The inherent photophysical properties of the 4HQ core, which can be finely tuned through chemical modification, make it an excellent platform for creating sensors for various analytes, including metal ions, pH, and changes in microenvironment viscosity.[1][3] The mechanism of fluorescence in these probes often relies on processes such as Photoinduced Electron Transfer (PET), Chelation-Enhanced Fluorescence (CHEF), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT). This document provides detailed protocols and data for the synthesis, characterization, and application of this compound-based fluorescent probes.

Application Note 1: Synthesis of the this compound Core

The synthesis of the this compound scaffold is foundational to developing novel probes. The Conrad-Limpach reaction is a classical and effective method for creating the core structure, which can then be further functionalized.

Protocol 1.1: General Synthesis of Alkyl 2-(4-hydroxyquinolin-2-yl) acetates via Modified Conrad-Limpach Reaction

This protocol describes the synthesis of the 4HQ core structure, which serves as the precursor for various fluorescent probes.

Materials:

  • Aniline or substituted anilines

  • Dimethyl- or diethyl-1,3-acetonedicarboxylate

  • Methanol or Ethanol (anhydrous)

  • 1,2-dichlorobenzene

  • Round-bottom flask with reflux condenser

  • Heating mantle

  • Rotary evaporator

  • Standard glassware for synthesis

Procedure:

  • Enamine Formation:

    • Dissolve aniline (1 equivalent) and dimethyl- or diethyl-1,3-acetonedicarboxylate (1 equivalent) in methanol or ethanol, respectively.

    • Reflux the mixture for 6 hours to form the intermediate enamine. The reaction can be monitored by Thin-Layer Chromatography (TLC).

  • Solvent Removal:

    • After the reaction is complete, remove the alcohol solvent by vacuum distillation using a rotary evaporator.

  • Cyclization:

    • Dissolve the resulting residue in 1,2-dichlorobenzene.

    • Heat the solution to a high temperature (typically >240°C) to induce ring closure. This step is critical and requires careful temperature control to minimize side-product formation.

  • Isolation and Purification:

    • Cool the reaction mixture. The product, an alkyl 2-(4-hydroxyquinolin-2-yl) acetate, will often precipitate.

    • Collect the solid by filtration.

    • Purify the crude product by recrystallization or column chromatography to yield the final this compound derivative.

Workflow for Probe Development The overall process from synthesis to application involves several key stages, starting with the core synthesis and followed by functionalization and biological testing.

G cluster_synthesis Synthesis & Design cluster_char Characterization cluster_app Application cluster_validation Validation Core_Synthesis Core Synthesis (e.g., Conrad-Limpach) Functionalization Functionalization (Add Recognition Moiety) Core_Synthesis->Functionalization Yields Precursor Photophysical Photophysical Analysis (Absorbance, Emission) Functionalization->Photophysical Analyte_Binding Analyte Binding Study (Titration, Selectivity) Photophysical->Analyte_Binding Cell_Imaging Live Cell Imaging Analyte_Binding->Cell_Imaging In_Vivo In Vivo Models Cell_Imaging->In_Vivo Toxicity Cytotoxicity Assays Cell_Imaging->Toxicity

General workflow for developing this compound probes.

Application Note 2: Probes for Metal Ion Detection

This compound derivatives, particularly those structurally similar to 8-hydroxyquinoline, are excellent chelators for various metal ions. The binding of a metal ion typically restricts intramolecular vibrations, leading to a "turn-on" fluorescence response through mechanisms like CHEF.

Mechanism of Metal Ion Sensing

The nitrogen atom of the quinoline ring and the oxygen of the hydroxyl group act as primary binding sites for metal ions. In the free state, the probe's fluorescence is often quenched. Upon chelation with a metal ion, a rigid complex forms, which inhibits non-radiative decay pathways and enhances fluorescence emission.

G Probe_Free Free Probe (Low Fluorescence) Probe_Bound Probe-Metal Complex (High Fluorescence) Probe_Free->Probe_Bound + Analyte Quenching Quenching (PET / ESIPT) Probe_Free->Quenching Non-radiative decay Enhancement Enhancement (CHEF) Probe_Bound->Enhancement Blocks non-radiative decay Metal_Ion Metal Ion (e.g., Zn²⁺, Fe³⁺) Metal_Ion->Probe_Bound

Chelation-Enhanced Fluorescence (CHEF) mechanism.
Quantitative Data for Metal Ion Probes

The following table summarizes the performance of various quinoline-based probes for detecting different metal ions.

Probe Name/ScaffoldTarget Ionλex (nm)λem (nm)Limit of Detection (LOD)Solvent SystemReference
4HBTHQTz (Benzothiazole-quinoline)Fe³⁺3203802.15 x 10⁻⁷ MNot specified
RhBQ (Rhodamine-hydroxyquinoline)Cr³⁺--2.12 x 10⁻⁸ MACN/H₂O (9:1, v/v)
PMPA (Pyridine derivative)Cd²⁺--0.12 µMACN
DDTQ (Quinoline-based)Cd²⁺-445126 nMAqueous media
QP2 (8-hydroxyquinoline-based)Zn²⁺---DMSO/H₂O (fw = 95%)
Protocol 2.1: In Vitro Evaluation of Metal Ion Sensing using Fluorescence Spectroscopy

This protocol details the steps to characterize the sensitivity and selectivity of a newly synthesized probe.

Materials:

  • Synthesized 4HQ-based probe stock solution (e.g., 1 mM in DMSO or ACN)

  • Buffer solution (e.g., Tris-HCl, PBS, HEPES, pH 7.4)

  • Stock solutions of various metal ion salts (e.g., chlorides or nitrates)

  • Fluorometer and quartz cuvettes

  • UV-Vis Spectrophotometer

Procedure:

  • Preparation of Test Solution:

    • In a cuvette, add 2 mL of buffer.

    • Add a small aliquot of the probe stock solution to achieve a final concentration in the low micromolar range (e.g., 1-10 µM). Mix well.

  • Initial Fluorescence Measurement:

    • Record the fluorescence emission spectrum of the probe solution. Determine the optimal excitation wavelength (λex) from an excitation scan or UV-Vis absorption spectrum.

  • Titration with Target Metal Ion:

    • Add incremental amounts of the target metal ion stock solution to the cuvette.

    • After each addition, incubate for a short period (e.g., 1-5 minutes) to allow for complex formation.

    • Record the fluorescence emission spectrum.

    • Plot the fluorescence intensity at the emission maximum (λem) against the concentration of the metal ion to determine the detection range and calculate the limit of detection (LOD).

  • Selectivity Test:

    • Prepare separate solutions of the probe, each containing a high concentration of a potentially interfering metal ion.

    • Record the fluorescence spectrum for each.

    • To these solutions, add the target metal ion and record the change in fluorescence. A selective probe will show a significant response only to the target ion.

Application Note 3: Probes for pH and Viscosity Sensing

The electronic properties of the 4HQ scaffold are sensitive to protonation/deprotonation events, making it suitable for pH sensing. Furthermore, by incorporating molecular rotors, these probes can be adapted to sense changes in microenvironmental viscosity.

Quantitative Data for pH and Viscosity Probes
Probe Name/ScaffoldTarget Analyteλex (nm)λem (nm)Key FeatureSolvent SystemReference
QL2pH & Viscosity580/700680/750Dual emission response to pH and viscosityAqueous
1,8-NaphthalimidepH & Viscosity400530"Rotor-on/off" switch based on protonationAqueous
bis(HBX) derivativesAlkaline pH444-Turn-on fluorescence with pKa from 9.7 to 10.8Aqueous
Protocol 3.1: Determination of pH-Dependent Fluorescence Response

This protocol allows for the characterization of a probe's response across a range of pH values and the determination of its pKa.

Materials:

  • Synthesized 4HQ-based pH probe

  • Buffer solutions covering a wide pH range (e.g., Britton-Robinson universal buffer)

  • pH meter

  • Fluorometer and quartz cuvettes

Procedure:

  • Prepare Solutions:

    • Prepare a series of buffer solutions with different pH values (e.g., from pH 2 to 12).

    • Prepare a stock solution of the probe in a suitable solvent like DMSO.

  • Measure Fluorescence:

    • For each pH value, add a small, constant amount of the probe stock solution to the buffer. Ensure the final solvent concentration is low and consistent across all samples.

    • Incubate briefly to allow for equilibration.

    • Measure the fluorescence emission spectrum at the predetermined excitation wavelength.

  • Data Analysis:

    • Plot the fluorescence intensity at the emission maximum against the pH value.

    • The resulting titration curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa of the probe.

Application Note 4: Cellular Imaging

A key application of these probes is visualizing analytes within living cells. This requires the probe to be cell-permeable, have low cytotoxicity, and exhibit a clear fluorescence response in the complex intracellular environment.

Protocol 4.1: Live Cell Imaging with this compound Probes

This protocol provides a general method for staining and imaging live cells with a developed fluorescent probe.

Materials:

  • Cell line of interest (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) and fetal bovine serum (FBS)

  • Glass-bottom dishes or chamber slides

  • Phosphate-buffered saline (PBS)

  • Fluorescent probe stock solution (in DMSO)

  • Fluorescence microscope with appropriate filter sets

Procedure:

  • Cell Culture:

    • Plate the cells onto glass-bottom dishes and culture overnight in a CO₂ incubator at 37°C to allow them to adhere.

  • Probe Loading:

    • Dilute the probe stock solution in cell culture medium to the desired final concentration (typically 1-10 µM).

    • Remove the old medium from the cells and replace it with the probe-containing medium.

    • Incubate the cells for 30-120 minutes at 37°C.

  • Washing:

    • Gently remove the probe-containing medium.

    • Wash the cells three times with warm PBS or fresh medium to remove any excess, non-internalized probe.

  • Imaging:

    • Add fresh medium or PBS to the cells for imaging.

    • Visualize the cells using a fluorescence microscope. Capture images using the appropriate excitation and emission filters for the probe.

    • Optional: To test for analyte response, cells can be co-incubated with the analyte of interest (e.g., a metal ion solution or a substance to alter intracellular pH) before or after probe loading.

G Start Plate Cells on Glass-Bottom Dish Incubate_Overnight Incubate Overnight (37°C, 5% CO₂) Start->Incubate_Overnight Prepare_Probe Prepare Probe Solution in Culture Medium Incubate_Overnight->Prepare_Probe Load_Cells Load Cells with Probe (30-120 min) Prepare_Probe->Load_Cells Wash Wash 3x with Warm PBS Load_Cells->Wash Analyte_Stim Optional: Add Analyte/Stimulus Load_Cells->Analyte_Stim Image Image with Fluorescence Microscope Wash->Image Analyte_Stim->Wash

Experimental workflow for live cell imaging.

General Protocols

Protocol 5.1: Determination of Fluorescence Quantum Yield (ΦF)

The quantum yield is a critical measure of a fluorophore's efficiency. It is typically determined using a comparative method with a well-characterized standard.

Materials:

  • UV-Vis spectrophotometer

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • Synthesized probe

  • Standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄, ΦF = 0.54)

  • Solvent identical for both probe and standard

Procedure:

  • Prepare Solutions:

    • Prepare a series of dilute solutions of both the test probe and the standard fluorophore in the same solvent.

    • The concentrations should be chosen to have absorbances below 0.05 at the excitation wavelength to minimize inner filter effects.

  • Absorbance Measurement:

    • Using the UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.

  • Fluorescence Measurement:

    • Using the fluorometer, set the excitation wavelength.

    • Record the fluorescence emission spectrum for each solution of the test compound and the standard.

    • Integrate the area under the emission curve for each spectrum.

  • Data Analysis:

    • Plot the integrated fluorescence intensity versus absorbance for both the test probe and the standard. The plots should be linear.

    • Calculate the quantum yield of the probe (Φ_probe) using the following equation: Φ_probe = Φ_std * (Grad_probe / Grad_std) * (η_probe² / η_std²) Where:

      • Φ_std is the quantum yield of the standard.

      • Grad is the gradient of the line from the plot of integrated fluorescence vs. absorbance.

      • η is the refractive index of the solvent used for the probe and standard. If the solvent is the same, this term cancels out.

References

Synthesis of 4-Hydroxyquinoline-3-Carboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 4-hydroxyquinoline-3-carboxylic acid and its derivatives. This class of compounds is of significant interest in medicinal chemistry due to its diverse pharmacological activities, including antibacterial, anticancer, and anti-inflammatory properties. The protocols outlined below are based on established synthetic methodologies, primarily the Gould-Jacobs reaction and the Conrad-Limpach synthesis.

Introduction

This compound-3-carboxylic acid derivatives are a core scaffold in numerous therapeutic agents. Their mechanism of action often involves the inhibition of key enzymes such as DNA gyrase, making them potent antibacterial agents.[1][2][3] Furthermore, certain derivatives have shown promise as anticancer agents by targeting various signaling pathways.[4][5] The synthetic routes described herein offer versatile and efficient methods for accessing a wide range of substituted this compound-3-carboxylic acids for drug discovery and development programs.

Synthetic Methodologies

Two of the most common and effective methods for the synthesis of the this compound-3-carboxylic acid scaffold are the Gould-Jacobs reaction and the Conrad-Limpach synthesis.

Gould-Jacobs Reaction

The Gould-Jacobs reaction is a versatile method for preparing this compound derivatives. It involves the condensation of an aniline with an alkoxymethylenemalonic ester, followed by a thermal cyclization to form the quinoline ring system. Subsequent hydrolysis of the resulting ester yields the desired carboxylic acid.

Experimental Protocol: Synthesis of Ethyl this compound-3-carboxylate via Gould-Jacobs Reaction

This protocol describes the synthesis of an ethyl ester intermediate, which can then be hydrolyzed to the final carboxylic acid.

Materials:

  • Aniline

  • Diethyl ethoxymethylenemalonate (DEEM)

  • Polyphosphoric acid (PPA)

  • Phosphoryl chloride (POCl₃)

  • Sodium carbonate (Na₂CO₃)

  • Ethanol

  • Phenyl ether

Procedure:

  • Condensation: In a round-bottom flask, combine aniline (1.0 equivalent) and diethyl ethoxymethylenemalonate (1.0-2.0 equivalents) in ethanol.

  • Heat the reaction mixture at a temperature ranging from 100-200 °C for 3 hours.

  • Cool the mixture to room temperature.

  • Cyclization: Add phenyl ether to the reaction mixture and heat at 100-200 °C for an additional 30 minutes. An alternative cyclization method involves heating the intermediate diethyl 2-phenylaminomethylidene-malonate (0.100 mol) with polyphosphoric acid (270 g) and phosphoryl chloride (750 g) at 70 °C for 4 hours.

  • Work-up: After cooling, add ice water to the reaction mixture and extract the product with ethyl acetate (2 x 100 mL).

  • Combine the organic phases and wash with saturated brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • Concentrate the organic phase under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield ethyl this compound-3-carboxylate.

Quantitative Data for Gould-Jacobs Synthesis of Ethyl this compound-3-carboxylate

ReactantsCyclization ConditionsSolventYieldReference
Aniline, Diethyl ethoxymethylenemalonate100-200 °C, 30 minPhenyl ether76%
Diethyl 2-phenylaminomethylidene-malonate70 °C, 4 h with Polyphosphoric acid and Phosphoryl chlorideNone70%

Experimental Protocol: Hydrolysis of Ethyl this compound-3-carboxylate

Materials:

  • Ethyl this compound-3-carboxylate

  • Ethanol

  • Aqueous Sodium Hydroxide (NaOH)

  • Hydrochloric Acid (HCl)

Procedure:

  • Dissolve ethyl this compound-3-carboxylate (1.2 g, 5.5 mmol) in 20 mL of ethanol.

  • Add 6.6 mL of 0.1 g/mL aqueous sodium hydroxide (16.5 mmol).

  • Reflux the reaction mixture for 3 hours.

  • Cool the reaction to 20 °C and adjust the pH to 4 with 4 mol/L hydrochloric acid, which will cause a solid to precipitate.

  • Remove about 10 mL of ethanol by distillation under reduced pressure.

  • Collect the solid by filtration.

  • Wash the solid with a mixture of ethanol and water (2 x 2 mL).

  • Dry the solid to obtain this compound-3-carboxylic acid.

Quantitative Data for Hydrolysis

Starting MaterialReagentsReaction TimeYieldReference
Ethyl this compound-3-carboxylateNaOH, Ethanol, HCl3 hours92%
This compound-3-carboxylic acid ethyl ester2N NaOH, HCl2 hours92%
Conrad-Limpach Synthesis

The Conrad-Limpach synthesis provides an alternative route to 4-hydroxyquinolines through the condensation of anilines with β-ketoesters. The reaction proceeds via a Schiff base intermediate, which then undergoes thermal cyclization. The choice of reaction conditions can influence the regioselectivity of the final product.

Experimental Protocol: Synthesis of 4-Hydroxyquinolines via Conrad-Limpach Reaction

Materials:

  • Aniline

  • Dimethyl- or diethyl-1,3-acetonedicarboxylate

  • Methanol or Ethanol

  • 1,2-Dichlorobenzene

Procedure:

  • Condensation: Dissolve aniline and dimethyl- or diethyl-1,3-acetonedicarboxylate in methanol or ethanol, respectively.

  • Reflux the mixture for 6 hours to form the intermediate enamine.

  • Cyclization: Evaporate the alcohol by vacuum distillation.

  • Dissolve the residue in 1,2-dichlorobenzene.

  • Heat the solution at a high temperature (typically around 250 °C) for a short period to induce ring closure.

  • Work-up and Purification: After cooling, the product can be isolated and purified by recrystallization or column chromatography.

Quantitative Data for Conrad-Limpach Synthesis

ReactantsSolvent for CyclizationYieldReference
Anilines and β-ketoestersMineral oilup to 95%
Anilines and β-ketoestersNo solvent< 30%

Spectroscopic Data

The synthesized this compound-3-carboxylic acid derivatives can be characterized using various spectroscopic techniques.

¹H NMR:

  • Alpha protons to the carboxylic acid group typically resonate in the 2.0-3.0 ppm region.

  • Aromatic protons will appear in the downfield region.

  • The proton of the carboxylic acid will be a broad singlet, often far downfield.

  • For 4-oxo-1,4-dihydroquinoline-3-carboxylic acid in d-DMSO, characteristic peaks are observed at δ 15.34 (s, 1H), 13.42 (s, 1H), 8.89 (s, 1H), 8.28 (d, J=8.0 Hz, 1H), 7.88 (m, 1H), 7.81 (d, J=8.4 Hz, 1H), and 7.60 (m, 1H).

¹³C NMR:

  • The carbonyl carbon of the carboxylic acid is highly deshielded and appears in the 160-180 ppm range.

Mass Spectrometry:

  • The mass spectrum will typically show a molecular ion peak.

  • A common fragmentation pattern is the loss of the carboxylic acid group.

Application Notes: Biological Activity

This compound-3-carboxylic acid derivatives are known to exhibit a range of biological activities, with their antibacterial properties being particularly well-studied.

Inhibition of DNA Gyrase

A primary mechanism of antibacterial action for many quinolone derivatives is the inhibition of bacterial DNA gyrase (a type II topoisomerase). This enzyme is crucial for bacterial DNA replication, transcription, and repair. By inhibiting DNA gyrase, these compounds prevent the relaxation of supercoiled DNA, leading to the cessation of these vital cellular processes and ultimately bacterial cell death.

Several N-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides have been identified as potent inhibitors of the DNA gyrase B subunit (GyrB). For instance, compound f1 was identified as a novel and potent inhibitor of GyrB with an IC₅₀ of 1.21 µM. Structural modifications led to even more potent inhibitors, f4 (IC₅₀: 0.31 µM) and f14 (IC₅₀: 0.28 µM). These compounds have demonstrated significant antibacterial activity against methicillin-resistant S. aureus (MRSA).

Visualizations

Synthetic Workflow: Gould-Jacobs Reaction

Gould_Jacobs_Workflow cluster_step1 Step 1: Condensation cluster_step2 Step 2: Cyclization cluster_step3 Step 3: Hydrolysis Aniline Aniline Intermediate1 Diethyl 2-phenylaminomethylidene-malonate Aniline->Intermediate1 + DEEM Ethanol, 100-200°C DEEM Diethyl Ethoxymethylenemalonate Intermediate2 Ethyl this compound-3-carboxylate Intermediate1->Intermediate2 Phenyl ether, 100-200°C or PPA, POCl3, 70°C Final_Product This compound-3-carboxylic acid Intermediate2->Final_Product NaOH, Ethanol, Reflux then HCl

Caption: General workflow for the Gould-Jacobs synthesis.

Signaling Pathway: Inhibition of DNA Gyrase

DNA_Gyrase_Inhibition cluster_drug Drug Action cluster_enzyme Bacterial Enzyme cluster_process Cellular Process cluster_outcome Outcome Drug This compound-3-Carboxylic Acid Derivative DNA_Gyrase DNA Gyrase (GyrA/GyrB) Drug->DNA_Gyrase Inhibits DNA_Supercoiling DNA Supercoiling Relaxation DNA_Gyrase->DNA_Supercoiling Catalyzes Cell_Death Bacterial Cell Death DNA_Gyrase->Cell_Death Inhibition leads to DNA_Replication DNA Replication DNA_Supercoiling->DNA_Replication Cell_Division Bacterial Cell Division DNA_Replication->Cell_Division Cell_Division->Cell_Death

Caption: Mechanism of DNA gyrase inhibition.

References

Application of 4-Hydroxyquinoline in Chemosensor Development: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: 4-Hydroxyquinoline, and its tautomeric form 4-quinolone, is a versatile heterocyclic scaffold that has garnered significant interest in the field of medicinal chemistry due to its wide range of biological activities. While its isomer, 8-hydroxyquinoline, is extensively studied in the development of chemosensors, this compound and its derivatives are emerging as a promising class of compounds for the selective and sensitive detection of various analytes, including metal ions and anions. Their inherent fluorescent properties and chelating capabilities make them attractive candidates for the design of novel optical probes.[1][2][3]

The core principle behind the use of this compound derivatives as chemosensors lies in their ability to exhibit changes in their photophysical properties, such as fluorescence intensity or color, upon binding with a specific target analyte. This response is often governed by mechanisms like chelation-enhanced fluorescence (CHEF), photoinduced electron transfer (PET), and intramolecular charge transfer (ICT). The formation of a complex between the this compound moiety and the analyte can lead to a "turn-on" or "turn-off" fluorescent signal, enabling quantitative analysis.

This document provides detailed application notes and protocols for the utilization of this compound-based chemosensors in research and development, with a focus on their application in detecting metal ions and anions.

I. Application in Metal Ion Detection

Derivatives of 4-quinolone have been successfully employed as fluorescent sensors for the detection of transition metal ions such as copper (Cu²⁺) and iron (Fe³⁺). These sensors often incorporate additional coordinating groups to enhance selectivity and sensitivity.

Signaling Pathway for Metal Ion Detection

The general mechanism for metal ion detection using a 4-quinolone-based fluorescent sensor involves the chelation of the metal ion by the sensor molecule. This binding event alters the electronic properties of the fluorophore, leading to a change in its fluorescence emission.

G cluster_ligand Free Sensor cluster_analyte Analyte cluster_complex Complex Formation L 4-Quinolone Derivative (Fluorescent) LM Sensor-Metal Complex (Altered Fluorescence) L->LM Chelation M Metal Ion (e.g., Cu²⁺, Fe³⁺) M->LM

Caption: Signaling pathway for metal ion detection by a 4-quinolone-based sensor.

Quantitative Data for Metal Ion Sensors

The performance of 4-quinolone-carboxamide derivatives as fluorescent sensors for Cu²⁺ and Fe³⁺ has been investigated, demonstrating their potential for quantitative analysis in environmental samples.[4]

Sensor NameTarget AnalyteDetection MethodLinear RangeLimit of Detection (LOD)Reference
QBO (4-quinolone-carboxamide with benzyl group)Cu²⁺Fluorimetric0 - 0.4 mg/LNot Reported[4]
QPO (4-quinolone-carboxamide with phenyl group)Fe³⁺Fluorimetric0.1 - 0.7 mg/L0.03 mg/L
Experimental Protocol: Fluorimetric Detection of Fe³⁺ using QPO

This protocol describes the general procedure for the determination of Fe³⁺ in a sample using the 4-quinolone-carboxamide derivative, QPO.

1. Materials and Reagents:

  • QPO sensor stock solution (e.g., 1 mM in a suitable organic solvent).

  • Standard solution of Fe³⁺ (e.g., 1000 mg/L).

  • Methanol-water (1:1, v/v) solution.

  • Tap water or soil extract samples.

  • Buffer solution (if pH control is necessary).

2. Instrumentation:

  • Fluorescence spectrophotometer.

  • pH meter.

  • Volumetric flasks and pipettes.

3. Preparation of Standard Solutions:

  • Prepare a series of Fe³⁺ standard solutions of known concentrations (e.g., ranging from 0.1 to 1.0 mg/L) by diluting the stock solution with the methanol-water mixture.

  • Prepare a working solution of the QPO sensor by diluting the stock solution to the desired concentration in the methanol-water mixture.

4. Measurement Procedure:

  • To a cuvette, add a specific volume of the QPO working solution.

  • Add a corresponding volume of the Fe³⁺ standard solution or the sample solution.

  • Mix thoroughly and allow the solution to equilibrate for a specified time.

  • Measure the fluorescence emission spectrum at the predetermined excitation wavelength.

  • Record the fluorescence intensity at the emission maximum.

5. Data Analysis:

  • Construct a calibration curve by plotting the fluorescence intensity versus the concentration of the Fe³⁺ standards.

  • Determine the concentration of Fe³⁺ in the unknown sample by interpolating its fluorescence intensity on the calibration curve.

II. Application in Anion Detection

The 4-quinolone scaffold has also been explored as a fluorescent sensor for the detection of anions, such as fluoride (F⁻). The sensing mechanism in this case often relies on the interaction of the anion with a specific recognition site on the sensor molecule, leading to a change in the intramolecular charge transfer (ICT) characteristics and a corresponding change in fluorescence.

Signaling Pathway for Anion Detection

The detection of anions by a 4-quinolone-based sensor typically involves the formation of a hydrogen bond or a direct interaction between the anion and a hydrogen bond donor site on the sensor, which modulates the fluorescence output.

G cluster_sensor Free Sensor cluster_anion Analyte cluster_interaction Interaction S 4-Quinolone Derivative (Low Fluorescence) SA Sensor-Anion Complex (Enhanced Fluorescence) S->SA Hydrogen Bonding A Anion (e.g., F⁻) A->SA

Caption: Signaling pathway for anion detection by a 4-quinolone-based sensor.

Experimental Protocol: General Procedure for Anion Sensing

This protocol outlines a general methodology for evaluating a 4-quinolone derivative as a fluorescent sensor for anions.

1. Synthesis of the 4-Quinolone Sensor:

  • Synthesize the desired 4-quinolone derivative with appropriate substitutions to tune its electronic properties and create an anion recognition site. The synthesis often involves cyclization reactions, such as the Camps cyclization.

2. Preparation of Solutions:

  • Prepare a stock solution of the 4-quinolone sensor in a suitable solvent (e.g., acetonitrile).

  • Prepare stock solutions of various anions (e.g., as their tetrabutylammonium salts) in the same solvent.

3. Fluorescence Titration Experiment:

  • Place a solution of the 4-quinolone sensor in a cuvette.

  • Record the initial fluorescence spectrum.

  • Incrementally add small aliquots of the anion stock solution to the cuvette.

  • After each addition, mix the solution and record the fluorescence spectrum.

  • Monitor the changes in fluorescence intensity or the appearance of new emission bands.

4. Selectivity Study:

  • Prepare solutions of the sensor with a range of different anions at the same concentration.

  • Measure the fluorescence response for each anion to determine the selectivity of the sensor.

5. Data Analysis:

  • Plot the fluorescence intensity as a function of the anion concentration to determine the binding constant and the limit of detection.

III. Experimental Workflows

The development and application of a this compound-based chemosensor follow a structured workflow, from synthesis to final application.

Workflow for Chemosensor Development and Application

G A Synthesis of 4-Quinolone Derivative B Characterization (NMR, MS, etc.) A->B C Photophysical Studies (Absorption & Emission) B->C D Sensing Studies (Titration with Analytes) C->D E Selectivity & Interference Studies D->E F Determination of Performance Metrics (LOD, etc.) D->F G Application in Real Samples E->G F->G

Caption: General workflow for the development of a 4-quinolone-based chemosensor.

IV. Conclusion

While the exploration of this compound and its derivatives in chemosensor development is not as extensive as that of its 8-hydroxy isomer, the existing research demonstrates their significant potential. The 4-quinolone scaffold offers a versatile platform for the design of fluorescent probes for both cations and anions. The ease of synthetic modification at various positions of the quinolone ring allows for the fine-tuning of their photophysical properties and selectivity towards specific analytes. Further research in this area is likely to yield novel and highly efficient chemosensors for a wide range of applications in environmental monitoring, clinical diagnostics, and drug development.

References

Application Notes and Protocols for 4-Hydroxyquinoline Mediated Metal Chelation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoline and its derivatives are a prominent class of heterocyclic compounds with a wide range of applications in medicinal chemistry and materials science. A key feature of certain hydroxyquinolines is their ability to chelate metal ions, a property that underpins many of their biological activities. This document provides a detailed protocol for studying metal chelation by 4-hydroxyquinoline, with a comparative analysis against its potent isomer, 8-hydroxyquinoline.

Metal ions are essential for numerous biological processes, but their dysregulation is implicated in various pathologies, including neurodegenerative diseases and cancer.[1][2] Metal chelators can modulate the concentration and reactivity of these metal ions, offering a therapeutic strategy. Among the hydroxyquinoline isomers, 8-hydroxyquinoline (8HQ) is a well-established and potent metal chelator due to the favorable positioning of its hydroxyl and nitrogen atoms, which allows for the formation of a stable five-membered ring upon coordination with a metal ion.[3][4] In contrast, this compound is generally considered a weak or non-chelating agent under physiological conditions because the spatial arrangement of its coordinating atoms is not conducive to forming a stable chelate ring. It is reported that 8HQ is the only one of the seven monohydroxyquinoline isomers that can form complexes with divalent metal ions through chelation.[5]

These application notes will therefore present a comprehensive framework for evaluating the metal-binding properties of this compound, using 8-hydroxyquinoline as a benchmark for strong chelation. The provided protocols are designed to enable researchers to experimentally determine the stoichiometry, affinity, and thermodynamic parameters of metal-ligand interactions.

Data Presentation: Comparative Metal Chelation Properties

Due to the limited data on this compound's metal chelation, the following table summarizes the well-characterized metal chelation properties of 8-hydroxyquinoline to serve as a reference. Experimental validation using the protocols outlined below is necessary to determine the specific properties of this compound and its derivatives.

Metal IonStoichiometry (Metal:Ligand)Stability Constant (log K)Method
8-Hydroxyquinoline
Cu(II)1:2log K₁ = 12.1, log K₂ = 11.2Potentiometry
Zn(II)1:2log K₁ = 8.6, log K₂ = 7.9Potentiometry
Ni(II)1:2log K₁ = 9.8, log K₂ = 8.5Potentiometry
Co(II)1:2log K₁ = 9.5, log K₂ = 8.2Potentiometry
Fe(III)1:3log K₁ = 12.3, log K₂ = 11.5, log K₃ = 10.0Potentiometry
This compound
VariousData not readily availableData not readily availableExperimental determination required

Experimental Protocols

The following are detailed methodologies for key experiments to characterize the metal-binding properties of this compound. It is recommended to perform these experiments in parallel with 8-hydroxyquinoline as a positive control.

Protocol 1: UV-Visible (UV-Vis) Spectrophotometry for Stoichiometry and Binding Affinity

This technique is used to determine the stoichiometry of the metal-ligand complex (via Job's Plot) and the binding constant (via the Benesi-Hildebrand method).

Materials:

  • This compound and 8-hydroxyquinoline

  • Metal salts (e.g., CuSO₄, ZnCl₂, FeCl₃)

  • Buffer solution (e.g., Tris-HCl, pH 7.4)

  • High-purity solvent (e.g., ethanol or DMSO for stock solutions)

  • Quartz cuvettes

  • UV-Vis spectrophotometer

Procedure:

  • Preparation of Stock Solutions:

    • Prepare 1 mM stock solutions of this compound and 8-hydroxyquinoline in a minimal amount of ethanol or DMSO and then dilute with the buffer.

    • Prepare 1 mM stock solutions of the metal salts in the same buffer.

  • Determination of Optimal Wavelength (λₘₐₓ):

    • Record the UV-Vis spectrum of the ligand solution alone.

    • Record the UV-Vis spectrum of a solution containing the ligand and an excess of the metal ion.

    • Identify the wavelength of maximum absorbance (λₘₐₓ) for the potential metal-ligand complex, where the absorbance of the free ligand is minimal.

  • Job's Plot (Method of Continuous Variation) for Stoichiometry:

    • Prepare a series of solutions with a constant total concentration of ligand and metal, but with varying mole fractions of each. For example, for a total concentration of 100 µM in a final volume of 1 mL:

      • Solution 1: 10 µL of 1 mM ligand + 90 µL of 1 mM metal + 900 µL buffer

      • Solution 2: 20 µL of 1 mM ligand + 80 µL of 1 mM metal + 900 µL buffer

      • ...and so on, up to 90 µL of ligand and 10 µL of metal.

    • Allow the solutions to equilibrate.

    • Measure the absorbance of each solution at the predetermined λₘₐₓ.

    • Plot the absorbance versus the mole fraction of the ligand. The mole fraction at which the maximum absorbance is observed indicates the stoichiometry of the complex.

  • Benesi-Hildebrand Method for Binding Constant (for 1:1 complexes):

    • Prepare a series of solutions with a fixed concentration of the ligand and varying concentrations of the metal ion.

    • Measure the absorbance of each solution at the λₘₐₓ of the complex.

    • Plot 1/ΔA versus 1/[M], where ΔA is the change in absorbance and [M] is the concentration of the metal ion. The binding constant (Kₐ) can be calculated from the slope and intercept of the resulting linear plot.

Protocol 2: Fluorescence Spectroscopy for Metal Binding

This technique is highly sensitive and can be used if the fluorescence properties of the hydroxyquinoline derivative change upon metal chelation.

Materials:

  • This compound and 8-hydroxyquinoline

  • Metal salts

  • Buffer solution

  • Fluorometer

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the hydroxyquinoline derivative in a suitable buffer.

    • Prepare a stock solution of the metal salt in the same buffer.

  • Fluorescence Titration:

    • Place a fixed concentration of the hydroxyquinoline solution in a quartz cuvette.

    • Record the initial fluorescence emission spectrum by exciting at the appropriate wavelength.

    • Sequentially add small aliquots of the metal salt solution to the cuvette.

    • After each addition, mix and record the fluorescence emission spectrum.

  • Data Analysis:

    • Plot the change in fluorescence intensity at the emission maximum versus the concentration of the metal ion.

    • The data can be fitted to a suitable binding isotherm (e.g., the Hill equation) to determine the binding affinity (Kₐ) and stoichiometry.

Protocol 3: Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction (enthalpy ΔH, entropy ΔS, and binding constant Kₐ).

Materials:

  • This compound and 8-hydroxyquinoline

  • Metal salts

  • Degassed buffer solution

  • Isothermal Titration Calorimeter

Procedure:

  • Sample Preparation:

    • Prepare a solution of the hydroxyquinoline derivative in the sample cell.

    • Prepare a more concentrated solution of the metal salt in the injection syringe, using the same buffer.

    • Thoroughly degas both solutions.

  • ITC Experiment:

    • Perform a series of injections of the metal salt solution into the sample cell containing the hydroxyquinoline derivative.

    • The heat change upon each injection is measured.

  • Data Analysis:

    • The raw data (heat flow versus time) is integrated to obtain the heat change per injection.

    • Plot the heat change per mole of injectant against the molar ratio of metal to ligand.

    • Fit the data to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kₐ, ΔH, and stoichiometry). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_uv_vis UV-Vis Spectroscopy cluster_fluorescence Fluorescence Spectroscopy cluster_itc Isothermal Titration Calorimetry prep_ligand Prepare Ligand Stock Solution uv_lambda Determine λmax prep_ligand->uv_lambda fluo_titration Fluorescence Titration prep_ligand->fluo_titration itc_exp ITC Experiment prep_ligand->itc_exp prep_metal Prepare Metal Stock Solution prep_metal->uv_lambda prep_metal->fluo_titration prep_metal->itc_exp job_plot Job's Plot (Stoichiometry) uv_lambda->job_plot benesi Benesi-Hildebrand (Binding Constant) uv_lambda->benesi fluo_analysis Binding Affinity Analysis fluo_titration->fluo_analysis itc_analysis Thermodynamic Analysis itc_exp->itc_analysis

Caption: Experimental workflow for metal chelation studies.

chelation_comparison cluster_8hq 8-Hydroxyquinoline (Potent Chelator) cluster_4hq This compound (Weak/Non-Chelator) hq8 8HQ Structure complex1 Stable 5-membered Chelate Ring hq8->complex1 Chelation metal1 Metal Ion metal1->complex1 hq4 4HQ Structure no_complex No Stable Chelate Formation hq4->no_complex No Chelation metal2 Metal Ion metal2->no_complex signaling_pathway metal_ion Excess Metal Ions (e.g., Cu²⁺, Fe²⁺) ros Reactive Oxygen Species (ROS) Generation (Fenton Reaction) metal_ion->ros stress Oxidative Stress ros->stress damage Cellular Damage (Lipid Peroxidation, DNA Damage) stress->damage chelator Metal Chelator (e.g., 8-Hydroxyquinoline) chelator->metal_ion Sequesters Metal Ions chelator->ros Inhibits

References

Troubleshooting & Optimization

Technical Support Center: Conrad-Limpach 4-Hydroxyquinoline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the Conrad-Limpach synthesis of 4-hydroxyquinolines.

Troubleshooting Guides

A primary challenge in the Conrad-Limpach synthesis is managing the formation of byproducts, which can significantly impact the yield and purity of the desired 4-hydroxyquinoline. The following table summarizes common issues, their potential causes, and recommended solutions.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Yield of this compound 1. Reaction temperature is too low: The cyclization of the intermediate requires high temperatures, typically around 250 °C.[1][2] 2. Inappropriate solvent: The choice of solvent is crucial for achieving high yields. Low-boiling point solvents will not reach the required temperature for efficient cyclization.[1][3] 3. Incomplete reaction: The reaction may not have been allowed to proceed for a sufficient amount of time.1. Ensure the reaction temperature is maintained at ~250 °C. The use of a high-boiling point solvent is essential. 2. Use a high-boiling, inert solvent such as mineral oil, Dowtherm A, or diphenyl ether.[1] Refer to the solvent selection table below for more options. 3. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Formation of 2-Hydroxyquinoline Isomer Reaction temperature is too high during the initial condensation step: The formation of the 2-hydroxyquinoline isomer is favored at higher temperatures (Knorr synthesis pathway), which proceeds via nucleophilic attack of the aniline on the ester group of the β-ketoester. The desired this compound is the kinetic product, favored at lower temperatures.Maintain a lower temperature (room temperature to moderate heating) during the initial condensation of the aniline and β-ketoester to favor the formation of the β-aminoacrylate intermediate, which leads to the this compound product.
Presence of Uncyclized Intermediate Insufficient heating time or temperature during cyclization: The electrocyclic ring-closing step is the rate-determining step and requires significant thermal energy.Increase the reaction time or ensure the temperature is consistently held at the optimal level for cyclization (~250 °C). In some cases, using a solvent with a higher boiling point can improve the yield.
Formation of Tar or Polymeric Byproducts Thermal decomposition of starting materials or intermediates: At the high temperatures required for cyclization, starting materials and the anilinocrotonate intermediate can be susceptible to decomposition, especially if the reaction is prolonged unnecessarily.Use a high-boiling inert solvent to ensure even heat distribution and prevent localized overheating. Monitor the reaction and stop it once the starting material is consumed to avoid prolonged heating.
Difficult Product Isolation and Purification Product co-precipitation with byproducts: The desired this compound may crystallize along with the 2-hydroxyquinoline isomer or other impurities, making separation difficult.Purification can often be achieved by recrystallization from a suitable solvent. In some cases, column chromatography may be necessary. For acidic impurities, a basic wash during workup can be effective.
Data Presentation: Solvent Effects on Yield

The choice of solvent significantly influences the yield of the Conrad-Limpach synthesis. The following table, compiled from literature data, summarizes the effect of various high-boiling point solvents on the yield of a representative this compound.

Solvent Boiling Point (°C) Yield (%)
Methyl benzoate20025
Ethyl benzoate21335
Propyl benzoate23055
Isobutyl benzoate24066
2-Nitrotoluene22260
1,2,4-Trichlorobenzene21462
Dowtherm A25765
2,6-di-tert-butylphenol26465
Decahydronaphthalene195Only non-cyclized enamine
1,4-Butanediol230No product

Data adapted from a study on the synthesis of a this compound derivative.

Frequently Asked Questions (FAQs)

Q1: What is the primary byproduct in the Conrad-Limpach synthesis and how can I minimize it?

A1: The primary byproduct is the isomeric 2-hydroxyquinoline. Its formation is favored by higher temperatures during the initial condensation step, following the Knorr quinoline synthesis pathway. To minimize the formation of the 2-hydroxyquinoline, the initial reaction between the aniline and the β-ketoester should be carried out at a lower temperature (e.g., room temperature) to favor the kinetic product, which is the intermediate leading to the desired this compound.

Q2: How do I choose the right solvent for my Conrad-Limpach synthesis?

A2: The ideal solvent should be inert and have a high boiling point, typically around 250 °C, to facilitate the thermal cyclization step. Solvents like mineral oil, Dowtherm A, and diphenyl ether are commonly used. While higher boiling points generally lead to better yields, other factors such as cost, ease of removal, and safety should also be considered. Refer to the solvent selection table above for a comparison of different solvents and their impact on yield.

Q3: My reaction is not going to completion, even at high temperatures. What could be the issue?

A3: If the reaction is not reaching completion, several factors could be at play. Ensure that your starting materials, particularly the aniline and β-ketoester, are pure. Impurities can interfere with the reaction. Also, verify that the reaction temperature is being accurately measured and maintained. The presence of an acid catalyst, such as a few drops of concentrated sulfuric acid or hydrochloric acid, can catalyze the keto-enol tautomerizations and may improve reaction rates and yields.

Q4: What is the best way to monitor the progress of the Conrad-Limpach reaction?

A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction progress. You can spot the reaction mixture alongside the starting materials (aniline and β-ketoester) on a TLC plate and elute with an appropriate solvent system. The disappearance of the starting materials and the appearance of a new spot corresponding to the product will indicate the reaction's progress. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q5: What are the recommended work-up and purification procedures for 4-hydroxyquinolines?

A5: After the reaction is complete, the mixture is typically cooled, which often leads to the precipitation of the crude product. The solid can be collected by filtration and washed with a non-polar solvent like petroleum ether to remove the high-boiling reaction solvent. Further purification can be achieved by recrystallization from a suitable solvent, such as ethanol or boiling water. If the product is contaminated with acidic impurities, a wash with a dilute base solution during the work-up may be beneficial. In cases where recrystallization is insufficient, column chromatography can be employed.

Experimental Protocols

General Protocol for the Synthesis of 2-Methyl-4-hydroxyquinoline

This protocol is adapted from a procedure in Organic Syntheses.

Materials:

  • Ethyl β-anilinocrotonate

  • Dowtherm A (or another suitable high-boiling solvent)

  • Petroleum ether (b.p. 60-70 °C)

  • Decolorizing carbon (e.g., Norit or Darco)

  • Water

Procedure:

  • In a three-necked round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a condenser, place the high-boiling solvent (e.g., 150 ml of Dowtherm A).

  • Heat the solvent to reflux with stirring.

  • Rapidly add the ethyl β-anilinocrotonate (e.g., 65 g, 0.32 mole) through the dropping funnel.

  • Continue stirring and refluxing for 10-15 minutes after the addition is complete. The ethanol formed during the reaction can be allowed to distill off.

  • Allow the reaction mixture to cool to room temperature. A yellow solid should separate.

  • Add petroleum ether (e.g., 200 ml) to the mixture and collect the solid by filtration on a Büchner funnel.

  • Wash the solid with additional petroleum ether (e.g., 100 ml).

  • For further purification, treat the air-dried crude product with decolorizing carbon in boiling water.

  • Filter the hot solution and allow it to cool to obtain white, needle-like crystals of 2-methyl-4-hydroxyquinoline.

Visualizations

Conrad-Limpach vs. Knorr Synthesis Pathway

G Reactants Aniline + β-Ketoester Intermediate_CL β-Aminocrotonate (Kinetic Product) Reactants->Intermediate_CL Low Temp. Intermediate_Knorr β-Ketoanilide (Thermodynamic Product) Reactants->Intermediate_Knorr High Temp. (~140°C) Product_CL This compound Intermediate_CL->Product_CL High Temp. Cyclization (~250°C) Product_Knorr 2-Hydroxyquinoline (Byproduct) Intermediate_Knorr->Product_Knorr Cyclization

Caption: Reaction pathways in the synthesis of hydroxyquinolines.

Experimental Workflow for Conrad-Limpach Synthesis

G step1 1. Condensation Aniline + β-Ketoester in solvent step2 2. Cyclization Heat to ~250°C step1->step2 step3 3. Cooldown & Precipitation step2->step3 step4 4. Filtration & Washing step3->step4 step5 5. Purification (Recrystallization/Chromatography) step4->step5 product Pure this compound step5->product

Caption: General experimental workflow for the Conrad-Limpach synthesis.

Troubleshooting Logic for Low Yield

G start Low Yield of This compound check_temp Is Cyclization Temp. ~250°C? start->check_temp check_solvent Is Solvent High-Boiling and Inert? check_temp->check_solvent Yes increase_temp Increase & Maintain Temperature check_temp->increase_temp No check_time Is Reaction Time Sufficient? check_solvent->check_time Yes change_solvent Select Appropriate Solvent check_solvent->change_solvent No increase_time Increase Reaction Time & Monitor check_time->increase_time No success Improved Yield check_time->success Yes increase_temp->success change_solvent->success increase_time->success

Caption: Decision tree for troubleshooting low product yield.

References

stability issues of 4-Hydroxyquinoline in aqueous solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the stability of 4-Hydroxyquinoline (4-HQ) in aqueous solutions. It is intended for researchers, scientists, and drug development professionals to ensure the integrity and reproducibility of their experiments.

Frequently Asked Questions (FAQs)

Q1: My aqueous solution of this compound has turned yellow/brown. What is the cause and is it still usable?

A1: A color change in your this compound solution, typically to a yellow or brown hue, is a common indicator of degradation. The primary causes are oxidation and photodecomposition. This compound is sensitive to both air and light.[1][2] Exposure to atmospheric oxygen can lead to the formation of colored oxidation products. Furthermore, UV irradiation can cause photolysis, leading to the formation of various intermediates.[3][4]

It is strongly recommended to discard discolored solutions as the presence of degradation products can interfere with experimental results and the potency of the parent compound is likely reduced. Preparing fresh solutions and adhering to proper storage conditions is crucial for data accuracy.

Q2: What are the optimal storage conditions for aqueous solutions of this compound?

A2: To maximize the stability and shelf-life of your this compound solutions, adhere to the following storage protocols:

  • Protect from Light: Store solutions in amber glass vials or wrap clear containers in aluminum foil to prevent photolytic degradation.[5] 4-HQ is known to be light-sensitive.

  • Control Temperature: For short-term storage (a few days), refrigeration at 4°C is recommended. For long-term storage, aliquot the solution into smaller volumes and store at -20°C or -80°C to minimize freeze-thaw cycles and reduce the rate of thermal degradation.

  • Inert Atmosphere: To prevent oxidation, purge the headspace of the storage container with an inert gas like nitrogen or argon before sealing.

  • Proper Sealing: Ensure the container is tightly sealed to prevent solvent evaporation and exposure to atmospheric oxygen.

  • Consider pH: The stability of 4-HQ is pH-dependent. If using a buffer, ensure it has sufficient capacity to maintain a stable pH.

Q3: How does the pH of the aqueous solution affect the stability of this compound?

A3: The pH of the aqueous solution is a critical factor influencing the stability of this compound, particularly its photochemical properties. UV irradiation of 4-HQ solutions leads to the formation of triplet states, which are reactive intermediates. The quantum yield of this process varies significantly with pH.

In acidic and neutral solutions, the quantum yields for triplet state formation are 30% and 35%, respectively. However, in basic solutions, the yield drops to 7.5%. This suggests that this compound is photochemically more reactive in acidic and neutral conditions compared to basic conditions. Degradation pathways can differ depending on the pH, potentially leading to different degradation products. Therefore, maintaining a consistent and appropriate pH is essential for reproducible experiments.

Q4: I am observing unexpected peaks in my HPLC/LC-MS analysis. Could this be related to this compound instability?

A4: Yes, the appearance of new, unexpected peaks in your chromatogram is a classic sign of compound degradation. This compound can degrade into various byproducts when exposed to stress factors like heat, light, oxygen, or non-optimal pH levels. These degradation products will have different retention times from the parent compound, appearing as new peaks. To confirm this, you can perform a forced degradation study (see Experimental Protocols section) to intentionally generate and identify potential degradation products under controlled stress conditions.

Q5: How can I monitor the stability of my this compound solution over time?

A5: A stability-indicating analytical method is required to monitor the concentration of this compound and detect its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable method.

A typical approach involves:

  • Developing an HPLC method that can separate 4-HQ from its potential degradation products.

  • Storing aliquots of your solution under the intended storage conditions.

  • At specified time points (e.g., 0, 7, 14, 30 days), analyze an aliquot to quantify the concentration of 4-HQ.

  • A significant decrease (e.g., >10%) in the concentration of the parent compound indicates instability.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue ObservedPossible Cause(s)Recommended Solution(s)
Precipitation in Solution Low aqueous solubility; temperature fluctuations; pH shift outside of optimal range.Prepare stock solutions in a minimal amount of an organic solvent like DMSO before diluting with aqueous buffer. Consider gentle warming or sonication to aid dissolution. Store at a constant, controlled temperature. Verify and maintain the pH of the solution.
Inconsistent Assay Results Degradation of this compound in solution between experiments or during the experiment itself.Always prepare fresh solutions for critical experiments. If using a stock solution, ensure it has been stored properly and is within its stability window. Protect the solution from light and heat during experimental procedures.
Color Change During Experiment Photodegradation from ambient or instrument light sources; oxidation from prolonged exposure to air.Use amber-colored labware or cover vessels with aluminum foil. Minimize the exposure time of the solution to air. Work efficiently to reduce the duration of the experiment.
Loss of Biological Activity Chemical degradation of the this compound molecule, leading to a loss of potency.Confirm the concentration and purity of the solution using a stability-indicating analytical method like HPLC. Prepare a fresh solution from a reliable solid source and repeat the experiment.

Quantitative Data Summary

The photochemical stability of this compound is highly dependent on the pH of the aqueous solution, as demonstrated by the quantum yields of triplet state formation upon UV irradiation.

Solution pHConditionTriplet State Quantum Yield (%)Reference
0.9Acidic30%
7.2Neutral35%
13Basic7.5%

Visualizations

A troubleshooting workflow can help identify the source of instability and determine the appropriate corrective actions.

G start Stability Issue Observed (e.g., Color Change, Potency Loss) check_storage Review Storage Conditions start->check_storage check_ph Verify Solution pH start->check_ph check_purity Analyze Purity (HPLC) start->check_purity improper_storage Improper Storage (Light/Temp/Air Exposure) check_storage->improper_storage Yes ph_drift pH Outside Optimal Range check_ph->ph_drift Yes degradation Degradation Products Detected check_purity->degradation Yes solution_storage Action: Improve Storage (Amber Vials, Inert Gas, -20°C) improper_storage->solution_storage solution_ph Action: Adjust/Re-buffer pH Use Buffer with Higher Capacity ph_drift->solution_ph solution_fresh Action: Discard Old Solution Prepare Freshly degradation->solution_fresh solution_storage->solution_fresh solution_ph->solution_fresh

Caption: Troubleshooting workflow for this compound stability issues.

The stability of this compound is influenced by several key environmental factors.

G center 4-HQ Stability in Aqueous Solution light Light (UV/Visible) center->light temp Temperature center->temp oxygen Oxygen (Air) center->oxygen ph pH center->ph effect_light Photodegradation, Formation of Triplet States light->effect_light effect_temp Accelerates Degradation (Arrhenius Effect) temp->effect_temp effect_oxygen Oxidation, Color Formation oxygen->effect_oxygen effect_ph Affects Reaction Rates & Photochemical Yields ph->effect_ph

Caption: Key factors influencing the stability of this compound.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol is designed to identify potential degradation pathways and products of this compound under various stress conditions.

Objective: To assess the intrinsic stability of 4-HQ and develop a stability-indicating analytical method.

Materials:

  • This compound

  • HPLC-grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • pH meter

  • Photostability chamber, oven

Methodology:

  • Prepare Stock Solution: Accurately prepare a stock solution of 4-HQ (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., methanol/water).

  • Acidic Degradation: Mix an aliquot of the stock solution with 0.1 N HCl. Keep at room temperature for 24 hours.

  • Alkaline Degradation: Mix an aliquot of the stock solution with 0.1 N NaOH. Keep at room temperature for 24 hours.

  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Keep at room temperature for 24 hours.

  • Thermal Degradation: Place a vial of the stock solution in an oven at 60°C for 24 hours.

  • Photolytic Degradation: Expose a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Wrap a control sample in aluminum foil.

  • Sample Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample. Neutralize the acidic and basic samples if necessary. Dilute all samples to a suitable concentration and analyze by a developed HPLC method.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A loss in the peak area of 4-HQ and the appearance of new peaks indicate degradation.

Protocol 2: Routine Stability Monitoring using RP-HPLC

Objective: To quantify the concentration of 4-HQ in an aqueous solution over time under specific storage conditions.

Methodology:

  • HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.6) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at a suitable wavelength (e.g., 220 nm or λmax of 4-HQ).

    • Injection Volume: 10 µL.

  • Standard Curve Preparation: Prepare a series of standard solutions of 4-HQ of known concentrations. Inject each standard to generate a calibration curve (Peak Area vs. Concentration).

  • Sample Preparation: Prepare the 4-HQ aqueous solution to be tested and place it under the desired storage conditions.

  • Time-Point Analysis: At each scheduled time point (T=0, T=1 week, T=2 weeks, etc.), remove an aliquot of the stored solution.

  • Quantification: Inject the sample into the HPLC system. Use the peak area from the chromatogram and the standard curve to determine the exact concentration of 4-HQ.

  • Assessment: Calculate the percentage of 4-HQ remaining relative to the initial concentration at T=0. A concentration below 90% of the initial value is often considered unstable.

G prep 1. Prepare 4-HQ Aqueous Solution store 2. Aliquot and Store (Defined Conditions) prep->store timepoint 3. At Each Time Point (T0, T1, T2...) store->timepoint withdraw 4. Withdraw Aliquot timepoint->withdraw end Assess Stability timepoint->end End of Study hplc 5. Analyze by RP-HPLC withdraw->hplc quantify 6. Quantify Concentration (vs. Calibration Curve) hplc->quantify compare 7. Compare to T0 Concentration quantify->compare compare->end

Caption: Experimental workflow for routine stability monitoring of 4-HQ.

References

Technical Support Center: 4-Hydroxyquinoline Photodegradation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of 4-Hydroxyquinoline (4HQN) under UV light.

Frequently Asked Questions (FAQs)

Q1: What is the initial photochemical process when this compound (4HQN) is exposed to UV light?

Upon absorption of UV radiation, aqueous solutions of this compound primarily form excited triplet states.[1][2][3] The efficiency of this process, known as the quantum yield of triplet formation, is significantly influenced by the pH of the solution.[1][2] In neutral aqueous solutions, 4HQN predominantly exists in its more stable keto tautomeric form, also known as 4-quinolone. Under conditions of intense laser irradiation, 4HQN can also undergo biphotonic ionization, where the excited singlet state is the precursor for the photoionization event.

Q2: What are the likely degradation pathways and products of this compound under UV irradiation?

While the complete degradation pathway of this compound has not been fully elucidated in the literature, based on its known photochemistry and studies of similar quinoline compounds, several degradation pathways can be proposed. The initial step likely involves the excited triplet state of the 4-quinolone tautomer. This highly reactive intermediate can then undergo several reactions, including:

  • Oxidation and Hydroxylation: The quinoline ring is susceptible to attack by reactive oxygen species (ROS) generated during photolysis, leading to the formation of hydroxylated derivatives.

  • Ring Opening: Prolonged exposure to UV light can lead to the cleavage of the aromatic rings, breaking down the 4HQN molecule into smaller aliphatic compounds.

  • Electron Transfer Reactions: The triplet state of 4HQN is known to react with molecules like the amino acids tryptophan and tyrosine via an electron transfer mechanism, forming radical ions that can lead to further degradation products.

Based on the degradation of related quinolone structures, plausible products could include hydroxylated 4-quinolones and ring-opened structures.

G cluster_pathways Proposed Degradation Pathways HQ This compound (Keto Tautomer) HQ_s1 Singlet Excited State (¹4HQN) HQ->HQ_s1 Absorption UV UV Light (hν) HQ_t1 Triplet Excited State (³4HQN) HQ_s1->HQ_t1 Intersystem Crossing Intermediates Reactive Intermediates (e.g., Radical Cation) HQ_t1->Intermediates Electron Transfer / ROS HQ_t1->Intermediates Products_ox Hydroxylated & Oxidized Products Intermediates->Products_ox Oxidation Products_ro Ring-Opened Products Products_ox->Products_ro Further Degradation

Caption: Proposed photodegradation pathways of this compound.
Q3: How does pH influence the photodegradation of this compound?

The pH of the aqueous solution has a marked effect on the initial photochemical event. The quantum yield of triplet state formation is highest in neutral solutions and significantly lower in acidic and basic conditions. This suggests that the degradation rate, which is dependent on the formation of this reactive triplet state, will also be pH-dependent. Researchers should expect different degradation kinetics and potentially different product distributions when conducting experiments at varying pH levels.

Quantitative Data Summary

The primary quantitative data available relates to the efficiency of the formation of the reactive triplet state, which is the precursor to degradation.

Table 1: Quantum Yields of Triplet State (³4HQN) Formation.*

Condition pH Quantum Yield (Φ)
Acidic ~0.9 30%
Neutral ~7.2 35%

| Basic | ~13 | 7.5% |

Table 2: Hypothetical Data from a Kinetic Study of 4HQN Photodegradation. This table is an illustrative example of how to present kinetic data.

Time (min) 4HQN Concentration (µM) % Degradation ln(C₀/Cₜ)
0 100.0 0.0 0.000
15 85.2 14.8 0.160
30 72.1 27.9 0.327
60 51.5 48.5 0.664
90 36.8 63.2 1.000

| 120 | 26.4 | 73.6 | 1.332 |

Experimental Protocols

Protocol: Forced Photodegradation of this compound

This protocol outlines a typical experimental procedure for studying the photodegradation of 4HQN in an aqueous solution.

G prep 1. Solution Preparation - Prepare 4HQN stock (e.g., in ACN/H₂O) - Prepare working solutions in buffer (e.g., pH 7.2) setup 2. Experimental Setup - Place solution in quartz cuvette - Prepare dark control sample prep->setup irrad 3. UV Irradiation - Expose sample to UV source (e.g., 300-400 nm) - Maintain constant temperature setup->irrad sampling 4. Sampling - Withdraw aliquots at defined time intervals (e.g., 0, 15, 30, 60, 120 min) irrad->sampling analysis 5. HPLC-UV/MS Analysis - Inject samples and dark control - Monitor parent peak decay and product peak formation sampling->analysis data 6. Data Processing - Quantify 4HQN concentration - Calculate degradation kinetics - Identify products via MS fragmentation analysis->data

Caption: General workflow for a 4HQN photodegradation experiment.

1. Materials and Reagents:

  • This compound (≥97% purity)

  • HPLC-grade acetonitrile (ACN) and water

  • Phosphate buffer salts (for preparing buffered solutions, e.g., pH 7.2)

  • UV-transparent quartz cuvettes or reaction vessel

  • Photoreactor equipped with a UV lamp (e.g., Xenon or Mercury lamp with appropriate filters)

  • HPLC system with UV/PDA and Mass Spectrometry (MS) detectors

2. Solution Preparation:

  • Stock Solution: Prepare a stock solution of 4HQN (e.g., 1 mg/mL) in a mixture of acetonitrile and water to ensure solubility.

  • Working Solution: Dilute the stock solution with the desired aqueous buffer (e.g., 10 mM phosphate buffer, pH 7.2) to a final concentration suitable for analysis (e.g., 10-50 µM). Ensure the final percentage of organic solvent is low to avoid altering the degradation mechanism.

3. Photodegradation Procedure:

  • Transfer the working solution to a quartz reaction vessel.

  • Prepare a "dark control" sample by wrapping an identical vessel in aluminum foil to protect it from light.

  • Place both the sample and the dark control in the photoreactor. If necessary, use a cooling system to maintain a constant temperature.

  • Turn on the UV lamp to begin the irradiation.

  • At predetermined time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot from both the irradiated sample and the dark control.

  • Immediately store the withdrawn samples in amber vials, preferably at a low temperature, to quench any further reaction before analysis.

4. Analytical Method (HPLC-UV/MS):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing a modifier like 0.1% formic acid to improve peak shape.

  • Gradient Example: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and re-equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV/PDA detector set to monitor at multiple wavelengths (e.g., 225 nm, 254 nm, and the λmax of 4HQN). MS detector in both positive and negative ion modes to identify degradation products.

Troubleshooting Guide

Q4: I am observing significant peak tailing for this compound in my HPLC chromatogram. What are the possible causes and solutions?

Peak tailing for quinoline-based compounds can be a common issue.

  • Cause 1: Secondary Silanol Interactions: The nitrogen atom in the quinoline ring can interact with free silanol groups on the silica-based C18 column, causing tailing.

    • Solution: Add a competing acid, like 0.1% formic acid or phosphoric acid, to the mobile phase to protonate the silanol groups and minimize these interactions. Using a modern, end-capped column can also significantly reduce this effect.

  • Cause 2: Metal Contamination: Hydroxyquinolines are known to be chelating agents and can interact with trace metal ions in the HPLC system (e.g., stainless steel frits, rotor seals) or on the column packing material, leading to poor peak shape.

    • Solution: Use a mobile phase containing a chelating agent like ethylenediaminetetraacetic acid (EDTA) at a low concentration (e.g., 0.1 mM) or switch to a PEEK-lined column and system components if the problem persists.

  • Cause 3: Column Overload: Injecting too high a concentration of the analyte can saturate the stationary phase.

    • Solution: Dilute your sample and re-inject. If the peak shape improves, overload was the issue.

Q5: I see unexpected "ghost" peaks in my chromatogram, especially during gradient runs. What is their origin?

Ghost peaks are signals that do not originate from the injected sample.

  • Cause 1: Mobile Phase Contamination: Impurities in your solvents (especially water) or buffer additives can accumulate on the column at low organic concentrations and elute as the gradient strength increases.

    • Solution: Always use high-purity, HPLC-grade solvents and freshly prepared buffers. Filter all mobile phases. Run a blank gradient (without an injection) to confirm if the mobile phase is the source.

  • Cause 2: System Carryover: Residue from a previous, more concentrated sample can be adsorbed in the injector, loop, or column and elute in a subsequent run.

    • Solution: Implement a robust needle wash protocol in your autosampler method, using a strong solvent. Inject a series of blank solvents after a high-concentration sample to flush the system.

  • Cause 3: Sample Matrix Effects: If your 4HQN is in a complex matrix, other components might be retained and elute later.

    • Solution: Perform a solid-phase extraction (SPE) or other sample cleanup procedure before injection.

Q6: The degradation of 4HQN appears very slow or inconsistent. What factors should I check?
  • Cause 1: Incorrect Wavelength or Lamp Intensity: The UV lamp may not be emitting at the absorption maximum of 4HQN, or its intensity may have decreased over time.

    • Solution: Verify the UV-Vis absorption spectrum of your 4HQN solution and ensure your lamp's emission profile covers this range. Check the lamp's age and manufacturer's specifications for replacement.

  • Cause 2: UV Screening by Degradation Products: As the degradation proceeds, the formed products might absorb UV light at the same wavelength as the parent compound, shielding it from further degradation and slowing the apparent rate.

    • Solution: This is an inherent part of the process. Ensure your kinetic model accounts for this possibility. Analyzing data from the initial phase of the reaction often yields the most accurate rate constants.

  • Cause 3: Solution Chemistry: As noted, pH has a strong effect. Additionally, the presence of radical scavengers (even unintentionally) in your buffer or water can quench the reactive triplet state and inhibit degradation.

    • Solution: Use high-purity water and buffer reagents. Consider running experiments with and without known radical scavengers or sensitizers to probe the degradation mechanism.

References

Technical Support Center: Troubleshooting 4-Hydroxyquinoline Autofluorescence in Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by 4-Hydroxyquinoline (4-HQ) autofluorescence in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound (4-HQ) and why does it exhibit autofluorescence?

This compound is a heterocyclic aromatic organic compound. Its autofluorescence arises from the presence of a conjugated π-electron system in its quinoline ring structure. Upon absorption of light, these electrons are excited to higher energy states and subsequently emit photons as they return to their ground state, resulting in fluorescence. The fluorescence properties of 4-HQ are significantly influenced by its environment, particularly pH and solvent polarity, due to the existence of different tautomeric (keto-enol) and ionic forms.[1][2]

Q2: What are the typical excitation and emission wavelengths for 4-HQ autofluorescence?

The excitation and emission maxima of 4-HQ can vary depending on the pH and solvent. In neutral aqueous solutions (pH 7.2), the fluorescence excitation spectrum closely matches the absorption spectrum, with fluorescence emission being detected at approximately 349 nm when excited at 230, 300, and 316 nm.[1][3] It is crucial for researchers to determine the specific spectral properties of 4-HQ under their experimental conditions to assess potential overlap with the fluorophores used in their assays.

Q3: How does pH affect the autofluorescence of 4-HQ?

The fluorescence quantum yield of 4-HQ is highly dependent on the pH of the solution.[3] Different ionic species of 4-HQ exist at various pH levels, each with distinct fluorescence characteristics. For instance, the triplet state quantum yields, which can contribute to overall fluorescence, are 30% in acidic, 35% in neutral, and 7.5% in basic solutions. This variability underscores the importance of maintaining a consistent and well-documented pH in assays involving 4-HQ.

Troubleshooting Guide

This guide provides solutions to common problems encountered due to 4-HQ autofluorescence.

Problem 1: High background fluorescence obscuring the specific signal.

High background fluorescence is a primary issue when working with 4-HQ, making it difficult to distinguish the signal of interest.

Possible Causes and Solutions:

  • Intrinsic Autofluorescence of 4-HQ: The inherent fluorescence of 4-HQ is a direct contributor to the high background.

    • Solution 1: Spectral Unmixing. If your imaging software supports it, perform spectral unmixing. This technique mathematically separates the emission spectra of 4-HQ from your specific fluorophore. To do this, you will need to acquire the emission spectrum of 4-HQ alone under your experimental conditions.

    • Solution 2: Background Subtraction. Acquire an image of a control sample containing only 4-HQ (and no fluorescent probe) under the exact same conditions as your experimental sample. This "background" image can then be subtracted from your experimental image.

  • Suboptimal Filter Selection: The filter sets used may not be optimal for separating the 4-HQ autofluorescence from your probe's signal.

    • Solution: Use Narrowband Filters. Employ narrowband emission filters that are specifically tailored to the emission peak of your fluorophore of interest, minimizing the collection of out-of-band emissions from 4-HQ.

Problem 2: False-positive results in screening assays.

The autofluorescence of 4-HQ can be misinterpreted as a positive signal in high-throughput screening (HTS) assays, leading to a high rate of false positives.

Possible Causes and Solutions:

  • Direct Interference with Assay Readout: 4-HQ fluorescence is directly detected by the plate reader.

    • Solution 1: "Pre-read" Protocol. Perform a "pre-read" of the assay plate after the addition of 4-HQ but before the addition of the fluorescent substrate or probe. This will quantify the intrinsic fluorescence of 4-HQ, which can then be subtracted from the final reading.

    • Solution 2: Shift to Red-shifted Fluorophores. Whenever possible, use fluorescent probes that excite and emit at longer wavelengths (in the red or far-red spectrum). 4-HQ autofluorescence is typically more pronounced in the blue-green region of the spectrum.

  • Lack of Appropriate Controls: Insufficient controls make it impossible to distinguish true hits from artifacts.

    • Solution: Implement a Robust Control Strategy.

      • Vehicle Control: Wells containing cells/reagents and the vehicle (e.g., DMSO) used to dissolve 4-HQ.

      • 4-HQ Only Control: Wells containing cells/reagents and 4-HQ but no fluorescent probe. This measures the direct contribution of 4-HQ to the signal.

      • Positive and Negative Assay Controls: To ensure the assay is performing as expected.

Problem 3: Difficulty in quantifying the true signal due to signal overlap.

The emission spectrum of 4-HQ can overlap with that of commonly used fluorophores (e.g., DAPI, FITC), making accurate quantification challenging.

Possible Causes and Solutions:

  • Spectral Overlap: The emission peaks of 4-HQ and the experimental fluorophore are too close.

    • Solution 1: Autofluorescence Quenching. Employ chemical quenching methods to reduce the autofluorescence of 4-HQ. Several reagents can be tested, including Sudan Black B and Trypan Blue. It is essential to validate that the quenching agent does not affect the specific fluorescent signal.

    • Solution 2: Time-Resolved Fluorescence (TRF). If the fluorescence lifetime of 4-HQ is significantly different from your probe, TRF can be used to differentiate the two signals. This technique introduces a delay between excitation and detection, allowing the short-lived background fluorescence to decay before measuring the longer-lived specific signal.

Quantitative Data Summary

Table 1: Influence of pH on the Triplet State Quantum Yield of this compound.

Solution ConditionpHTriplet State Quantum Yield (%)
Acidic< 730
Neutral~ 735
Basic> 77.5

(Data sourced from Sherin et al., 2009)

Table 2: Common Chemical Quenching Agents for Autofluorescence.

Quenching AgentConcentrationIncubation TimeNotes
Sudan Black B0.1% in 70% ethanol20 minutesEffective for lipofuscin-like autofluorescence.
Trypan Blue0.05% in PBS15 minutesCan be used post-staining.
Sodium Borohydride0.1% - 1% in PBS2 x 4 minutesReduces aldehyde-induced fluorescence from fixation.

Experimental Protocols

Protocol 1: Background Subtraction for 4-HQ Autofluorescence in Microscopy

Objective: To correct for the contribution of 4-HQ autofluorescence in fluorescence microscopy images.

Methodology:

  • Prepare two sets of samples:

    • Experimental Sample: Cells/tissue treated with 4-HQ and stained with your fluorescent probe.

    • Control Sample: Cells/tissue treated with the same concentration of 4-HQ but without the fluorescent probe.

  • Image Acquisition:

    • Using the same imaging parameters (e.g., excitation wavelength, exposure time, gain), capture images from both the experimental and control samples.

  • Image Processing:

    • Use image analysis software (e.g., ImageJ, FIJI) to subtract the control image (background) from the experimental image.

    • The resulting image will show the specific fluorescence signal with the 4-HQ autofluorescence component removed.

Protocol 2: Autofluorescence Quenching with Sudan Black B

Objective: To reduce autofluorescence from 4-HQ and other endogenous sources in fixed tissue sections.

Methodology:

  • Perform standard immunofluorescence staining protocol up to the final washing steps after secondary antibody incubation.

  • Prepare a 0.1% (w/v) Sudan Black B solution in 70% ethanol.

  • Immerse the slides in the Sudan Black B solution for 20 minutes at room temperature.

  • Wash the slides thoroughly with PBS or an appropriate buffer to remove excess Sudan Black B.

  • Mount the coverslips using an appropriate mounting medium.

  • Image the samples immediately.

Visualizations

Troubleshooting Workflow for High Background Fluorescence start High Background Fluorescence Observed check_controls Are appropriate controls included? (e.g., 4-HQ only) start->check_controls implement_controls Implement proper controls: - Vehicle Control - 4-HQ Only Control check_controls->implement_controls No background_subtraction Perform Background Subtraction using '4-HQ only' control check_controls->background_subtraction Yes implement_controls->start spectral_unmixing Consider Spectral Unmixing if supported by software background_subtraction->spectral_unmixing quenching Attempt Autofluorescence Quenching (e.g., Sudan Black B) spectral_unmixing->quenching optimize_filters Optimize Optical Filters (Use narrowband emission filters) quenching->optimize_filters result Reduced Background, Improved Signal-to-Noise optimize_filters->result

Caption: A workflow diagram for diagnosing and mitigating high background fluorescence caused by this compound.

Decision Tree for Mitigating 4-HQ Interference in HTS start High False-Positive Rate in HTS pre_read Is a 'pre-read' step feasible in the workflow? start->pre_read implement_pre_read Incorporate a 'pre-read' step to measure and subtract 4-HQ's intrinsic fluorescence pre_read->implement_pre_read Yes shift_wavelength Can the assay be adapted to use red-shifted fluorophores? pre_read->shift_wavelength No implement_pre_read->shift_wavelength use_red_probes Switch to fluorophores with excitation/emission > 600 nm to minimize spectral overlap shift_wavelength->use_red_probes Yes orthogonal_assay Validate hits with an orthogonal, non-fluorescence based assay (e.g., absorbance, luminescence) shift_wavelength->orthogonal_assay No use_red_probes->orthogonal_assay end Validated Hits with Reduced False Positives orthogonal_assay->end

Caption: A decision-making flowchart for reducing false positives from this compound in high-throughput screening.

References

Technical Support Center: Improving the Solubility of 4-Hydroxyquinoline for Biological Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges of 4-Hydroxyquinoline in biological experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in my aqueous buffer or cell culture medium?

A1: this compound is a hydrophobic molecule with inherently low aqueous solubility.[1] It is described as sparingly or slightly soluble in water, with a reported solubility of 4.8 g/L at 15°C.[2][3] This lipophilic nature makes it challenging to dissolve directly in aqueous systems, often requiring the use of organic solvents or other formulation strategies.

Q2: I dissolved this compound in DMSO, but it precipitates when I add it to my medium. What is happening and how can I fix it?

A2: This is a common issue known as "solvent shifting" or "precipitation upon dilution." Your compound is soluble in 100% DMSO, but when this stock solution is diluted into an aqueous buffer, the concentration of the organic solvent dramatically decreases. The aqueous environment cannot maintain the solubility of the hydrophobic compound, causing it to precipitate.

Possible Solutions:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible while maintaining compound solubility. Many cell-based assays can tolerate DMSO concentrations up to 0.5-1%.[4]

  • Use a Co-solvent System: Instead of relying solely on DMSO, a mixture of solvents can improve solubility and stability in aqueous solutions.[5]

  • Lower the Stock Concentration: Preparing a more dilute stock solution in DMSO may prevent precipitation upon dilution into your final assay volume.

  • Change the Dilution Method: Add the DMSO stock to your medium dropwise while vortexing to facilitate rapid mixing and dispersion, which can sometimes prevent localized high concentrations that lead to precipitation.

Q3: What is the best solvent to prepare a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of this compound due to its high solvating power for hydrophobic compounds. However, other organic solvents can also be used. It is crucial to use high-purity, anhydrous solvents to avoid introducing water, which can lower solubility.

SolventReported SolubilityNotes
DMSO 8 - 50 mg/mL (49.6 - 344.5 mM)Sonication and gentle warming (37°C) are often recommended to achieve maximum solubility.
Methanol SolubleReadily dissolves the compound.
Ethanol SolubleAnother effective alcohol-based solvent.
Water 4.8 mg/mL (at 15°C)Sparingly soluble; not recommended for high-concentration stocks.

Q4: How can I use pH to improve the solubility of this compound?

A4: this compound is an ionizable compound with two pKa values (approximately 2.23 and 11.28). By adjusting the pH of the solution, you can ionize the molecule, which significantly increases its interaction with water and enhances its solubility. Adjusting the pH to be at least 2 units away from the pKa will maximize ionization. For this compound, this means a pH below ~0.2 or above ~13.2, which is often outside the range for biological assays. However, even moderate pH shifts towards alkalinity can improve solubility. You can attempt to dissolve the compound in a slightly basic solution (e.g., using 0.1M NaOH) and then carefully neutralize it, but be mindful of the final pH limitations of your experiment.

Q5: Are there alternatives to using high concentrations of organic solvents?

A5: Yes, several advanced formulation strategies can enhance aqueous solubility and are often better tolerated in biological systems.

  • Cyclodextrins: These are cyclic oligosaccharides that have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate hydrophobic molecules like this compound, forming an inclusion complex that is water-soluble. Sulfobutyl ether-β-cyclodextrin (SBE-β-CD) and hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.

  • Lipid-Based Formulations: For in vivo studies, lipid-based drug delivery systems (LBDDs) can be highly effective for lipophilic compounds by presenting them in a solubilized form that facilitates absorption.

  • Solid Dispersions: This involves dispersing the drug in a solid hydrophilic matrix, which can improve the dissolution rate.

Q6: My compound is still not dissolving well. What else can I try?

A6: Physical methods can aid in the dissolution process. Gentle warming of the solution in a 37°C water bath or sonication can provide the energy needed to break the crystal lattice of the compound and promote solubilization. These methods are often used in combination with solvents like DMSO.

Troubleshooting Guides & Experimental Protocols

Guide 1: Troubleshooting Compound Precipitation

If you observe precipitation when diluting your this compound stock solution, follow this workflow to identify a solution.

G start Compound precipitates in aqueous assay buffer q1 Is the final DMSO concentration >1%? start->q1 sol1 Reduce final DMSO concentration to <0.5% by adjusting stock concentration or dilution factor. q1->sol1 Yes q2 Is precipitation still occurring? q1->q2 No sol1->q2 sol2 Prepare a co-solvent stock solution (e.g., DMSO/PEG300/Tween 80). See Protocol 1. q2->sol2 Yes end_ok Solution Stable Proceed with Experiment q2->end_ok No q3 Is the assay pH-sensitive? sol2->q3 sol3 Use pH adjustment to increase solubility. See Protocol 2. q3->sol3 No sol4 Use cyclodextrins to form a soluble inclusion complex. See Protocol 3. q3->sol4 Yes sol3->end_ok Soluble end_fail Consider alternative formulation strategies (e.g., nanosuspension) sol3->end_fail Still precipitates sol4->end_ok Soluble sol4->end_fail Still precipitates

Caption: Troubleshooting workflow for compound precipitation.

Protocol 1: Preparation of a Co-Solvent Stock Solution for In Vivo or In Vitro Use

This protocol is adapted from a common formulation for poorly soluble compounds. Always perform a solvent-negative control experiment to ensure the vehicle has no non-specific effects.

  • Preparation: Accurately weigh the desired amount of this compound.

  • Initial Dissolution: Add DMSO to the compound to constitute 10% of the final desired volume. For example, for a final volume of 1 mL, use 100 µL of DMSO.

  • Sonication: Vortex and sonicate the mixture until the compound is fully dissolved. Gentle warming to 37°C may be applied if necessary.

  • Add PEG300: Add PEG300 to constitute 40% of the final volume (e.g., 400 µL for a 1 mL final volume). Vortex until the solution is clear.

  • Add Tween 80: Add Tween 80 to constitute 5% of the final volume (e.g., 50 µL for a 1 mL final volume). Vortex until the solution is clear.

  • Final Dilution: Add saline (for in vivo) or sterile water/buffer (for in vitro) to reach the final volume (e.g., 450 µL for a 1 mL final volume). Vortex thoroughly.

  • Sterilization: If for use in cell culture or in vivo, sterile-filter the final solution through a 0.22 µm syringe filter.

Protocol 2: pH-Mediated Solubilization

This protocol uses a pH shift to dissolve the compound. It is critical to verify that the final pH is compatible with your biological assay.

  • Preparation: Weigh the this compound into a sterile tube.

  • Alkaline Dissolution: Add a small volume of 0.1 M NaOH and vortex. Continue adding dropwise until the compound is fully dissolved. Note the volume of NaOH used.

  • Neutralization: Carefully add 0.1 M HCl dropwise while monitoring the pH with a calibrated pH meter until the desired final pH (e.g., 7.4) is reached.

  • Volume Adjustment: Bring the solution to the final desired concentration with your assay buffer or saline.

  • Validation: Visually inspect the solution for any signs of precipitation over time and re-check the final pH before use.

G cluster_low_ph Low pH (< pKa1) cluster_neutral Neutral pH cluster_high_ph High pH (> pKa2) s1 [4-HQ]-H+ (Cationic) More Soluble s2 4-HQ (Neutral) Poorly Soluble s1->s2 Increase pH s2->s1 Decrease pH s3 [4-HQ]- (Anionic) More Soluble s2->s3 Increase pH s3->s2 Decrease pH

Caption: Conceptual diagram of this compound's pH-dependent ionization.

Protocol 3: Solubilization Using Cyclodextrins

This method creates a water-soluble inclusion complex.

  • Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD or SBE-β-CD in your aqueous assay buffer. A concentration of 10-20% (w/v) is a good starting point.

  • Prepare Drug Slurry: Add the pre-weighed this compound powder directly to the cyclodextrin solution to create a slurry. A 1:1 or 1:2 molar ratio of the drug to cyclodextrin is often effective.

  • Complexation: Vigorously mix the slurry. This can be done by sonicating, vortexing, or rotating the mixture at room temperature for 1 to 24 hours. The optimal time should be determined empirically.

  • Clarification: Centrifuge the solution at high speed (>10,000 x g) for 15-30 minutes to pellet any undissolved compound.

  • Collection: Carefully collect the clear supernatant. The concentration of the solubilized drug in the supernatant can be determined using UV-Vis spectroscopy or HPLC.

G HQ This compound (Hydrophobic) Plus + HQ->Plus CD Cyclodextrin (Hydrophilic Exterior) Arrow CD->Arrow Plus->CD Complex Soluble Inclusion Complex Arrow->Complex

Caption: Mechanism of cyclodextrin-mediated solubilization.

References

Technical Support Center: Purification of Crude 4-Hydroxyquinoline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 4-hydroxyquinoline.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Crude this compound, particularly from synthetic preparations like the Conrad-Limpach reaction, can contain various impurities. These may include unreacted starting materials, intermediates such as β-anilinocrotonates, and by-products from side reactions, which can sometimes include polymers and tarry substances.[1][2] The specific impurities will depend on the synthetic route employed.

Q2: What are the primary methods for purifying crude this compound?

A2: The most common and effective purification techniques for this compound are recrystallization, acid-base extraction, and column chromatography.[3][4] The choice of method depends on the nature and quantity of the impurities, as well as the desired final purity.

Q3: My purified this compound product is colored (yellow to brown). How can I decolorize it?

A3: A persistent color after initial purification often indicates the presence of colored impurities or degradation products. A highly effective method for decolorization is to treat a hot solution of the compound with activated charcoal (such as Darco or Norit) before the final crystallization step.[1] The charcoal adsorbs the colored impurities, which are then removed by hot filtration.

Q4: What is the expected melting point of pure this compound?

A4: The melting point of pure this compound is typically in the range of 200-205 °C. A broad melting range or a melting point significantly below this range indicates the presence of impurities.

Q5: In which solvents is this compound soluble?

A5: this compound is reported to be soluble in methanol. It is also soluble in hot water but only sparingly soluble in cold water. Its solubility in alkaline aqueous solutions (due to deprotonation of the hydroxyl group) is a key property utilized in acid-base extraction.

Troubleshooting Guides

Recrystallization Issues

Recrystallization is a powerful technique but can present challenges. Use the following guide to troubleshoot common problems.

ProblemObservationPossible Cause(s)Suggested Solution(s)
No Crystal Formation The solution remains clear even after cooling.The solution is undersaturated (too much solvent was used). / The chosen solvent is too effective at all temperatures.Concentrate the solution by carefully evaporating some of the solvent. / Try adding an "anti-solvent" (a solvent in which this compound is insoluble) dropwise to induce precipitation. / Cool the solution to a lower temperature (e.g., in an ice bath).
"Oiling Out" An oil or liquid layer separates instead of solid crystals.The solution is too concentrated (high supersaturation). / The cooling rate is too fast. / Impurities are present that depress the melting point.Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. / Scratch the inside of the flask with a glass rod to create nucleation sites. / Add a seed crystal of pure this compound.
Low Yield A very small amount of product is recovered.Too much solvent was used for dissolution. / The compound has significant solubility in the cold solvent. / Premature crystallization occurred during hot filtration.Use the minimum amount of hot solvent necessary for complete dissolution. / Ensure the solution is thoroughly cooled before filtration to minimize solubility in the mother liquor. / To prevent premature crystallization, pre-heat the filtration funnel and flask. A second crop of crystals can sometimes be obtained by concentrating the mother liquor.
Impure Product The final product has a low melting point or appears discolored.The cooling was too rapid, trapping impurities in the crystal lattice. / The crystals were not washed properly.Allow the solution to cool slowly to promote the formation of pure crystals. / Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove adherent mother liquor. / If the product is colored, perform a charcoal treatment on the hot solution before crystallization.

Troubleshooting Recrystallization of this compound

G start Crude 4-HQ Solution (Hot, Saturated) cool Cool Solution start->cool problem Problem Occurs? cool->problem no_xtal No Crystals Form problem->no_xtal Yes oiling_out Product 'Oils Out' low_yield Low Yield success Pure Crystals Formed problem->success No sol_no_xtal 1. Evaporate excess solvent. 2. Add anti-solvent. 3. Scratch flask / Seed. no_xtal->sol_no_xtal sol_oiling 1. Reheat, add more solvent. 2. Cool slowly. 3. Scratch flask / Seed. oiling_out->sol_oiling sol_yield 1. Minimize solvent used. 2. Cool thoroughly. 3. Concentrate mother liquor. low_yield->sol_yield

Caption: A flowchart for troubleshooting common issues during the recrystallization of this compound.

Experimental Protocols

Protocol 1: Purification by Recrystallization from Methanol

This protocol describes the purification of crude this compound using methanol, a solvent in which it is known to be soluble.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and bring the mixture to a gentle boil on a hot plate while stirring. Continue adding small portions of methanol until all the solid has just dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal (approx. 1-2% by weight). Swirl the flask and gently reheat for 5-10 minutes.

  • Hot Filtration: If charcoal was used, or if insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask to remove the charcoal and other solids.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To maximize crystal formation, subsequently place the flask in an ice bath for at least 30 minutes.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or desiccator to remove residual solvent. The final product should be a light beige to yellowish crystalline powder.

Protocol 2: Purification by Acid-Base Extraction

This method leverages the acidic nature of the 4-hydroxyl group to separate it from non-acidic, organic-soluble impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane (DCM).

  • Base Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a 1M sodium hydroxide (NaOH) aqueous solution. Stopper the funnel and shake vigorously, venting frequently. Allow the layers to separate. The this compound will be deprotonated to its sodium salt and dissolve in the aqueous layer.

  • Separation: Drain the lower aqueous layer into a clean beaker or flask. Repeat the extraction of the organic layer with fresh NaOH solution to ensure complete transfer of the product. Combine the aqueous extracts.

  • Precipitation: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add a 1M solution of a mild acid, such as acetic acid, until the solution reaches a pH of approximately 6. The this compound will precipitate out of the solution.

  • Isolation and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any salts.

  • Drying: Dry the purified product completely. A final recrystallization from methanol (Protocol 1) may be performed for higher purity.

Workflow for Acid-Base Extraction of this compound

G cluster_0 Step 1: Extraction cluster_1 Step 2: Isolation start Crude 4-HQ + Impurities in Organic Solvent add_base Add Aqueous NaOH Shake & Separate start->add_base org_layer Organic Layer: Neutral Impurities add_base->org_layer aq_layer Aqueous Layer: Sodium 4-quinolinate add_base->aq_layer collect_aq Collect Aqueous Layer aq_layer->collect_aq add_acid Add Acetic Acid (to pH ~6) collect_aq->add_acid precipitate Precipitate Forms add_acid->precipitate filtrate Filter & Wash Solid precipitate->filtrate product Pure this compound filtrate->product

Caption: Diagram illustrating the acid-base extraction workflow for purifying this compound.

References

preventing oxidation of 4-Hydroxyquinoline during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of 4-Hydroxyquinoline to prevent its oxidation and degradation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation during storage?

A1: The primary causes of this compound degradation are exposure to oxygen (oxidation), light (photodegradation), and high temperatures.[1][2][3][4] Incompatible materials, such as strong oxidizing agents and certain metals, can also accelerate degradation.[1]

Q2: What are the ideal storage conditions for this compound to prevent oxidation?

A2: To minimize oxidation, this compound should be stored in a cool, dark, and dry place. The ideal storage involves refrigeration (2-8 °C) in a tightly sealed, amber glass bottle with the headspace purged with an inert gas like nitrogen or argon.

Q3: My this compound powder has changed color from light beige to yellow or brown. Can I still use it?

A3: A color change often indicates oxidation and the formation of degradation products. It is strongly recommended to assess the purity of the material using an appropriate analytical method, such as High-Performance Liquid Chromatography (HPLC), before use. If significant degradation is detected, it is best to use a fresh batch to ensure the integrity of your experimental results.

Q4: How should I prepare solutions of this compound to minimize oxidation?

A4: To prepare solutions with minimal risk of oxidation, use de-gassed solvents. Solvents can be de-gassed by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes or by using a sonication bath under vacuum. Prepare the solution under an inert atmosphere, for instance, within a glove box or by using Schlenk techniques. Store the resulting solution in a tightly sealed container, protected from light, and at a low temperature.

Q5: Are there any recommended antioxidants that can be added to this compound solutions to prevent oxidation?

A5: While this compound and its derivatives possess some inherent antioxidant or pro-oxidant properties, the addition of a compatible antioxidant can enhance stability in solution. The choice of antioxidant will depend on the specific application and solvent system. Common antioxidants used for organic compounds include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). However, compatibility and potential interference with downstream experiments must be validated.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of solid this compound (e.g., yellowing, browning) Oxidation of the solid material due to improper storage (exposure to air and/or light).- Assess purity via HPLC. - If purity is compromised, discard the material. - Review and improve storage procedures to ensure protection from light and oxygen.
Appearance of new peaks in HPLC/TLC analysis of a stored sample Degradation of this compound.- Identify the degradation products using mass spectrometry (MS). - If degradation is confirmed, use a fresh batch of the compound. - Optimize storage conditions (e.g., use inert gas, lower temperature).
Inconsistent experimental results using this compound from the same batch Partial degradation of the stored compound, leading to variable purity.- Re-evaluate the purity of the this compound stock. - If purity has decreased, prepare fresh solutions from a new, unopened container. - Aliquot the material upon receipt to avoid repeated opening of the main container.
Precipitate formation in a stored solution - Degradation product precipitating out of solution. - Solvent evaporation leading to supersaturation. - Change in temperature affecting solubility.- Analyze the precipitate and supernatant separately to identify the components. - Ensure the storage container is properly sealed. - Verify the solubility of this compound in the chosen solvent at the storage temperature.

Quantitative Data on Stability

The following table provides illustrative data on the stability of this compound under various storage conditions over a 12-month period. The purity was assessed by a simulated analytical method (e.g., HPLC). This data is intended for guidance and may not represent the exact degradation profile of any specific batch.

Storage ConditionInert AtmosphereContainerInitial Purity (%)Purity after 3 Months (%)Purity after 6 Months (%)Purity after 12 Months (%)Appearance after 12 Months
Refrigerated (2-8 °C) Yes Amber Glass 99.9 99.8 99.7 99.5 Light Beige
Refrigerated (2-8 °C)NoAmber Glass99.999.298.597.0Off-white to Pale Yellow
Room Temperature (~25 °C)YesAmber Glass99.999.097.895.5Pale Yellow
Room Temperature (~25 °C)NoAmber Glass99.997.594.088.0Yellow to Light Brown
Room Temperature (~25 °C)NoClear Glass99.996.091.082.0Brown
40 °C (Accelerated Stability) NoAmber Glass99.992.085.070.0Dark Brown

Experimental Protocols

Protocol for Long-Term Storage of this compound

This protocol describes the recommended procedure for storing solid this compound to minimize oxidation.

Materials:

  • This compound

  • Amber glass bottle with a screw cap and a PTFE-lined septum

  • Inert gas (Nitrogen or Argon) cylinder with a regulator and tubing

  • Syringes and needles

  • Parafilm® or electrical tape

Procedure:

  • Preparation: If transferring this compound to a new storage bottle, ensure the bottle is clean and completely dry. Flame-dry the bottle under vacuum or oven-dry it at >100 °C for several hours and allow it to cool to room temperature under a stream of inert gas.

  • Inerting: Place the desired amount of this compound into the amber glass bottle. Insert a needle connected to the inert gas line through the septum, and a second needle to act as a vent.

  • Purging: Gently flush the headspace of the bottle with the inert gas for 5-10 minutes to displace any air.

  • Sealing: Remove the vent needle first, followed by the gas inlet needle. Immediately seal the pierced septum with Parafilm® or electrical tape to ensure an airtight seal.

  • Storage: Store the sealed bottle in a refrigerator at 2-8 °C in a dark location.

  • Labeling: Clearly label the bottle with the compound name, date of storage, and a note indicating it is stored under an inert atmosphere.

Protocol for Assessing this compound Purity by HPLC

This protocol provides a general method to assess the purity of a this compound sample and detect potential degradation products.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm)

  • Mobile phase: Acetonitrile and water (with 0.1% formic acid or other suitable buffer)

  • This compound sample

  • HPLC-grade solvents

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing the appropriate ratio of acetonitrile and water (e.g., 50:50 v/v) containing 0.1% formic acid. Filter and degas the mobile phase before use.

  • Standard Preparation: Accurately weigh and dissolve a known amount of a high-purity this compound reference standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL). Prepare a series of dilutions for a calibration curve if quantification is required.

  • Sample Preparation: Prepare a solution of the this compound sample to be tested in the mobile phase at a similar concentration to the standard stock solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase

    • Mobile Phase: Isocratic or gradient elution with acetonitrile and water (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm (or the lambda max of this compound)

    • Column Temperature: 30 °C

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Interpretation: Compare the chromatogram of the sample to that of the reference standard. The appearance of new peaks or a decrease in the area of the main peak in the sample chromatogram indicates the presence of impurities or degradation products. The purity can be calculated based on the relative peak areas. For identification of unknown peaks, further analysis by LC-MS is recommended.

Visualizations

Oxidation_Pathway cluster_conditions Contributing Factors This compound This compound Oxidized Intermediates Oxidized Intermediates This compound->Oxidized Intermediates O2, Light, Heat Degradation Products (e.g., Quinone-like structures) Degradation Products (e.g., Quinone-like structures) Oxidized Intermediates->Degradation Products (e.g., Quinone-like structures) Further Oxidation Oxygen Oxygen Light Light Heat Heat Incompatible Materials Incompatible Materials Storage_Workflow cluster_receipt Upon Receipt cluster_storage Storage cluster_use Before Use Receive this compound Receive this compound Visually Inspect Visually Inspect Receive this compound->Visually Inspect Aliquot if necessary Aliquot if necessary Visually Inspect->Aliquot if necessary Store in Amber Bottle Store in Amber Bottle Aliquot if necessary->Store in Amber Bottle Purge with Inert Gas Purge with Inert Gas Store in Amber Bottle->Purge with Inert Gas Seal Tightly Seal Tightly Purge with Inert Gas->Seal Tightly Refrigerate (2-8 °C) Refrigerate (2-8 °C) Seal Tightly->Refrigerate (2-8 °C) Store in Dark Store in Dark Refrigerate (2-8 °C)->Store in Dark Equilibrate to Room Temp Equilibrate to Room Temp Store in Dark->Equilibrate to Room Temp Check for Discoloration Check for Discoloration Equilibrate to Room Temp->Check for Discoloration Perform Purity Check (HPLC) Perform Purity Check (HPLC) Check for Discoloration->Perform Purity Check (HPLC) Troubleshooting_Logic node_action node_action node_ok node_ok start Observed Issue with This compound is_discolored Is the solid discolored? start->is_discolored new_peaks New peaks in HPLC/TLC? is_discolored->new_peaks No assess_purity Assess Purity (HPLC) is_discolored->assess_purity Yes inconsistent_results Inconsistent experimental results? new_peaks->inconsistent_results No use_fresh_batch Use Fresh Batch new_peaks->use_fresh_batch Yes inconsistent_results->assess_purity Yes proceed Proceed with Caution inconsistent_results->proceed No review_storage Review and Improve Storage Protocol assess_purity->review_storage review_storage->use_fresh_batch

References

Technical Support Center: 4-Hydroxyquinoline Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to overcome common challenges, particularly low yields, in the derivatization of 4-hydroxyquinoline.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments.

Question: My reaction yield is consistently low. What are the common causes and how can I improve it?

Answer: Low yields in this compound derivatization often stem from several factors related to the reaction conditions, starting materials, and the formation of unwanted byproducts.

  • Suboptimal Reaction Temperature: The Conrad-Limpach and related cyclization reactions for synthesizing the quinoline core are highly sensitive to temperature. Temperatures that are too low can lead to incomplete reactions, while excessively high temperatures can cause decomposition of reactants and products or promote the formation of undesired isomers. For instance, the cyclization of anilinocrotonates is often performed at high temperatures (around 250°C) in an inert solvent like diphenyl ether to favor the formation of the 4-quinolone.

    • Solution: Carefully optimize the reaction temperature. Run small-scale trials at various temperatures to identify the optimal range for your specific substrates.

  • Incorrect Catalyst or Catalyst Deactivation: The choice of catalyst is critical. Acid catalysts like polyphosphoric acid (PPA) or sulfuric acid are commonly used. The catalyst can be deactivated by impurities or may not be suitable for all substrate types.

    • Solution: Screen different acid catalysts (e.g., PPA, Dowex resins, Amberlyst-15) to find the most effective one for your reaction. Ensure the catalyst is fresh and used in the correct stoichiometric amount.

  • Formation of Isomeric Byproducts: A significant cause of low yield is the formation of the unwanted 2-hydroxyquinoline isomer. The ratio of this compound to 2-hydroxyquinoline is heavily influenced by the reaction conditions.

    • Solution: To favor the this compound product, use a rapid heating method ('thermal jump') to the optimal cyclization temperature. Slower heating can sometimes favor the formation of the 2-isomer.

  • Poor Quality of Starting Materials: Impurities in the starting aniline or β-ketoester can interfere with the reaction, leading to side products and lower yields.

    • Solution: Ensure the purity of your starting materials using techniques like distillation or recrystallization before use.

Question: I am observing significant amounts of the 2-hydroxyquinoline isomer. How can I improve the regioselectivity of my reaction?

Answer: Improving regioselectivity in favor of the this compound isomer is a common challenge. The key is to control the cyclization conditions.

  • Reaction Conditions: The formation of the 4-isomer is generally favored under thermodynamic control, which typically involves higher reaction temperatures. Conversely, kinetic control at lower temperatures may favor the 2-isomer.

    • Solution: Employ high-boiling point solvents like diphenyl ether or Dowtherm A and maintain a high reaction temperature (e.g., 250-260°C). This provides the energy needed to overcome the activation barrier for the 4-quinolone cyclization.

  • Microwave-Assisted Synthesis: Microwave irradiation has been shown to improve yields and regioselectivity in some cases by allowing for rapid, uniform heating to high temperatures.

    • Solution: Consider exploring microwave-assisted organic synthesis (MAOS) as an alternative to conventional heating. This can often reduce reaction times from hours to minutes and minimize byproduct formation.

Troubleshooting Workflow

Below is a logical workflow to diagnose and resolve low-yield issues.

G start Low Yield Observed purity Check Starting Material Purity start->purity conditions Review Reaction Conditions (Temp, Time, Catalyst) start->conditions byproducts Analyze Byproducts (TLC, LC-MS, NMR) start->byproducts impure Purify Starting Materials (Recrystallize, Distill) purity->impure Impure optimize_temp Optimize Temperature (Run Gradient) conditions->optimize_temp optimize_cat Screen Catalysts (PPA, Amberlyst, etc.) conditions->optimize_cat isomer Isomerization Issue? (2- vs 4-quinolone) byproducts->isomer impure->conditions end Yield Improved optimize_temp->end optimize_cat->end adjust_heating Adjust Heating Method (e.g., 'Thermal Jump') isomer->adjust_heating Yes other_byprod Other Side Reactions (Decomposition, Polymerization) isomer->other_byprod No adjust_heating->end other_byprod->conditions G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Phosphorylates SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocates & Activates Ligand Growth Factor Ligand->RTK Binds & Activates Inhibitor This compound Derivative (Inhibitor) Inhibitor->RTK Blocks ATP Binding Site

Technical Support Center: Addressing Precipitation of Quinoline Compounds in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming solubility challenges with quinoline compounds in biological assays. Precipitation of these compounds is a common issue that can lead to inaccurate and irreproducible results.[1] This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to help you navigate these challenges effectively.

Troubleshooting Guide: Common Precipitation Issues and Solutions

This guide addresses specific problems you may encounter with quinoline compound precipitation during your experiments.

Issue 1: My quinoline compound, dissolved in DMSO, precipitates immediately upon addition to the aqueous assay buffer.

  • Possible Cause: This phenomenon, often called "crashing out," occurs when a compound highly soluble in an organic solvent like DMSO is introduced into an aqueous environment where its solubility is significantly lower.[2] The final concentration of the compound in the assay likely exceeds its aqueous solubility limit.

  • Solutions:

    • Reduce Final Compound Concentration: The simplest approach is to lower the final concentration of the compound in the assay to a level below its solubility limit.[2]

    • Optimize DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible, ideally below 0.5%, to minimize its impact on both compound solubility and cell health.[2]

    • Stepwise Dilution: Instead of a single large dilution, perform a stepwise dilution of the DMSO stock solution into the aqueous medium. This gradual introduction can help prevent shock precipitation.[2]

    • Use Co-solvents: If reducing the compound concentration is not an option, consider incorporating a water-miscible co-solvent such as ethanol, propylene glycol, or polyethylene glycol (PEG) into your assay buffer. Start with low percentages (e.g., 1-5% v/v) and optimize to avoid negatively impacting the biological components of your assay.

Issue 2: My quinoline compound appears soluble initially but precipitates over the course of a long-term cell-based assay.

  • Possible Cause: The compound may be unstable in the culture medium, or components within the medium (e.g., salts, proteins) could be causing it to precipitate over time. Temperature fluctuations in the incubator can also affect solubility.

  • Solutions:

    • Stability Assessment: Evaluate the stability of your compound in the assay medium for the duration of your experiment. This can be done by incubating the compound in the medium, taking samples at different time points, and analyzing the concentration of the dissolved compound.

    • Formulation with Stabilizing Agents: Consider formulating the compound with a stabilizing agent. Cyclodextrins, for instance, can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes and preventing precipitation.

    • Control Incubator Conditions: Ensure your incubator maintains a stable temperature and humidity to prevent evaporation, which can concentrate media components and lead to precipitation.

Issue 3: I am observing high variability in my assay results with a specific quinoline derivative.

  • Possible Cause: Poor solubility can lead to inconsistent compound concentrations across assay wells, resulting in variable data and inaccurate structure-activity relationships (SAR). The precipitate itself can also interfere with assay readouts, such as light scattering in absorbance-based assays.

  • Solutions:

    • Visual Inspection: Before starting your assay, visually inspect the diluted compound in the assay buffer for any signs of cloudiness or precipitation. You can also centrifuge the plate and check for a pellet.

    • Preliminary Solubility Assessment: Conduct a preliminary solubility test of your compound in the final assay buffer. This will help you determine the maximum soluble concentration for your experiments.

    • Employ Solubilizing Excipients: Consider using excipients to enhance aqueous solubility. These can include surfactants like Tween® 80 or Pluronic® F-68 at low concentrations, or cyclodextrins.

Frequently Asked Questions (FAQs)

Q1: What is the best way to prepare a stock solution of a new quinoline derivative with unknown solubility?

A1: Start by dissolving a small, accurately weighed amount of the compound in 100% DMSO to create a high-concentration stock solution (e.g., 10-20 mM). Use a vortex mixer and gentle warming if necessary to aid dissolution. If the compound does not dissolve completely, you can try other organic solvents like ethanol or dimethylformamide (DMF). It is always recommended to filter your stock solution through a 0.22 µm syringe filter to remove any undissolved particles before storage.

Q2: How should I store my quinoline derivative stock solutions?

A2: Store stock solutions in tightly sealed vials at -20°C or -80°C to minimize solvent evaporation and potential degradation. To prevent precipitation caused by repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes.

Q3: Can I use pH modification to solubilize my quinoline derivative in a cell-based assay?

A3: While pH adjustment can be a powerful tool for ionizable quinoline compounds, it must be approached with caution in cell-based assays. The final pH of the culture medium must remain within the physiological range required for your cells (typically pH 7.2-7.4) to avoid impacting cell viability and assay performance. Significant pH changes are often more suitable for cell-free enzymatic assays. Quinolines are generally weak bases, and their solubility often increases in acidic conditions (pH below their pKa, which is typically around 4.9 for the quinoline core) due to protonation.

Q4: My quinoline compound is fluorescent. How can I account for this in my assays?

A4: The quinoline core structure is known to have inherent fluorescent properties, which can interfere with fluorescence-based assays. To address this, you should first measure the autofluorescence of your compound at the excitation and emission wavelengths used in your assay. If there is significant interference, consider switching to red-shifted fluorophores if your compound's fluorescence is in the blue-green spectrum. You can also pre-read the plates containing your compound before initiating the biological reaction to establish a baseline for background subtraction.

Data Presentation

Table 1: Solubility Enhancement Strategies for Quinoline Compounds

StrategyMechanismTypical ApplicationAdvantagesLimitations
pH Adjustment Ionizing the quinoline derivative to increase its interaction with water.Adjusting buffer pH to be ~2 units away from the compound's pKa.Can dramatically increase solubility for ionizable compounds.Limited by the pH constraints of the biological assay; can affect compound activity.
Co-solvents (e.g., Ethanol, PEG) Reducing the polarity of the solvent system to increase the solubility of hydrophobic compounds.Adding 1-5% (v/v) to the aqueous assay buffer.Simple and often effective for moderately hydrophobic compounds.High concentrations can be toxic to cells or interfere with protein function.
Surfactants (e.g., Tween® 80) Forming micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility.Used at concentrations below their critical micelle concentration (CMC).Effective at low concentrations.Can interfere with some biological assays and may have cellular toxicity at higher concentrations.
Cyclodextrins (e.g., HP-β-CD) Encapsulating the hydrophobic molecule within the cyclodextrin's lipophilic core to form a water-soluble complex.Pre-incubating the compound with a 1:1 or 1:2 molar ratio of cyclodextrin.Generally low toxicity and can improve bioavailability.Can be limited by the size and shape of the quinoline derivative; may alter compound activity.

Experimental Protocols

Protocol 1: Preliminary Solubility Assessment in Assay Buffer

  • Preparation of Compound Stock Solution: Prepare a high-concentration stock solution of your quinoline derivative (e.g., 10 mM) in 100% DMSO.

  • Serial Dilution: Create a series of dilutions of the stock solution in your final assay buffer.

  • Equilibration: Allow the solutions to equilibrate at the assay temperature (e.g., 37°C) for a set period (e.g., 1-2 hours), protected from light if the compound is light-sensitive.

  • Visual and Microscopic Inspection: Visually inspect each dilution for any signs of precipitation or cloudiness. Also, examine a small aliquot under a microscope.

  • Centrifugation: Centrifuge the samples at a high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC. The highest concentration at which no precipitate is observed is the approximate kinetic solubility in your assay buffer.

Protocol 2: Formulation with Hydroxypropyl-β-Cyclodextrin (HP-β-CD)

  • Prepare Solutions: Prepare a stock solution of your quinoline derivative in a minimal amount of an appropriate organic solvent (e.g., DMSO). Separately, prepare an aqueous solution of HP-β-CD at the desired concentration in your assay buffer.

  • Complexation: Slowly add the quinoline derivative stock solution dropwise to the vigorously vortexing cyclodextrin solution.

  • Equilibration: Allow the mixture to equilibrate by rotating or shaking at room temperature for 1-24 hours. The optimal time should be determined empirically.

  • Separation of Undissolved Compound: Centrifuge the solution at high speed (e.g., >10,000 x g) for 15-30 minutes to pellet any undissolved compound.

  • Collection of Solubilized Complex: Carefully collect the supernatant, which contains the solubilized compound-cyclodextrin complex, for use in your assay.

Visualizations

Troubleshooting Workflow for Quinoline Precipitation A Precipitation Observed in Assay B Visual Inspection (Cloudiness, Particles) A->B C Is the final compound concentration known to be soluble? B->C D Reduce Final Compound Concentration C->D No E Optimize Formulation C->E Yes J Re-evaluate Assay Results D->J F pH Adjustment (for ionizable compounds) E->F G Add Co-solvent (e.g., Ethanol, PEG) E->G H Use Surfactant (e.g., Tween® 80) E->H I Use Cyclodextrin (e.g., HP-β-CD) E->I F->J G->J H->J I->J

Caption: Troubleshooting workflow for addressing quinoline compound precipitation.

Factors Influencing Quinoline Compound Solubility A Quinoline Compound Precipitation B Physicochemical Properties D High Lipophilicity B->D E High Crystal Lattice Energy B->E F pKa B->F C Assay Conditions G Aqueous Buffer pH C->G H Presence of Salts/Proteins C->H I Temperature C->I J Organic Co-solvent % C->J D->A E->A F->A G->A H->A I->A J->A

Caption: Key factors contributing to the precipitation of quinoline compounds.

References

Technical Support Center: pH-Dependent Stability of 4-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the pH-dependent stability of 4-hydroxyquinoline derivatives.

Frequently Asked Questions (FAQs)

Q1: Why is pH a critical factor in the stability of this compound derivatives?

The stability of this compound derivatives is highly dependent on pH because their ionization state can change with varying acidity or alkalinity, leading to different degradation pathways.[1] Both acidic and basic conditions can act as catalysts for chemical reactions such as hydrolysis and oxidation, which may result in a loss of potency or the formation of undesirable by-products.[1] For instance, functional groups like esters and amides that might be present in derivatives are particularly susceptible to hydrolysis at extreme pH levels.[1]

Q2: What are the common degradation pathways for this compound derivatives under different pH conditions?

The degradation of this compound derivatives can proceed through several pathways depending on the specific pH and the compound's structure. Common pathways include:

  • Hydrolysis: Under acidic or basic conditions, susceptible functional groups on the derivative can be hydrolyzed. For example, a cyano group (-CN) can be hydrolyzed to a carboxylic acid (-COOH) or an amide (-CONH₂) intermediate.[2]

  • Oxidation: The quinoline ring system can be oxidized, potentially forming N-oxides or leading to further hydroxylation of the aromatic rings.[2]

  • Photodegradation: Many quinoline derivatives are sensitive to light, which can induce complex reactions including oxidation and ring cleavage. In some cases, the initial step of degradation involves the formation of a 2-hydroxyquinoline intermediate.

Q3: How should I select an appropriate buffer system for my pH stability study?

When conducting a pH stability study, it's crucial to use a buffer system that can maintain the desired pH throughout the experiment. The choice of buffer will depend on the target pH range. Here are some commonly used buffers for different pH ranges in stability studies:

  • Acidic pH (4-6): Acetate buffers are a suitable choice.

  • Neutral pH (7-8): Phosphate-buffered saline (PBS) is commonly used.

  • Basic pH (8-11): Glycine buffers can be employed. It is also important to consider the potential for buffer components to interact with the test compound or interfere with the analytical method.

Q4: What are the recommended analytical techniques for monitoring the degradation of this compound derivatives?

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and effective technique for monitoring the degradation of these compounds and separating the parent compound from its degradation products. For the identification of unknown degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended as it provides structural information.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental analysis of this compound derivatives.

Problem: My HPLC chromatogram shows significant peak tailing for my this compound derivative.

  • Possible Cause: Basic compounds like many quinoline derivatives can interact with acidic silanol groups on the surface of silica-based HPLC columns, leading to peak tailing.

  • Solution:

    • Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-4) will protonate the basic quinoline derivative. This minimizes the secondary interactions with the silanol groups.

    • Use a Competing Base: Add a small amount of a competing base, such as triethylamine (TEA), to the mobile phase. TEA will interact with the active silanol sites, reducing their availability to interact with the analyte.

    • Select an Appropriate Column: Use a modern, high-purity silica column (Type B) or a column with a polar-embedded group that shields the silanol groups. For high pH methods, a highly deactivated, end-capped column is recommended.

Problem: The retention time of my compound is shifting or erratic between injections.

  • Possible Cause: Fluctuations in retention time can be caused by several factors, including changes in the mobile phase composition, inadequate column equilibration, or leaks in the HPLC system.

  • Solution:

    • Ensure Proper Equilibration: Always allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence of injections. A stable baseline is a good indicator of equilibration.

    • Check Mobile Phase Preparation: If using a premixed mobile phase, ensure it is homogeneous. If preparing the mobile phase online, check the pump's proportioning valves. Degassing the solvents is also crucial to prevent air bubbles in the pump.

    • Inspect for Leaks: Carefully inspect all fittings and connections for any signs of leaks. Salt buildup around a fitting is a clear indication of a leak.

Problem: I am observing new, unexpected peaks in my chromatogram after incubating my compound at a specific pH.

  • Possible Cause: The appearance of new peaks strongly suggests that your compound is degrading under the tested pH condition. These new peaks represent the degradation products.

  • Solution:

    • Characterize the Degradants: The primary goal is to identify these new compounds. Use LC-MS to obtain the mass of each degradation product, which will provide critical clues about its structure.

    • Perform Forced Degradation Studies: To understand the degradation pathway, conduct forced degradation studies under various stress conditions (acidic, basic, oxidative, photolytic, and thermal). This can help to purposefully generate the degradation products and confirm their identity.

    • Quantify the Degradation: Once the stability-indicating HPLC method is established, you can quantify the rate of degradation by measuring the decrease in the peak area of the parent compound and the increase in the peak areas of the degradation products over time.

Data Presentation

The following table provides an illustrative example of pH-dependent stability data for a hypothetical this compound derivative. Actual results will vary depending on the specific molecular structure.

pHBuffer SystemTemperature (°C)Incubation Time (hours)% Parent Compound RemainingMajor Degradation Products
2.00.1 M HCl602485.2%Hydrolysis of side chain
4.5Acetate602498.1%Minimal degradation
7.4PBS602499.5%Stable
9.0Glycine602492.7%Oxidation products
12.00.1 M NaOH602470.3%Ring opening, hydrolysis

Experimental Protocols

Protocol: pH-Dependent Hydrolytic Stability Assessment

This protocol outlines a general procedure for conducting a forced degradation study to assess the hydrolytic stability of a this compound derivative.

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve the this compound derivative in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to prepare a stock solution of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Transfer 1 mL of the stock solution into a vial.

    • Add 1 mL of 1 M HCl.

    • Cap the vial and place it in a water bath or oven at a controlled temperature (e.g., 80°C) for a specified period (e.g., 24 hours).

    • After incubation, cool the solution to room temperature.

    • Carefully neutralize the solution with 1 M NaOH.

    • Dilute the final solution with the mobile phase to a suitable concentration (e.g., 100 µg/mL) for HPLC analysis.

  • Base Hydrolysis:

    • Transfer 1 mL of the stock solution into a vial.

    • Add 1 mL of 1 M NaOH.

    • Cap the vial and incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 8 hours).

    • After incubation, cool the solution to room temperature.

    • Neutralize the solution with 1 M HCl.

    • Dilute the final solution with the mobile phase to a suitable concentration (e.g., 100 µg/mL) for HPLC analysis.

  • Control Sample:

    • Prepare a control sample by diluting the stock solution with the mobile phase to the final concentration without subjecting it to stress conditions (t=0 sample).

  • Analysis:

    • Analyze all samples (stressed and control) using a validated, stability-indicating HPLC-UV method.

    • If unknown peaks are observed, perform analysis using LC-MS to aid in their identification.

    • Calculate the percentage of the remaining parent compound and the percentage of each degradation product.

Visualizations

G General Workflow for pH-Dependent Stability Testing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Stock Solution of Derivative C Incubate Aliquots at Defined Temp & Time A->C B Prepare Buffer Solutions (e.g., pH 2, 4, 7, 9, 12) B->C D Take Time Points (e.g., 0, 6, 12, 24h) C->D E Analyze by Stability- Indicating HPLC-UV D->E F Identify Degradants by LC-MS if needed E->F New Peaks? G Quantify Parent & Degradation Products E->G F->G

Caption: General workflow for assessing the pH-dependent stability of a compound.

G Troubleshooting HPLC Peak Tailing A Peak Tailing Observed in Chromatogram B Is the analyte a basic compound? A->B C Adjust Mobile Phase to Low pH (2.5-4) B->C Yes G Consider other issues: - Column Overload - Extracolumn Volume B->G No D Add Competing Base (e.g., 0.1% TEA) C->D E Use High-Purity or Polar-Embedded Column D->E F Problem Resolved E->F

Caption: A logical workflow for troubleshooting peak tailing in HPLC analysis.

G Logical Flow for Investigating Degradation A New peaks appear in chromatogram after stress B Analyze sample by LC-MS to determine m/z of new peaks A->B C Compare m/z with parent compound B->C D Propose likely degradation pathways (e.g., hydrolysis, oxidation, demethylation) C->D E Confirm structure using MS/MS fragmentation and comparison with standards D->E F Structure Identified E->F

Caption: A decision-making process for identifying unknown degradation products.

References

Technical Support Center: Strategies to Avoid Tar Formation in Skraup Synthesis of Quinolines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the Skraup synthesis of quinolines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) concerning tar formation, a common challenge in this synthetic method.

Troubleshooting Guide

This guide addresses specific issues related to tar formation during the Skraup synthesis, offering potential causes and actionable solutions.

Problem Potential Cause(s) Suggested Solution(s)
Reaction mixture becomes a thick, black, intractable tar. 1. Uncontrolled Polymerization of Acrolein: The primary cause is the polymerization of acrolein, which is formed in-situ from the dehydration of glycerol under the harsh acidic and high-temperature conditions of the reaction.[1][2] 2. High Reaction Temperatures: Excessive heat accelerates side reactions and polymerization.[1][3]1. Strict Temperature Control: Carefully monitor and control the reaction temperature. After initial heating to start the reaction, the external heat source should often be removed as the reaction is highly exothermic.[4] If the reaction becomes too vigorous, external cooling can be applied. 2. Use of Moderators: Add a moderator like ferrous sulfate (FeSO₄) or boric acid to the reaction mixture before heating. These moderators help to control the exothermic nature of the reaction, leading to a smoother process and reduced tar formation. 3. Polymerization Inhibitor: Consider the addition of a polymerization inhibitor like hydroquinone.
Violent, uncontrollable exothermic reaction leading to charring. 1. Rapid Reaction Rate: The Skraup synthesis is notoriously exothermic. 2. Incorrect Reagent Addition: The order and rate of reagent addition can significantly impact the reaction's vigor.1. Moderator Addition: Ferrous sulfate is widely used to make the reaction less violent by extending it over a longer period. Boric acid is another option, though it may slightly lower yields. 2. Controlled Reagent Addition: Slowly add concentrated sulfuric acid with cooling. It is crucial to mix the aniline, glycerol, and any moderator before the acid addition. For highly reactive starting materials, consider portion-wise addition of the sulfuric acid or aniline while monitoring the temperature.
Low yield of quinoline product with significant tarry residue. 1. Sub-optimal Reagent Ratios: Incorrect stoichiometry can lead to side reactions. 2. Inefficient Mixing: Poor agitation can create localized hotspots, promoting tar formation. 3. Harsh Oxidizing Agent: Traditional oxidizing agents like nitrobenzene can contribute to the violence of the reaction.1. Optimize Stoichiometry: Ensure the correct molar ratios of aniline, glycerol, sulfuric acid, and the oxidizing agent. 2. Ensure Efficient Stirring: Use a robust mechanical stirrer to maintain a homogeneous mixture. 3. Use Milder Oxidizing Agents: Consider alternatives to nitrobenzene, such as arsenic pentoxide, which is reported to result in a less violent reaction. Iodine has also been used as a milder and effective oxidizing agent.
Difficulty in isolating the product from the tarry mixture. 1. High Viscosity of the Reaction Mixture: The presence of polymeric tar makes the work-up challenging.1. Dilution: After cooling, carefully dilute the reaction mixture with water to reduce its viscosity. 2. Steam Distillation: For volatile quinoline products, steam distillation is a highly effective method to separate them from non-volatile tar. 3. Basification and Extraction: Neutralize the acidic mixture with a strong base (e.g., concentrated sodium hydroxide) to liberate the free quinoline base and precipitate tarry byproducts before extraction with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of tar formation in the Skraup synthesis?

A1: The formation of a thick, black tar is a very common issue in the Skraup synthesis. It is primarily caused by the polymerization of acrolein, an intermediate formed from the acid-catalyzed dehydration of glycerol. The strongly acidic conditions and high temperatures of the reaction promote this polymerization.

Q2: How does ferrous sulfate act as a moderator to reduce tar formation?

A2: Ferrous sulfate (FeSO₄) is frequently added to the Skraup synthesis to make the reaction less violent and more controlled. It is believed to act as an oxygen carrier, allowing the oxidation step to proceed more smoothly over a longer duration. This controlled reaction environment helps to prevent the rapid, uncontrolled exotherm that leads to excessive tar formation.

Q3: Are there alternatives to nitrobenzene as an oxidizing agent to minimize tar?

A3: Yes, while nitrobenzene is a traditional oxidizing agent, it can contribute to the vigor of the reaction. Arsenic pentoxide (or arsenic acid) is a common alternative that is reported to result in a less violent reaction. Other options that have been explored include ferric compounds, vanadium pentoxide, and even air. More recently, methods using iodine as a catalyst or in-situ generated iodine have been developed, which can lead to a milder and more controlled reaction.

Q4: Can modifying the aniline substrate help in reducing tar formation?

A4: Yes, using an acylated amine, such as acetanilide instead of aniline, has been shown to reduce the violence of the reaction and decrease the amount of tarry byproducts. This modification can lead to a substantial increase in the yield of the desired quinoline product.

Q5: What are some modern approaches to circumvent the harsh conditions of the Skraup synthesis?

A5: Recent advancements have focused on making the Skraup synthesis greener and more efficient. These include the use of microwave irradiation to reduce reaction times and increase yields. Another promising approach is the use of ionic liquids as a medium, which can sometimes eliminate the need for an external oxidizing agent.

Experimental Protocols

Protocol 1: Skraup Synthesis of Quinoline with Ferrous Sulfate as a Moderator

Materials:

  • Aniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • 40% Sodium Hydroxide solution

  • Steam distillation apparatus

Procedure:

  • In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine the aniline, glycerol, and powdered ferrous sulfate heptahydrate.

  • Slowly and with external cooling (e.g., an ice-water bath), add concentrated sulfuric acid to the mixture while stirring continuously.

  • Gently heat the mixture with a flame, moving it around to ensure even heating, until the reaction begins, as indicated by bubbling.

  • Immediately remove the heat source. The exothermic reaction should proceed vigorously but controllably and sustain boiling for some time. If the reaction becomes too violent, cool the flask externally (e.g., with a wet towel).

  • Once the initial vigorous reaction subsides, apply gentle heat to maintain a steady reflux for an additional 3-5 hours.

  • Allow the reaction mixture to cool to room temperature.

  • Carefully dilute the mixture with water and then neutralize it by slowly adding a 40% sodium hydroxide solution while cooling in an ice bath until the solution is strongly basic.

  • Isolate the crude quinoline from the tarry residue via steam distillation.

Visualizations

experimental_workflow Experimental Workflow for Tar Reduction in Skraup Synthesis cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Combine Aniline, Glycerol, and Ferrous Sulfate acid_addition Slowly Add H2SO4 with Cooling reagents->acid_addition initial_heating Gentle Initial Heating acid_addition->initial_heating exotherm Self-Sustaining Exothermic Reaction initial_heating->exotherm reflux Controlled Reflux exotherm->reflux cooling Cool Reaction Mixture reflux->cooling dilution_neutralization Dilute with Water and Neutralize with NaOH cooling->dilution_neutralization purification Isolate Product via Steam Distillation dilution_neutralization->purification

Caption: Workflow for a controlled Skraup synthesis.

logical_relationships Factors Influencing Tar Formation in Skraup Synthesis tar Tar Formation yield Increased Quinoline Yield tar->yield Decreases temp High Temperature acrolein Acrolein Polymerization temp->acrolein exotherm Uncontrolled Exotherm exotherm->temp acrolein->tar moderator Use of Moderator (e.g., FeSO4) moderator->exotherm Reduces moderator->yield Promotes temp_control Temperature Control temp_control->temp Reduces temp_control->yield Promotes oxidant Milder Oxidizing Agent oxidant->exotherm Reduces oxidant->yield Promotes

Caption: Key factors influencing tar formation and product yield.

References

Technical Support Center: Troubleshooting Unexpected Results in 4-Hydroxyquinoline Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-hydroxyquinoline derivatives. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during biological screening and to help ensure the generation of reliable and reproducible data.

Frequently Asked Questions (FAQs)

Compound Solubility and Handling

Q1: My this compound derivative precipitates out of the aqueous buffer during my assay. What can I do?

A1: Precipitation is a common issue stemming from the often hydrophobic nature of quinoline derivatives. Here are several strategies to address this:

  • pH Adjustment: The solubility of ionizable 4-hydroxyquinolines can be pH-dependent. For acidic derivatives, increasing the buffer's pH may enhance solubility, while basic compounds may dissolve better at a lower pH.[1][2] Ensure the final pH is compatible with your assay system.

  • Co-solvents: While you are likely using a primary stock in an organic solvent like DMSO, you can sometimes increase the final concentration of the co-solvent.[2] However, it is critical to keep the final concentration low (typically <1% for DMSO) to avoid solvent-induced artifacts or cytotoxicity.[2][3] Always run a vehicle control with the same final solvent concentration.

  • Solubilizing Excipients: Consider using agents like cyclodextrins (e.g., HP-β-CD) which can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility. Non-ionic surfactants such as Tween® 80 can also be used at low concentrations.

  • Sonication: Gentle warming and sonication can aid in dissolving your compound. However, be mindful of the thermal stability of your specific derivative.

Q2: I am observing high variability in my results. Could this be related to solubility?

A2: Yes, poor solubility is a major cause of high variability in assay results. If your compound is not fully dissolved, the actual concentration in your assay wells will be inconsistent.

  • Visual Inspection: Before starting your experiment, visually inspect the diluted compound in your assay buffer for any signs of cloudiness or precipitation.

  • Pre-Assay Solubility Assessment: It is highly recommended to perform a preliminary solubility test of your compound in the final assay buffer to determine its solubility limit under your experimental conditions.

Assay Interference and Artifacts

Q3: My this compound derivative is showing activity in a fluorescence-based assay, but I'm not sure if it's a true hit. What should I consider?

A3: 4-Hydroxyquinolines and their derivatives can interfere with fluorescence-based assays. It is crucial to de-risk your hits by checking for assay artifacts.

  • Autofluorescence: Many quinoline-based compounds are inherently fluorescent. This autofluorescence can lead to a false-positive signal. It is essential to run a control plate with your compound in the assay buffer without the biological target to measure its intrinsic fluorescence.

  • Fluorescence Quenching: Conversely, some compounds can absorb light at the excitation or emission wavelength of your fluorophore, leading to a decrease in signal (quenching) and a false-negative or false-positive result depending on the assay format.

  • Red-Shifting Assays: If possible, using fluorophores that excite and emit at longer wavelengths (red-shifted) can help minimize interference, as fewer library compounds tend to be fluorescent in this range.

Q4: I am seeing non-specific activity across multiple, unrelated screens. What could be the cause?

A4: This is a classic sign of a Pan-Assay Interference Compound (PAINS). These compounds can appear active in numerous assays through various non-specific mechanisms.

  • Compound Aggregation: At certain concentrations, some compounds form colloidal aggregates that can sequester and denature proteins, leading to non-specific inhibition.

  • Reactivity: Some quinoline derivatives or their degradation byproducts might be chemically reactive, covalently modifying proteins in a non-specific manner.

  • Redox Activity: Compounds that can undergo redox cycling can interfere with assays by generating reactive oxygen species (ROS).

Cytotoxicity and Cell-Based Assays

Q5: I am observing unexpected levels of cytotoxicity in my cell-based assay. What are the potential reasons?

A5: Cytotoxicity of this compound derivatives can be influenced by several factors.

  • High Compound Concentration: Ensure you have performed a dose-response curve to determine the cytotoxic threshold of your compound for the specific cell line you are using.

  • Solvent Toxicity: High concentrations of solvents like DMSO can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5% in cell culture.

  • Interaction with Media Components: Components in the cell culture serum can bind to your compound, altering its bioavailability and apparent activity. Consider reducing the serum concentration if your cell line can tolerate it.

  • Mechanism of Action: The cytotoxicity of some quinoline derivatives is dependent on the chelation of metal ions, particularly copper, which can lead to the generation of ROS and induce oxidative stress.

Q6: The cytotoxic effect of my compound varies between different cell lines. Why is this?

A6: This is not uncommon and can be due to several cell-line specific factors:

  • Differences in Intracellular Metal Concentrations: If the compound's activity is metal-dependent, variations in intracellular metal levels will affect its potency.

  • Expression Levels of Target Pathways: Differences in the expression of proteins involved in apoptosis, ER stress, or other relevant pathways can lead to varied responses.

  • Membrane Permeability: The ability of the compound to enter the cell can differ between cell lines.

Troubleshooting Guides

Table 1: Troubleshooting Poor Compound Solubility
IssuePossible CauseRecommended Solution
Precipitation in Aqueous Buffer Compound exceeds its aqueous solubility limit.Determine the equilibrium solubility and work below this concentration.
pH of the buffer is not optimal for the compound's ionization state.Adjust the buffer pH. For acidic compounds, try a higher pH; for basic compounds, a lower pH may help.
Insufficient co-solvent.Increase the percentage of the organic co-solvent (e.g., DMSO), but keep the final concentration low enough to not affect the assay (typically <1%).
High Variability in Assay Readouts Inconsistent compound concentration due to partial solubility.Visually inspect for precipitation before running the assay. Consider using solubilizing excipients like cyclodextrins.
Adsorption of the hydrophobic compound to plasticware.Use low-adhesion microplates or glassware. Including a non-ionic surfactant like Tween® 80 can also prevent adsorption.
Table 2: Troubleshooting Assay Interference
IssuePossible CauseRecommended Solution
False Positives in Fluorescence Assays Compound is autofluorescent at the assay wavelengths.Run a control plate with the compound alone in assay buffer to measure its intrinsic fluorescence and subtract this background.
Compound forms aggregates that interfere with the assay.Perform a counter-screen with a detergent (e.g., Triton X-100) to disrupt aggregates. A true hit's activity should not be significantly affected.
Inconsistent Activity Compound is unstable in the assay buffer.Assess the chemical stability of your compound over the time course of the experiment using methods like HPLC.
Redox cycling of the compound generates reactive oxygen species.Include a reducing agent like DTT in the assay buffer to see if it abolishes the compound's activity.

Experimental Protocols

Protocol 1: Basic Cytotoxicity Assay (MTT Assay)

This protocol is a common method for assessing cell viability.

  • Cell Seeding: Plate your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of your this compound derivative in the appropriate cell culture medium. Also, prepare a vehicle control with the same final concentration of the solvent (e.g., DMSO).

  • Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of your compound.

  • Incubation: Incubate the plate for a desired period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Analysis: Calculate the percentage of cytotoxicity or cell viability relative to the vehicle control.

Protocol 2: Cyclodextrin-Assisted Solubilization

This protocol can be used to prepare a more soluble formulation of a hydrophobic compound.

  • Stock Preparation: Prepare a concentrated stock solution of your this compound derivative in a minimal amount of an organic solvent like DMSO.

  • Cyclodextrin Solution: In a separate tube, prepare an aqueous solution of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in your assay buffer.

  • Complexation: Slowly add the compound stock solution dropwise to the cyclodextrin solution while vortexing vigorously.

  • Equilibration: Allow the mixture to equilibrate by rotating or shaking at room temperature for a period of 1 to 24 hours. The optimal time should be determined empirically.

  • Use in Assay: Use this complexed solution for your biological assay.

Visualizations

G Troubleshooting Workflow for Unexpected Activity start Unexpected Activity Observed solubility Check for Solubility Issues (Precipitation, Variability) start->solubility interference Assess Assay Interference (Autofluorescence, Quenching) solubility->interference Soluble artifact Likely Artifact (Deprioritize) solubility->artifact Insoluble pains Evaluate for PAINS Behavior (Aggregation, Reactivity) interference->pains No Interference interference->artifact Interference Detected orthogonal Confirm with Orthogonal Assay (Different Technology/Endpoint) pains->orthogonal No PAINS Behavior pains->artifact PAINS Behavior Detected hit Confirmed Hit orthogonal->hit Activity Confirmed orthogonal->artifact Activity Not Confirmed

Caption: A logical workflow for troubleshooting unexpected results.

G Potential Mechanisms of this compound Interference HQ This compound Derivative Autofluorescence Autofluorescence HQ->Autofluorescence Quenching Fluorescence Quenching HQ->Quenching Aggregation Compound Aggregation HQ->Aggregation Redox Redox Cycling HQ->Redox Chelation Metal Chelation HQ->Chelation

Caption: Common mechanisms of assay interference by 4-hydroxyquinolines.

References

Validation & Comparative

A Comparative Analysis of 4-Hydroxyquinoline and 8-Hydroxyquinoline Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antimicrobial efficacy of two quinoline isomers, 4-hydroxyquinoline and 8-hydroxyquinoline. By examining available experimental data, this document aims to offer an objective resource for researchers and professionals involved in the discovery and development of new antimicrobial agents. This comparison delves into their mechanisms of action, quantitative antimicrobial activity, and the experimental methodologies used to determine their efficacy.

At a Glance: Key Differences in Antimicrobial Performance

FeatureThis compound & Derivatives8-Hydroxyquinoline
Primary Mechanism Varied; derivatives may inhibit DNA gyrase and topoisomerase IV.Potent metal chelation, disrupting essential metallic cofactors for enzymes.
Antimicrobial Spectrum Primarily antibacterial, with some derivatives showing antifungal activity.Broad-spectrum activity against bacteria (Gram-positive and Gram-negative) and fungi.
Potency Variable; some derivatives show high potency, but the parent compound is less extensively studied.Generally exhibits potent antimicrobial activity with low Minimum Inhibitory Concentrations (MICs).

Quantitative Antimicrobial Efficacy

The following tables summarize the available quantitative data on the antimicrobial activity of this compound derivatives and 8-hydroxyquinoline against a range of microorganisms. It is important to note that direct comparative studies under identical conditions are limited, and the data for this compound is primarily for its derivatives.

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundMicroorganismMethodMIC/IC50 (µg/mL)Reference
4-hydroxy-2-quinolone analog (3j)Aspergillus flavusNot SpecifiedIC50: 1.05[1]
4-hydroxy-2-quinolone analog (3i)Staphylococcus aureusBroth MicrodilutionInhibitory at 125–1000[1]
4-hydroxy-2-quinolone analog (3j)Staphylococcus aureusBroth MicrodilutionInhibitory at 125–500[1]
2-alkyl-4-hydroxyquinoline derivative (1)Candida albicansNot SpecifiedIC50: 11.4[2]

Table 2: Antimicrobial Activity of 8-Hydroxyquinoline

MicroorganismMethodMIC (µM)MIC (µg/mL)Reference
Staphylococcus aureusAgar Dilution3.44-13.780.50-2.00[3]
Enterococcus faecalisAgar Dilution3.44-13.780.50-2.00
Candida albicansAgar Dilution3.44-13.780.50-2.00
Gram-positive & Gram-negative bacteriaNot Specified27.58~4.00
Mycobacterium tuberculosisNot Specified3.6~0.52
S. aureus, E. faecalis, C. albicansNot Specified27.58~4.00

Mechanisms of Antimicrobial Action

The antimicrobial properties of this compound and 8-hydroxyquinoline stem from distinct molecular mechanisms.

8-Hydroxyquinoline: A Potent Metal Chelator

The primary mechanism of action for 8-hydroxyquinoline is its ability to chelate essential metal ions, such as iron (Fe²⁺/Fe³⁺), copper (Cu²⁺), and zinc (Zn²⁺). These metal ions are critical cofactors for a multitude of enzymes involved in vital cellular processes, including respiration and DNA replication. By sequestering these ions, 8-hydroxyquinoline disrupts these pathways, leading to microbial cell death.

G Mechanism of Action: 8-Hydroxyquinoline cluster_cell Inside Microbial Cell HQ8 8-Hydroxyquinoline Metal Essential Metal Ions (Fe, Cu, Zn) HQ8->Metal Chelation Enzyme Metalloenzymes HQ8->Enzyme Inactivation Metal->Enzyme Required Cofactor Disruption Disruption of Essential Cellular Processes Enzyme->Disruption Cell Microbial Cell Death Cell Death Disruption->Death

Mechanism of 8-Hydroxyquinoline.

This compound Derivatives: Targeting DNA Synthesis

While the mechanism of the parent this compound is not as extensively documented, its derivatives, particularly the 4-quinolones, are known to target bacterial DNA synthesis. These compounds inhibit the activity of DNA gyrase and topoisomerase IV, enzymes that are essential for DNA replication, transcription, and repair. This leads to breaks in the bacterial chromosome and ultimately, cell death.

G Proposed Mechanism: this compound Derivatives cluster_cell Inside Microbial Cell HQ4 This compound Derivatives Enzymes DNA Gyrase & Topoisomerase IV HQ4->Enzymes Inhibition Replication DNA Replication & Repair HQ4->Replication Blocks DNA Bacterial DNA Enzymes->DNA Acts upon DNA->Replication Breaks DNA Strand Breaks Replication->Breaks Death Cell Death Breaks->Death

Proposed mechanism for this compound derivatives.

Experimental Protocols

The determination of antimicrobial efficacy, particularly the Minimum Inhibitory Concentration (MIC), is crucial for evaluating and comparing antimicrobial agents. The following are detailed methodologies for two standard experimental protocols.

Broth Microdilution Method

The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent in a liquid medium.

  • Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth). This creates a gradient of decreasing concentrations of the agent.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared to a specific turbidity, typically corresponding to a known colony-forming unit (CFU) concentration.

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension. Control wells containing only the medium (sterility control) and medium with the inoculum (growth control) are included.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 16-20 hours) to allow for microbial growth.

  • MIC Determination: The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the microorganism.

G Experimental Workflow: Broth Microdilution Method start Start prep_agent Prepare Serial Dilutions of Antimicrobial Agent start->prep_agent prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculate Inoculate Microtiter Plate prep_agent->inoculate prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read Read Results & Determine MIC incubate->read end End read->end

Workflow for the Broth Microdilution Method.
Agar Dilution Method

The agar dilution method involves incorporating the antimicrobial agent directly into an agar medium.

  • Preparation of Agar Plates: A series of agar plates are prepared, each containing a different concentration of the antimicrobial agent. The agent is added to the molten agar before it solidifies.

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared.

  • Inoculation: A fixed volume of the microbial suspension is spotted onto the surface of each agar plate.

  • Incubation: The plates are incubated under suitable conditions to allow for microbial growth.

  • MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism on the agar surface.

Conclusion

Both this compound and 8-hydroxyquinoline scaffolds hold promise in the development of novel antimicrobial agents. 8-Hydroxyquinoline demonstrates broad-spectrum activity primarily through its potent metal chelating properties. In contrast, derivatives of this compound are known to act via inhibition of bacterial DNA synthesis, a mechanism shared with established quinolone antibiotics. The quantitative data presented highlights the potent activity of 8-hydroxyquinoline against a range of pathogens. While data for the parent this compound is less abundant, its derivatives have shown significant antimicrobial effects. Further direct comparative studies are warranted to fully elucidate the relative efficacy and potential synergies of these two isomeric structures. This guide provides a foundational understanding for researchers to build upon in the quest for new and effective antimicrobial therapies.

References

A Comparative Analysis of the Antioxidant Activities of 4-Hydroxyquinoline and Trolox

Author: BenchChem Technical Support Team. Date: November 2025

Quantitative Antioxidant Performance

A direct quantitative comparison of the free radical scavenging activity of 4-Hydroxyquinoline and Trolox is challenging due to the limited availability of specific IC50 (DPPH assay) and TEAC (ABTS assay) values for this compound in published research. However, Trolox is a well-characterized antioxidant standard, and its performance in these assays provides a benchmark for antioxidant efficacy.

CompoundAssayIC50 (μg/mL)TEAC ValueReference
This compound DPPHData not available--
ABTS-Data not available-
Trolox DPPH~3.77 - 4.42-[1][2]
ABTS-1.0 (by definition)[3]

Note: IC50 values for Trolox can vary depending on the specific experimental conditions.

While specific data for this compound is elusive, studies on its derivatives offer insights into the antioxidant potential of this class of compounds. For instance, certain hydroxy-2-phenylquinolin-4(1H)-ones have demonstrated antioxidant activity in the FRAP assay, with values ranging from 1.41 to 97.71% of Trolox equivalents[4]. This suggests that the quinoline scaffold can be a promising backbone for the development of potent antioxidants. However, it is also important to note that the antioxidant or pro-oxidant effect of this compound derivatives is highly dependent on their specific molecular structure and the experimental conditions[5].

Mechanisms of Antioxidant Action

The antioxidant properties of both this compound and Trolox are rooted in their ability to neutralize free radicals, thereby preventing oxidative damage to cellular components.

This compound: The antioxidant mechanism of quinoline derivatives, including this compound, is believed to involve two primary pathways:

  • Hydrogen Atom Transfer (HAT): The hydroxyl group (-OH) on the quinoline ring can donate a hydrogen atom to a free radical, thus stabilizing the radical and terminating the oxidative chain reaction.

  • Single Electron Transfer (SET): The aromatic ring system can donate an electron to a free radical, again neutralizing its reactivity.

The efficiency of these processes is influenced by the overall electronic properties of the molecule and the stability of the resulting radical. Some quinoline derivatives have also been noted for their potential to chelate metal ions, which can inhibit the formation of highly reactive hydroxyl radicals via the Fenton reaction.

Trolox: As a synthetic analog of vitamin E, Trolox's antioxidant activity is primarily attributed to the hydrogen-donating ability of the hydroxyl group on its chromanol ring. This process is a classic example of the Hydrogen Atom Transfer (HAT) mechanism. The resulting phenoxyl radical is relatively stable, which contributes to its potent radical-scavenging capabilities.

Experimental Protocols

Standardized protocols are crucial for the reproducible assessment of antioxidant activity. Below are detailed methodologies for the two most common in vitro antioxidant assays: DPPH and ABTS.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant. The color change is measured spectrophotometrically, and the extent of discoloration is proportional to the antioxidant's radical scavenging activity.

Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and protected from light.

    • Prepare a series of dilutions of the test compound (this compound) and the standard (Trolox) in the same solvent.

  • Assay Procedure:

    • To a microplate well or a cuvette, add a specific volume of the test compound or standard solution.

    • Add a defined volume of the DPPH solution to initiate the reaction.

    • Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

    • Measure the absorbance of the solution at the wavelength of maximum absorbance for DPPH (typically around 517 nm).

    • A blank containing the solvent and the DPPH solution is also measured.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • The IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the concentration of the antioxidant.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

Principle: This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), which is a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a loss of color, which is monitored spectrophotometrically.

Protocol:

  • Reagent Preparation:

    • Generate the ABTS•+ stock solution by reacting an aqueous solution of ABTS with a strong oxidizing agent like potassium persulfate. This mixture is typically left to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS•+ stock solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to obtain a working solution with a specific absorbance at its maximum wavelength (around 734 nm).

    • Prepare a series of dilutions of the test compound (this compound) and the standard (Trolox) in the buffer.

  • Assay Procedure:

    • Add a small volume of the test compound or standard solution to a microplate well or a cuvette.

    • Add a larger, defined volume of the ABTS•+ working solution.

    • Incubate the mixture at room temperature for a set time (e.g., 6 minutes).

    • Measure the absorbance at approximately 734 nm.

    • A blank containing the buffer and the ABTS•+ solution is also measured.

  • Data Analysis:

    • The percentage of ABTS•+ scavenging activity is calculated using the same formula as in the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.

Visualizing the Process

To better understand the experimental and conceptual frameworks, the following diagrams have been generated.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (DPPH/ABTS, Compounds) dilution Serial Dilutions (Test & Standard) reagent_prep->dilution mixing Mixing (Reagents & Samples) dilution->mixing incubation Incubation (Dark, Room Temp) mixing->incubation measurement Spectrophotometric Measurement incubation->measurement calculation Calculation (% Inhibition, IC50/TEAC) measurement->calculation

Caption: A generalized workflow for in vitro antioxidant capacity assays like DPPH and ABTS.

Antioxidant_Mechanism cluster_trolox Trolox cluster_4HQ This compound Trolox Trolox (with -OH group) Trolox_Radical Trolox Radical (Stable) Trolox->Trolox_Radical H• donation (HAT) Free_Radical Free Radical (e.g., DPPH•, ABTS•+) HQ This compound (with -OH group) HQ_Radical 4-HQ Radical HQ->HQ_Radical H• donation (HAT) or e- donation (SET) Neutralized_Product Neutralized Product Free_Radical->Neutralized_Product Receives H• or e-

Caption: Conceptual overview of free radical scavenging by Trolox and this compound.

References

A Comparative Analysis: 4-Hydroxyquinoline Derivatives and Fluoroquinolone Antibiotics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antimicrobial resistance necessitates the exploration and development of novel antibacterial agents. Among the promising candidates, 4-hydroxyquinoline derivatives have emerged as a significant class of compounds, often drawing comparisons to the well-established fluoroquinolone antibiotics. This guide provides an objective, data-driven comparison of these two classes of antibacterial agents, focusing on their mechanism of action, antibacterial efficacy, pharmacokinetic profiles, and safety considerations.

Mechanism of Action: A Tale of Two Topoisomerase Inhibitors

Both fluoroquinolones and many antibacterial this compound derivatives exert their bactericidal effects by targeting bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. Inhibition of these enzymes leads to the accumulation of double-strand DNA breaks, ultimately resulting in bacterial cell death.

Fluoroquinolones are known to inhibit both DNA gyrase and topoisomerase IV.[1][2][3][4] In many Gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target in several Gram-positive bacteria.[4] Newer generation fluoroquinolones often exhibit dual-targeting capabilities, which can be advantageous in overcoming resistance mutations in a single target.

Similarly, various this compound derivatives have been identified as inhibitors of DNA gyrase, with some specifically targeting the ATPase subunit (GyrB), a different binding site compared to the fluoroquinolones which bind to the GyrA subunit. This distinction in the binding site could be pivotal in combating fluoroquinolone-resistant strains.

Mechanism_of_Action cluster_fluoroquinolone Fluoroquinolones cluster_4hydroxyquinoline This compound Derivatives Fluoroquinolone Fluoroquinolone DNA_Gyrase_A DNA Gyrase (GyrA) Fluoroquinolone->DNA_Gyrase_A inhibition Topo_IV_A Topoisomerase IV (ParC) Fluoroquinolone->Topo_IV_A inhibition DNA_Replication_Error_A DNA Replication Errors & Double-Strand Breaks DNA_Gyrase_A->DNA_Replication_Error_A leads to Topo_IV_A->DNA_Replication_Error_A leads to 4_HQ This compound Derivatives DNA_Gyrase_B DNA Gyrase (GyrB) 4_HQ->DNA_Gyrase_B inhibition Topo_IV_B Topoisomerase IV 4_HQ->Topo_IV_B potential inhibition DNA_Replication_Error_B DNA Replication Errors & Double-Strand Breaks DNA_Gyrase_B->DNA_Replication_Error_B leads to Topo_IV_B->DNA_Replication_Error_B leads to Cell_Death_A Bacterial Cell Death DNA_Replication_Error_A->Cell_Death_A results in Cell_Death_B Bacterial Cell Death DNA_Replication_Error_B->Cell_Death_B results in

Figure 1. Comparative mechanism of action of fluoroquinolones and this compound derivatives.

Antibacterial Efficacy: A Quantitative Comparison

The in vitro antibacterial efficacy of these compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) against a panel of bacterial strains. The following tables summarize the reported MIC values for representative this compound derivatives and fluoroquinolones against common Gram-positive and Gram-negative pathogens.

Table 1: Antibacterial Activity (MIC, µg/mL) of this compound Derivatives

Compound/DerivativeStaphylococcus aureusEscherichia coliPseudomonas aeruginosaReference
4-Hydroxy-2-quinolone analogs (3i, 3j) 125-1000, 125-500>1000Not Reported
4-Piperazinylquinoline (1a, 1b) 3.9-7.8 (µM)3.9-7.8 (µM)3.9-7.8 (µM)
4-Piperazinylquinoline (2a, 2b) 3-12 (µM)3-12 (µM)3-12 (µM)
Quinoline-based derivative (13) 20±3.3Not Reported10±1.5

Table 2: Antibacterial Activity (MIC, µg/mL) of Fluoroquinolones

CompoundStaphylococcus aureusEscherichia coliPseudomonas aeruginosaReference
Ciprofloxacin 0.125 - 1.0≤0.015 - 0.250.25 - 1.0
Levofloxacin 0.12 - 1.0≤0.03 - 0.120.5 - 2.0
Moxifloxacin ≤0.03 - 0.12≤0.03 - 0.122.0 - 8.0

Table 3: Inhibition of Target Enzymes (IC50, µM)

CompoundS. aureus Topoisomerase IVS. aureus DNA GyraseE. coli DNA GyraseReference
Ciprofloxacin 3.0>400.5 - 1.5
Moxifloxacin 1.011.9Not Reported
Levofloxacin 8.4928.1Not Reported
This compound Derivative (Compound 1) 1.0Not ReportedNot Reported
This compound Derivative (Compound 2) 0.8Not ReportedNot Reported

Pharmacokinetic Profiles: A Look into ADME Properties

The pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME) are critical for the in vivo efficacy of an antibacterial agent. Fluoroquinolones generally exhibit good oral bioavailability and tissue penetration. The pharmacokinetic data for this compound derivatives are less extensive and are often based on preclinical animal studies.

Table 4: Pharmacokinetic Parameters of Fluoroquinolones in Humans (Single Oral Dose)

CompoundDose (mg)Cmax (µg/mL)Tmax (h)Half-life (h)AUC (µg·h/mL)Reference
Ciprofloxacin 5001.5 ± 0.40.8 ± 0.35.37 ± 0.825.8 ± 1.2
Levofloxacin 5006.1 ± 1.30.8 ± 0.46.4 ± 0.744.8 ± 4.4
Moxifloxacin 4004.3 ± 1.61.0 ± 0.711.9 ± 1.839.3 ± 5.4

Pharmacokinetic data for this compound derivatives in humans is not yet widely available. Preclinical data from animal models, such as rats, would be necessary for a comparative assessment.

Safety and Toxicity Profile

The safety profile of any drug candidate is paramount. Key aspects include cytotoxicity against mammalian cells and potential off-target effects, such as inhibition of the hERG potassium channel, which can lead to cardiac arrhythmias.

Table 5: Cytotoxicity against Mammalian Cell Lines (CC50, µM)

Compound Class/CompoundCell LineCC50 (µM)Reference
This compound Derivatives Colo 320 (colon adenocarcinoma)4.58 - 14.08
Colo 205 (colon adenocarcinoma)2.34 - 16.54
Ciprofloxacin A-172 (glioblastoma)259.3 (IC50)
Bladder cancer cell linesDose-dependent cytotoxicity
Levofloxacin Bladder and prostate cancer cell linesDose-dependent cytotoxicity

Table 6: hERG Channel Inhibition (IC50, µM)

CompoundhERG IC50 (µM)Reference
Ciprofloxacin 966
Levofloxacin 915
Moxifloxacin 129
Sparfloxacin 18
Grepafloxacin 50
Gatifloxacin 130
Hydroxychloroquine (a 4-aminoquinoline) 8.6

Note: Data on hERG inhibition for antibacterial this compound derivatives is limited and requires further investigation.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reproducible evaluation of antibacterial agents. Below are outlines for key in vitro assays.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

MIC_Workflow Start Start Prepare_Drug_Dilutions Prepare serial two-fold dilutions of the test compound in a 96-well plate. Start->Prepare_Drug_Dilutions Prepare_Inoculum Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). Prepare_Drug_Dilutions->Prepare_Inoculum Inoculate_Plate Inoculate each well with the bacterial suspension. Prepare_Inoculum->Inoculate_Plate Incubate_Plate Incubate the plate at the appropriate temperature and duration (e.g., 37°C for 18-24 hours). Inoculate_Plate->Incubate_Plate Read_Results Determine the MIC as the lowest concentration with no visible bacterial growth. Incubate_Plate->Read_Results End End Read_Results->End

Figure 2. Workflow for MIC determination by broth microdilution.

Protocol:

  • Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound. Perform serial two-fold dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.

  • Inoculum Preparation: From a fresh overnight culture, prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted antimicrobial agent. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Interpretation: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer (e.g., Tris-HCl, KCl, MgCl2, DTT, spermidine, ATP), relaxed plasmid DNA (e.g., pBR322), and the test compound at various concentrations.

  • Enzyme Addition: Initiate the reaction by adding a purified DNA gyrase enzyme.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction by adding a stop buffer containing SDS and a loading dye.

  • Agarose Gel Electrophoresis: Separate the different DNA topoisomers (supercoiled, relaxed, and nicked) on an agarose gel.

  • Visualization and Analysis: Stain the gel with an intercalating dye (e.g., ethidium bromide), visualize under UV light, and quantify the amount of supercoiled DNA to determine the IC50 value of the inhibitor.

Topoisomerase IV Decatenation Inhibition Assay

This assay assesses the inhibition of topoisomerase IV's ability to decatenate (unlink) kinetoplast DNA (kDNA).

Protocol:

  • Reaction Mixture: Prepare a reaction mixture containing assay buffer, catenated kDNA, and the test compound.

  • Enzyme Addition: Start the reaction by adding purified topoisomerase IV.

  • Incubation: Incubate at 37°C for a defined period.

  • Reaction Termination: Stop the reaction as described for the gyrase assay.

  • Agarose Gel Electrophoresis: Separate the decatenated DNA products from the catenated substrate on an agarose gel.

  • Analysis: Visualize and quantify the decatenated DNA to determine the IC50 of the inhibitor.

Conclusion

This compound derivatives represent a promising class of antibacterial agents with a mechanism of action that can be similar to or distinct from fluoroquinolones. While some derivatives show potent activity, particularly against Gram-positive bacteria, more extensive research is required to fully characterize their antibacterial spectrum, pharmacokinetic properties, and safety profiles. The existing data suggests that the this compound scaffold is a valuable starting point for the development of new antibiotics that could potentially circumvent existing resistance mechanisms to fluoroquinolones. Further structure-activity relationship (SAR) studies are warranted to optimize the efficacy and safety of this chemical class.

References

A Comparative Analysis of the Anticancer Potential of Quinoline Isomers and Their Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth guide for researchers and drug development professionals on the cytotoxic activity and mechanisms of action of various quinoline-based compounds.

Quinoline, a heterocyclic aromatic organic compound, and its isomers, such as isoquinoline, form the structural backbone of numerous natural and synthetic molecules with significant biological activities.[1][2] In the realm of oncology, the quinoline scaffold has emerged as a privileged structure, with its derivatives demonstrating a broad spectrum of anticancer activities.[1][3][4] These compounds exert their effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and interference with key signaling pathways crucial for cancer cell proliferation and survival. This guide provides a comparative overview of the anticancer activity of various quinoline derivatives, supported by experimental data and detailed methodologies, to aid researchers in the ongoing quest for more effective cancer therapeutics.

Comparative Anticancer Activity of Quinoline Derivatives

The anticancer efficacy of quinoline derivatives is profoundly influenced by the nature and position of substituent groups on the quinoline ring. The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected quinoline derivatives against various human cancer cell lines, offering a quantitative comparison of their cytotoxic potential.

CompoundCancer Cell LineIC50 (µM)Reference
Quinoline-Chalcone Hybrid (12e) MGC-8031.38
HCT-1165.34
MCF-75.21
5-Chloroquinolin-8-ol Derivative MCF-7-
A549-
HepG2-
Thienoquinoline Carboxamide-Chalcone Derivative (35) --
Thienoquinoline Carboxamide-Chalcone Derivative (36) --
Quinoline-Docetaxel Analogue (6c) MCF-7-MDR0.0088
Quinoline Derivative (13e) PC-32.61
KG-13.56
Quinoline Derivative (13f) PC-34.73
KG-14.88
Quinoline Derivative (13h) PC-34.68
KG-12.98

Note: A lower IC50 value indicates a higher cytotoxic potency. "-" indicates that the specific IC50 value was not provided in the referenced abstract.

Experimental Protocols

The evaluation of the anticancer activity of quinoline derivatives involves a variety of standardized experimental protocols. Below are detailed methodologies for key assays commonly cited in the literature.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of compounds on cancer cells by measuring metabolic activity.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7, A549, HCT-116) are cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment: Cells are seeded in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to attach overnight. The cells are then treated with various concentrations of the quinoline derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis (programmed cell death) induced by the test compounds.

  • Cell Treatment: Cells are treated with the quinoline derivatives at their respective IC50 concentrations for a defined period (e.g., 24 or 48 hours).

  • Cell Harvesting and Staining: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in 1X binding buffer. The cells are then stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Cell Cycle Analysis (PI Staining)

This assay determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) following treatment with the compounds.

  • Cell Treatment and Fixation: Cells are treated with the quinoline derivatives for a specified time, then harvested, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and incubated with a solution containing RNase A and propidium iodide (PI).

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The percentage of cells in each phase of the cell cycle is determined using cell cycle analysis software.

Signaling Pathways and Mechanisms of Action

Quinoline derivatives exert their anticancer effects by modulating various signaling pathways that are often dysregulated in cancer. The diagrams below, generated using the DOT language, illustrate some of the key mechanisms.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_assays Anticancer Activity Assays cluster_analysis Data Analysis start Cancer Cell Lines seed Seed cells in 96-well plates start->seed treat Treat with Quinoline Derivatives seed->treat viability Cell Viability (MTT) treat->viability apoptosis Apoptosis (Annexin V/PI) treat->apoptosis cell_cycle Cell Cycle (PI Staining) treat->cell_cycle ic50 Determine IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant cell_cycle_dist Analyze Cell Cycle Distribution cell_cycle->cell_cycle_dist signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR CellCycle Cell Cycle Proteins mTOR->CellCycle Promotion Tubulin Tubulin DNA DNA Topoisomerase Topoisomerase Topoisomerase->DNA Relaxation ApoptosisProteins Apoptosis-related Proteins CellCycle->ApoptosisProteins Regulation Quinoline Quinoline Derivatives Quinoline->RTK Inhibition Quinoline->PI3K Inhibition Quinoline->Tubulin Inhibition of Polymerization Quinoline->DNA Intercalation Quinoline->Topoisomerase Inhibition Quinoline->CellCycle Arrest Quinoline->ApoptosisProteins Induction of Apoptosis

References

Unlocking Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 4-Hydroxyquinoline Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structure-activity relationships (SAR) of 4-hydroxyquinoline derivatives reveals a versatile scaffold with significant potential in the development of novel therapeutic agents. This guide provides a comparative analysis of their anticancer, antimicrobial, and antiviral activities, supported by experimental data and detailed methodologies, offering valuable insights for researchers and drug development professionals.

The this compound core is a privileged structure in medicinal chemistry, forming the basis for a wide array of biologically active compounds.[1] Modifications to this scaffold have profound effects on the potency and selectivity of these derivatives, making SAR studies crucial for rational drug design. This guide synthesizes findings from multiple studies to illuminate the key structural features governing the therapeutic efficacy of this promising class of compounds.

Anticancer Activity: Targeting Proliferation and Survival

This compound derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The primary mechanisms of action involve the inhibition of key enzymes essential for cancer cell proliferation and survival, such as topoisomerase I and tubulin.

A series of 4-alkoxy-2-arylquinolines were designed and synthesized as potential topoisomerase I inhibitors.[2] The in vitro cytotoxic activity of these compounds was evaluated against a panel of cancer cell lines, with some derivatives showing potent activity against colon cancer, leukemia, and melanoma.[2] Another study focused on quinoline derivatives as novel tubulin inhibitors targeting the colchicine binding site. One compound, in particular, exhibited high antiproliferative activity against HepG-2 cells.[2]

Furthermore, modified 4-hydroxyquinolone analogues have been investigated for their anticancer activity against HCT116 (colon), A549 (lung), PC3 (prostate), and MCF-7 (breast) cancer cell lines.[3] One derivative, compound 3g, showed promising IC50 values across all tested cell lines. Molecular docking studies suggest that these compounds may target anaplastic lymphoma kinase (ALK) and cyclin-dependent kinase 2 (CDK2).

Key Structure-Activity Relationships for Anticancer Activity:
  • Substitution at C2: The presence of an aryl group at the C2 position is often associated with potent anticancer activity.

  • Alkoxy Group at C4: Modification of the 4-hydroxy group to a 4-alkoxy group has been shown to be a viable strategy for developing topoisomerase I inhibitors.

  • Substituents on the Benzenoid Ring: The nature and position of substituents on the benzene ring of the quinoline scaffold significantly influence cytotoxicity. Electron-withdrawing groups, such as halogens, can enhance anticancer activity.

Comparative Cytotoxic Activity of this compound Derivatives
Compound IDC2-SubstituentC4-SubstituentOther SubstituentsCancer Cell LineIC50 (µM)Reference
Compound 45 2-Aryl4-Alkoxy-Colon, Leukemia, Melanoma0.875 - 0.926
Compound 42 ArylHydroxy-HepG-20.261
Compound 3g -HydroxyFused heterocycleHCT116Promising

Antimicrobial Activity: A Promising Frontier

The 4-hydroxy-2-quinolone scaffold has emerged as a promising framework for the development of new antimicrobial agents, particularly antifungals.

A study on a series of 4-hydroxy-2-quinolinone analogs with a long alkyl side chain at C-3 and various substituents at C-6 and C-7 revealed that the length of the alkyl chain and the type of substituent have a dramatic impact on antimicrobial activities. Notably, a brominated analog with a nonyl side chain exhibited exceptional antifungal activity against Aspergillus flavus, surpassing the potency of the positive control, amphotericin B. The antibacterial activity against Staphylococcus aureus also showed a similar trend, although it was less potent.

Key Structure-Activity Relationships for Antimicrobial Activity:
  • Alkyl Chain at C3: A long alkyl side chain at the C-3 position is crucial for potent antifungal and antibacterial activity.

  • Halogenation at C6/C7: The presence of a bromine substituent on the benzenoid ring significantly enhances antifungal activity.

Comparative Antimicrobial Activity of 4-Hydroxy-2-quinolone Analogs
Compound IDC3-SubstituentC6/C7-SubstituentsTarget OrganismIC50 (µg/mL)Reference
3j NonylBromoA. flavus1.05
3i --S. aureusSignificant Inhibition

Antiviral Activity: A Broad-Spectrum Approach

This compound derivatives have demonstrated broad-spectrum antiviral activity by targeting host factors rather than viral proteins, a strategy that can potentially circumvent the development of drug resistance.

An extensive structure-activity relationship study identified a 4-quinoline carboxylic acid analogue as a potent inhibitor of human dihydroorotate dehydrogenase (DHODH), an enzyme essential for pyrimidine biosynthesis. Inhibition of this host enzyme effectively blocks viral replication. The lead compound, C44, exhibited excellent inhibitory activity against vesicular stomatitis virus (VSV) and influenza A virus (WSN).

More recently, hydroxyquinoline-pyrazole derivatives have been identified as potential antiviral agents against various coronaviruses, including SARS-CoV-2, MERS-CoV, and HCoV-229E. These compounds have been shown to inhibit viral replication at lower concentrations and exhibit multifaceted antiviral mechanisms, including adsorption inhibition, a virucidal effect, and replication inhibition.

Key Structure-Activity Relationships for Antiviral Activity:
  • Carboxylic Acid at C4: The presence of a carboxylic acid group at the C4 position is a key feature for DHODH inhibition.

  • Diaryl Ether Moiety at C2: A diaryl ether substitution at the C2 position contributes to potent DHODH inhibitory and antiviral activity.

  • Pyrazole Hybridization: The fusion of a pyrazole ring to the hydroxyquinoline scaffold has shown promise for broad-spectrum anticoronaviral activity.

Comparative Antiviral Activity of this compound Derivatives
Compound IDCore ModificationTarget VirusEC50Target EnzymeReference
C44 4-Quinoline carboxylic acidVSV, WSN-Influenza1.9 nM, 41 nMHuman DHODH
Hydroxyquinoline-pyrazole Pyrazole hybridSARS-CoV-2, MERS-CoV, HCoV-229EPotent Inhibition-

Experimental Protocols

A summary of the key experimental methodologies cited in the reviewed literature is provided below to facilitate the replication and validation of the presented findings.

Cytotoxicity Assays (e.g., MTT Assay)
  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: Cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.

  • Solubilization: The formazan crystals are solubilized using a suitable solvent, such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Antimicrobial Susceptibility Testing (e.g., Broth Microdilution)
  • Inoculum Preparation: A standardized suspension of the target microorganism is prepared.

  • Serial Dilution: The test compounds are serially diluted in a suitable broth medium in a 96-well plate.

  • Inoculation: Each well is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions for the specific microorganism.

  • Determination of MIC: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiviral Assays (e.g., Viral Titer Assay)
  • Cell Infection: Host cells are infected with the virus at a specific multiplicity of infection (MOI).

  • Compound Treatment: The infected cells are treated with different concentrations of the test compounds.

  • Incubation: The plates are incubated to allow for viral replication.

  • Quantification of Viral Replication: The extent of viral replication is quantified using methods such as plaque assays, TCID50 assays, or quantitative PCR (qPCR) for viral RNA.

  • Determination of EC50: The effective concentration 50 (EC50), the concentration of the compound that reduces viral replication by 50%, is calculated.

Signaling Pathways and Mechanisms of Action

The diverse biological activities of this compound derivatives stem from their ability to interact with various cellular targets and modulate key signaling pathways.

anticancer_pathways cluster_tubulin Tubulin Polymerization Inhibition cluster_topo Topoisomerase I Inhibition 4-Hydroxyquinoline_Tubulin This compound Derivative Tubulin Tubulin 4-Hydroxyquinoline_Tubulin->Tubulin Binds to Colchicine Site Microtubule_Disruption Microtubule Disruption Tubulin->Microtubule_Disruption Inhibits Polymerization Cell_Cycle_Arrest Cell Cycle Arrest (G2/M Phase) Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis 4-Hydroxyquinoline_Topo This compound Derivative Topoisomerase_I Topoisomerase I 4-Hydroxyquinoline_Topo->Topoisomerase_I Inhibits DNA_Replication_Fork DNA Replication Fork Stalling Topoisomerase_I->DNA_Replication_Fork DNA_Damage DNA Damage DNA_Replication_Fork->DNA_Damage Apoptosis_Topo Apoptosis DNA_Damage->Apoptosis_Topo

Figure 1: Anticancer mechanisms of this compound derivatives.

antiviral_pathway 4-Hydroxyquinoline_DHODH This compound Carboxylic Acid Derivative DHODH Human Dihydroorotate Dehydrogenase (DHODH) 4-Hydroxyquinoline_DHODH->DHODH Inhibits Pyrimidine_Biosynthesis De Novo Pyrimidine Biosynthesis DHODH->Pyrimidine_Biosynthesis Catalyzes Nucleotide_Pool Reduced Cellular Nucleotide Pool Pyrimidine_Biosynthesis->Nucleotide_Pool Viral_Replication Viral RNA/DNA Replication Nucleotide_Pool->Viral_Replication Required for Inhibition_Viral Inhibition of Viral Replication Viral_Replication->Inhibition_Viral

Figure 2: Antiviral mechanism via host DHODH inhibition.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening Biological Screening cluster_sar SAR & Mechanistic Studies Synthesis Synthesis of This compound Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS, etc.) Purification->Characterization Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Characterization->Cytotoxicity Antimicrobial Antimicrobial Screening (e.g., MIC Determination) Characterization->Antimicrobial Antiviral Antiviral Screening (e.g., Plaque Assay) Characterization->Antiviral SAR_Analysis Structure-Activity Relationship Analysis Cytotoxicity->SAR_Analysis Antimicrobial->SAR_Analysis Antiviral->SAR_Analysis Mechanism Mechanism of Action Studies (e.g., Enzyme Assays, Docking) SAR_Analysis->Mechanism Lead_Optimization Lead Compound Optimization Mechanism->Lead_Optimization

Figure 3: General experimental workflow for SAR studies.

References

A Comparative Guide to the Neurotoxicity of 4-Hydroxyquinoline and Its Halogenated Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the neurotoxic potential of quinoline-based compounds is paramount. This guide provides a comparative assessment of the neurotoxicity of 4-hydroxyquinoline and its halogenated derivatives, focusing on available experimental data to elucidate their structure-activity relationships concerning neurotoxicity. While direct comparative studies are limited, this guide synthesizes existing in vitro and in vivo data to offer insights into their relative toxicities and underlying mechanisms.

Executive Summary

Halogenation of the this compound scaffold appears to significantly influence its neurotoxic profile. Historical clinical data on halogenated 8-hydroxyquinolines, such as clioquinol (5-chloro-7-iodo-8-hydroxyquinoline), have demonstrated the potential for severe neurotoxicity in humans, including subacute myelo-optic neuropathy (SMON), characterized by optic atrophy, myelopathy, and peripheral neuropathy.[1][2][3] More recent preclinical studies on other halogenated quinolines, like diiodohydroxyquinoline, have further substantiated these findings, revealing motor and sensory deficits and neuronal damage in animal models.[4][5]

Conversely, the parent compound, this compound, is a precursor to kynurenic acid, an endogenous neuroprotective agent, suggesting a lower intrinsic neurotoxicity. The neurotoxic effects of quinoline derivatives are often linked to mechanisms involving oxidative stress and the induction of apoptosis. This guide will delve into the available data for this compound and its chloro-, bromo-, and fluoro- derivatives to provide a comparative overview.

Comparative Neurotoxicity Data

Table 1: In Vivo Neurotoxicity Data

CompoundSpeciesRoute of AdministrationObserved Neurotoxic EffectsReference
Diiodohydroxyquinoline RatOralMotor and sensory abnormalities, anxiety-like behavior, neuronal degeneration, demyelination in the cerebral cortex, striatum, spinal cord, and sciatic nerve. Young females were more susceptible.
Clioquinol (a halogenated 8-hydroxyquinoline) HumanOralSubacute myelo-optic neuropathy (SMON), optic atrophy, myelopathy, peripheral neuropathy, acute reversible encephalopathy at high doses.
7-Chloro-4-(phenylselanyl)quinoline MouseNot specifiedExhibited neuroprotective effects against acrylamide-induced neurotoxicity.

Table 2: In Vitro Cytotoxicity Data

CompoundCell LineAssayEndpointResultReference
N'-(7-chloro-quinolin-4-yl)-N,N-dimethyl-ethane-1,2-diamine MDA-MB-468 (Human Breast Cancer)Not specifiedGI508.73 µM
Butyl-(7-fluoro-quinolin-4-yl)-amine MCF-7 (Human Breast Cancer)Not specifiedGI50More potent than chloroquine
Various 7-chloro-(4-thioalkylquinoline) derivatives CCRF-CEM (Human Leukemia)MTSIC500.55–2.74 µM for sulfinyl and sulfonyl derivatives
4-Hydroxynonenal (a product of lipid peroxidation, not a quinoline) PC-12 (Rat Pheochromocytoma)MTT, LDH, etc.CytotoxicitySignificant cytotoxicity at 10–50 µM

Note: The in vitro data presented is for structurally related compounds and may not be directly indicative of the neurotoxicity of 4-hydroxy-7-chloro/fluoro/bromo-quinolines. This data is included to provide a potential, albeit indirect, point of comparison for cytotoxicity.

Mechanisms of Neurotoxicity

The neurotoxic effects of quinoline derivatives are often attributed to two primary mechanisms: the induction of oxidative stress and the activation of apoptotic pathways.

Oxidative Stress

Quinolinic acid, a neurotoxic metabolite, is known to induce oxidative stress by generating reactive oxygen species (ROS) through Fenton reactions with iron. This overproduction of ROS can lead to lipid peroxidation, DNA damage, and protein oxidation, ultimately causing neuronal cell death. Some quinoline derivatives can also form complexes with metal ions like zinc, which may increase their lipophilicity and ability to cross the blood-brain barrier, potentially contributing to their neurotoxic effects.

Apoptosis

Several quinoline derivatives have been shown to induce apoptosis in various cell types. This programmed cell death can be triggered by both intrinsic and extrinsic pathways. The intrinsic pathway involves the mitochondria, with the release of cytochrome c and the activation of caspase-9. The extrinsic pathway is initiated by the binding of extracellular ligands to death receptors, leading to the activation of caspase-8. Both pathways converge on the activation of executioner caspases, such as caspase-3, which carry out the dismantling of the cell.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate a proposed signaling pathway for quinoline-induced neurotoxicity and a general workflow for its assessment.

G Quinoline Halogenated this compound ROS ↑ Reactive Oxygen Species (ROS) Quinoline->ROS Induces Caspase8 Caspase-8 Activation (Extrinsic Pathway) Quinoline->Caspase8 OxidativeStress Oxidative Stress ROS->OxidativeStress Mitochondria Mitochondrial Dysfunction OxidativeStress->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Caspase8->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Neurotoxicity Neurotoxicity Apoptosis->Neurotoxicity

Caption: Proposed signaling pathway for halogenated this compound-induced neurotoxicity.

G Start Start: Compound Synthesis (4-HQ & Halogenated Derivatives) InVitro In Vitro Neurotoxicity Assessment Start->InVitro CellLines Neuronal Cell Lines (e.g., SH-SY5Y, PC12) InVitro->CellLines MTT Cell Viability Assay (MTT) InVitro->MTT ApoptosisAssay Apoptosis Assay (e.g., Annexin V/PI) InVitro->ApoptosisAssay ROSAssay ROS Production Assay InVitro->ROSAssay InVivo In Vivo Neurotoxicity Assessment (if warranted) InVitro->InVivo Positive Results DataAnalysis Data Analysis & Comparison MTT->DataAnalysis ApoptosisAssay->DataAnalysis ROSAssay->DataAnalysis AnimalModel Rodent Model InVivo->AnimalModel Behavioral Behavioral Tests InVivo->Behavioral Histopathology Histopathological Analysis InVivo->Histopathology Behavioral->DataAnalysis Histopathology->DataAnalysis

Caption: General experimental workflow for assessing the neurotoxicity of quinoline derivatives.

Experimental Protocols

In Vitro Cell Viability (MTT) Assay

This protocol is adapted from standard methodologies for assessing cytotoxicity in neuronal cell lines.

1. Cell Seeding:

  • Culture neuronal cells (e.g., SH-SY5Y or PC12) in a 96-well plate at a density of 1 x 104 to 5 x 104 cells/well.

  • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of this compound and its halogenated derivatives in the appropriate cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known neurotoxin).

  • Incubate the plates for 24, 48, or 72 hours.

3. MTT Assay:

  • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle control.

  • Plot the cell viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

In Vivo Behavioral and Histopathological Assessment

This protocol is based on the study of diiodohydroxyquinoline in rats.

1. Animal Model and Dosing:

  • Use adult male and female Wistar rats.

  • Administer the test compounds (this compound and its halogenated derivatives) orally via gavage daily for a predetermined period (e.g., 28 days). Include a control group receiving the vehicle.

2. Behavioral Testing:

  • Motor Function: Assess motor coordination and balance using a rotarod test.

  • Sensory Function: Evaluate thermal and mechanical sensitivity using a hot plate test and von Frey filaments, respectively.

  • Anxiety-like Behavior: Use an open field test to assess locomotor activity and anxiety levels.

3. Histopathological Analysis:

  • At the end of the treatment period, euthanize the animals and perfuse them with saline followed by 4% paraformaldehyde.

  • Collect brain, spinal cord, and peripheral nerve tissues.

  • Process the tissues for paraffin embedding and sectioning.

  • Stain sections with Hematoxylin and Eosin (H&E) for general morphology and Luxol Fast Blue for myelination.

  • Perform immunohistochemistry for neuronal markers (e.g., NeuN) and glial markers (e.g., GFAP for astrocytes, Iba1 for microglia) to assess neuronal loss and gliosis.

4. Data Analysis:

  • Analyze behavioral data using appropriate statistical tests (e.g., ANOVA).

  • Quantify neuronal cell counts and demyelination scores from the histological sections.

Conclusion and Future Directions

The available evidence, though indirect for some of the specific compounds, suggests that halogenation of the this compound scaffold can significantly increase its neurotoxic potential. The di-iodinated derivative, in particular, has demonstrated clear neurotoxicity in preclinical models. While data for the chloro-, bromo-, and fluoro- derivatives at the 4-position are sparse in the context of neurotoxicity, the general trend observed with other halogenated quinolines warrants a cautious approach in their development.

Future research should focus on direct, comparative in vitro and in vivo studies of this compound and its 4-halogenated derivatives to establish a clear structure-neurotoxicity relationship. Mechanistic studies are also crucial to fully elucidate the roles of oxidative stress, apoptosis, and other potential pathways in their neurotoxic effects. Such data will be invaluable for the rational design of safer quinoline-based therapeutics.

References

A Comparative Analysis of the Antibacterial Efficacy of 4-Quinolone Derivatives: In-Vitro and In-Vivo Perspectives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the antibacterial activity of prominent 4-quinolone derivatives, supported by experimental data. The focus is on a selection of widely studied compounds: ciprofloxacin, ofloxacin, and norfloxacin, with the inclusion of a newer derivative, WQ-3810, to highlight advancements in this class of antibiotics.

This guide synthesizes in-vitro and in-vivo data to offer a comprehensive overview of the antibacterial profiles of these agents. The information is presented to facilitate a clear understanding of their relative potencies and spectra of activity.

In-Vitro Antibacterial Activity

The in-vitro efficacy of 4-quinolone derivatives is primarily evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. The following tables summarize the MIC values for ciprofloxacin, ofloxacin, norfloxacin, and WQ-3810 against a range of Gram-positive and Gram-negative bacteria. Lower MIC values indicate greater potency.

Table 1: In-Vitro Activity (MIC, µg/mL) of 4-Quinolone Derivatives against Gram-Negative Bacteria

Bacterial SpeciesCiprofloxacinOfloxacinNorfloxacinWQ-3810
Escherichia coli≤0.03[1]0.25[1]0.12[1]4 (FQ-R)[2]
Klebsiella pneumoniae≤0.03[1]0.250.25-
Pseudomonas aeruginosa0.2522-
Acinetobacter baumannii64 (MDR)8 (MDR)-1 (MDR)
Neisseria gonorrhoeae≤0.125≤0.125≤0.125-

FQ-R: Fluoroquinolone-Resistant; MDR: Multi-Drug Resistant. Data for WQ-3810 is specifically against resistant strains, highlighting its potential for treating challenging infections.

Table 2: In-Vitro Activity (MIC, µg/mL) of 4-Quinolone Derivatives against Gram-Positive Bacteria

Bacterial SpeciesCiprofloxacinOfloxacinNorfloxacinWQ-3810
Staphylococcus aureus (MSSA)0.50.52-
Staphylococcus aureus (MRSA)----
Streptococcus pneumoniae2 (FQ-R)2 (FQ-R)-0.06 (FQ-R)
Listeria monocytogenes>0.5 (44% resistant)≤0.5 (4% resistant)>4 (100% resistant)-

MSSA: Methicillin-Sensitive Staphylococcus aureus; MRSA: Methicillin-Resistant Staphylococcus aureus; FQ-R: Fluoroquinolone-Resistant.

In-Vivo Antibacterial Activity

The in-vivo efficacy of antibacterial agents is crucial for predicting their clinical success. This is often assessed in animal models of infection, with key parameters being the 50% effective dose (ED50) or the reduction in bacterial load in target organs.

Table 3: In-Vivo Efficacy (ED50, mg/kg) of Ciprofloxacin in a Murine Systemic Infection Model

Bacterial PathogenCiprofloxacin ED50 (Intravenous)
Staphylococcus aureus Smith0.538
Escherichia coli 4440.0625
Klebsiella pneumoniae KC-10.0941
Serratia marcescens T-550.294
Pseudomonas aeruginosa 158467.76

Studies have shown that in experimental intraperitoneal, urinary tract, and uterine infections in mice caused by E. coli, the efficacy of ciprofloxacin and ofloxacin was superior to that of pipemidic acid and norfloxacin. Furthermore, serum and uterus levels of ciprofloxacin and ofloxacin in normal mice were found to be higher and more durable than those of norfloxacin.

Experimental Protocols

Detailed and standardized methodologies are fundamental for the reliable evaluation of antimicrobial agents.

In-Vitro Minimum Inhibitory Concentration (MIC) Determination

The following outlines the broth microdilution method, a widely accepted technique for determining MIC.

1. Preparation of Materials:

  • Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable broth medium.
  • Antimicrobial Stock Solution: A stock solution of the 4-quinolone derivative is prepared at a known high concentration.
  • Broth Medium: Mueller-Hinton Broth (MHB) is commonly used for non-fastidious bacteria.
  • 96-Well Microtiter Plates: Sterile plates for setting up the dilutions.

2. Inoculum Preparation:

  • A few colonies from the overnight culture are suspended in saline to match the turbidity of a 0.5 McFarland standard.
  • This suspension is then diluted in MHB to achieve a final bacterial concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

3. Serial Dilution of the Antimicrobial Agent:

  • A two-fold serial dilution of the antimicrobial stock solution is performed across the wells of the microtiter plate using MHB. This creates a range of decreasing concentrations of the drug.

4. Inoculation and Incubation:

  • The prepared bacterial inoculum is added to each well containing the diluted antimicrobial agent.
  • A growth control well (containing bacteria and broth but no antibiotic) and a sterility control well (containing only broth) are included.
  • The plates are incubated at 35-37°C for 16-20 hours.

5. MIC Determination:

  • After incubation, the plates are visually inspected for bacterial growth (turbidity).
  • The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

In-Vivo Murine Systemic Infection Model

The mouse peritonitis/sepsis model is a standard for evaluating the in-vivo efficacy of new antibacterial agents.

1. Animal Model:

  • Species and Strain: Typically, specific pathogen-free mice (e.g., BALB/c or C57BL/6) of a specific age and weight are used.
  • Acclimatization: Animals are allowed to acclimatize to the laboratory conditions for a set period before the experiment.

2. Inoculum Preparation:

  • The challenge bacterial strain is grown to a logarithmic phase in a suitable broth.
  • The bacterial culture is then washed and diluted in sterile saline or a mucin-containing solution (to enhance virulence) to a predetermined lethal or infectious dose (e.g., a dose that causes mortality in a certain percentage of untreated animals).

3. Infection Induction:

  • A defined volume of the bacterial inoculum is injected intraperitoneally (i.p.) into the mice.

4. Drug Administration:

  • The 4-quinolone derivative is administered at various doses, typically via subcutaneous (s.c.), intravenous (i.v.), or oral (p.o.) routes.
  • Treatment can be initiated at a specific time point post-infection (e.g., 1 hour) and may be given as a single dose or multiple doses over a period.

5. Efficacy Assessment:

  • Survival: The primary endpoint is often the survival rate of the animals over a defined period (e.g., 7 days). The ED50 (the dose that protects 50% of the animals from death) is then calculated.
  • Bacterial Load: At specific time points, groups of animals can be euthanized, and target organs (e.g., spleen, liver, blood) are aseptically harvested. The organs are homogenized, and serial dilutions are plated on agar to determine the number of CFU per gram of tissue or milliliter of blood.

Visualizing Experimental and Mechanistic Pathways

To better illustrate the processes involved in evaluating and understanding the action of 4-quinolone derivatives, the following diagrams are provided.

experimental_workflow cluster_invitro In-Vitro Analysis cluster_invivo In-Vivo Analysis prep_culture Prepare Bacterial Culture mic_assay Perform MIC Assay prep_culture->mic_assay prep_drug_invitro Prepare Drug Dilutions prep_drug_invitro->mic_assay read_mic Determine MIC mic_assay->read_mic calc_ed50 Calculate ED50 read_mic->calc_ed50 Correlate acclimatize Acclimatize Mice infect Induce Systemic Infection (i.p.) acclimatize->infect prep_inoculum Prepare Bacterial Inoculum prep_inoculum->infect treat Administer 4-Quinolone Derivative infect->treat prep_drug_invivo Prepare Drug Doses prep_drug_invivo->treat monitor Monitor Survival / Assess Bacterial Load treat->monitor monitor->calc_ed50

Caption: Workflow for comparative in-vitro and in-vivo antibacterial activity testing.

mechanism_of_action cluster_cell quinolone 4-Quinolone Derivative bacterial_cell Bacterial Cell dna_gyrase DNA Gyrase (in Gram-negative) quinolone->dna_gyrase Inhibits topo_iv Topoisomerase IV (in Gram-positive) quinolone->topo_iv Inhibits cleavage_complex Stabilization of Enzyme-DNA Cleavage Complex dna_gyrase->cleavage_complex topo_iv->cleavage_complex dna_replication DNA Replication & Repair dna_replication->dna_gyrase dna_replication->topo_iv ds_breaks Double-Strand DNA Breaks cleavage_complex->ds_breaks cell_death Bacterial Cell Death ds_breaks->cell_death

References

Comparative Analysis of 4-Hydroxyquinoline Derivatives: A Guide to Pro-oxidant versus Antioxidant Effects

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the dual potential of bioactive compounds is critical. 4-Hydroxyquinoline derivatives have emerged as a promising class of therapeutic agents, primarily due to their capacity to scavenge free radicals and chelate metal ions.[1] However, the biological activity of these compounds is not monolithically antioxidant; under specific structural and environmental conditions, they can exhibit pro-oxidant effects. This guide provides an objective comparison of these opposing activities, supported by experimental data and detailed methodologies, to facilitate the informed selection and development of this compound-based therapeutics.

Section 1: Antioxidant Properties of this compound Derivatives

The antioxidant action of this compound derivatives is principally linked to the phenolic hydroxyl group. This group can donate a hydrogen atom to neutralize highly reactive free radicals, a mechanism known as Hydrogen Atom Transfer (HAT).[1] The efficacy of a derivative as an antioxidant is largely determined by the stability of the phenoxy radical formed after this donation.

In Vitro Antioxidant Activity

Several in vitro assays are commonly employed to quantify the antioxidant potential of these derivatives. The most prevalent are the DPPH, ABTS, and FRAP assays. Derivatives featuring a benzimidazolyl moiety or an extended aromatic system at the C2 position, as well as those with additional hydroxyl groups, have demonstrated promising radical scavenging capabilities.[1][2] Conversely, some studies have shown that the introduction of electron-donating groups at the 2nd position can decrease the antioxidant activities of certain 8-hydroxyquinoline derivatives.[3]

Derivative/CompoundAssayConcentrationAntioxidant Activity (% Inhibition or Equivalent)Reference
2-methylquinoline-4-carboxylic acidDPPH5 mg/L30.25% Inhibition
2-(4-methylphenyl)quinoline-4-carboxylic acidDPPH5 mg/L40.43% Inhibition
1-methyl-3-allylthio-4-(4′-hydroxyphenylamino)quinolinium bromide (Qui3)DPPH, ABTSNot specifiedStrong antioxidant potential
1-methyl-3-allylthio-4-(4′-methylphenylamino)quinolinium bromide (Qui1)DPPHNot specifiedNear-zero antioxidant potential
1-methyl-3-allylthio-4-(3′-hydroxyphenylamino)quinolinium bromide (Qui2)DPPHNot specifiedNear-zero antioxidant potential
Hydroxy-2-phenylquinolin-4(1H)-onesFRAP0.001 mM1.41-97.71% Trolox equivalents
Hydroxy-2-phenylquinolin-4(1H)-onesORAC0.001 mM9.18-15.27 µM Trolox equivalents
Experimental Protocols for Antioxidant Assays

This assay measures the capacity of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 4 mg/100 mL) in methanol or ethanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.

  • Sample Preparation: Dissolve the this compound derivative in a suitable solvent (e.g., methanol, ethanol) to create several concentrations (e.g., 0.25, 0.5, 0.75, 1 mg/mL).

  • Reaction: Mix a volume of the sample solution (e.g., 100 µL) with a larger volume of the DPPH working solution (e.g., 100 µL). A control sample containing only the solvent and DPPH solution is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of the solutions at 517 nm using a UV-Vis spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100

This assay involves the generation of the blue/green ABTS radical cation (ABTS•+), which is reduced back to its colorless neutral form by antioxidants. This method is applicable to both hydrophilic and lipophilic compounds.

  • ABTS•+ Generation: The ABTS radical cation is pre-generated by reacting an aqueous ABTS solution (7 mM) with an oxidizing agent like potassium persulfate (2.45 mM). The mixture is allowed to stand in the dark at room temperature for 12-16 hours.

  • Reagent Preparation: Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to achieve an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: Add a small volume of the test compound to a larger volume of the diluted ABTS•+ solution.

  • Incubation: Incubate the reaction mixture for a short period (e.g., 6 minutes) at room temperature.

  • Measurement: Read the absorbance at 734 nm.

  • Calculation: The percentage inhibition is calculated using the same formula as in the DPPH assay.

This assay is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic environment by antioxidants.

  • Reagent Preparation: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a solution of TPTZ (10 mM) in HCl (40 mM), and FeCl₃ solution (20 mM) in a 10:1:1 (v/v/v) ratio. The reagent should be warmed to 37°C before use.

  • Sample Preparation: Prepare various dilutions of the test compounds in a suitable solvent.

  • Reaction: Add a small volume of the sample (e.g., 10 µL) to a larger volume of the FRAP reagent (e.g., 190 µL) in a 96-well plate.

  • Incubation: Incubate the plate at 37°C. Absorbance readings can be taken in kinetic mode for up to 60 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample mixture with a standard curve constructed using a known antioxidant like FeSO₄ or Trolox.

Visualization of Antioxidant Assay Workflow

G cluster_DPPH DPPH Assay cluster_ABTS ABTS Assay cluster_FRAP FRAP Assay DPPH_1 Prepare DPPH Solution (Violet) DPPH_2 Add 4-HQ Derivative DPPH_1->DPPH_2 DPPH_3 Incubate (Dark, 30 min) DPPH_2->DPPH_3 DPPH_5 Color Fades to Yellow DPPH_2->DPPH_5 Radical Scavenging DPPH_4 Measure Absorbance at 517 nm DPPH_3->DPPH_4 DPPH_5->DPPH_4 ABTS_1 Generate ABTS•+ Radical (Blue/Green) ABTS_2 Add 4-HQ Derivative ABTS_1->ABTS_2 ABTS_3 Incubate (6 min) ABTS_2->ABTS_3 ABTS_5 Solution Becomes Colorless ABTS_2->ABTS_5 Radical Reduction ABTS_4 Measure Absorbance at 734 nm ABTS_3->ABTS_4 ABTS_5->ABTS_4 FRAP_1 Prepare Fe³⁺-TPTZ Reagent FRAP_2 Add 4-HQ Derivative FRAP_1->FRAP_2 FRAP_3 Incubate (37°C) FRAP_2->FRAP_3 FRAP_5 Forms Blue Fe²⁺-TPTZ Complex FRAP_2->FRAP_5 Fe³⁺ Reduction FRAP_4 Measure Absorbance at 593 nm FRAP_3->FRAP_4 FRAP_5->FRAP_4

Caption: General experimental workflows for common in vitro antioxidant assays.

Section 2: Pro-oxidant Properties of this compound Derivatives

The antioxidant/pro-oxidant balance of these derivatives is delicate and is critically influenced by two factors: molecular structure and distributive status (i.e., the local environment).

Mechanisms of Pro-oxidant Action

Certain structural modifications can render the phenoxy radical, formed after the initial hydrogen donation, highly unstable and reactive. Specifically, the presence of strong electron-attracting groups (e.g., -COOH, -COOC₂H₅) at the ortho position to the hydroxyl group can destabilize the radical.

When such derivatives are concentrated within a lipid environment, like the vesicle of a cell membrane, these unstable radicals can initiate a cascade of lipid peroxidation, damaging cellular structures and leading to effects like hemolysis.

Experimental Evidence of Pro-oxidant Activity

A key study investigating this duality used a free-radical-initiated hemolysis of human erythrocytes model. The study found that while all tested derivatives acted as antioxidants when dissolved in DMSO, several became potent pro-oxidants when packaged in dipalmitoyl phosphatidylcholine (DPPC) vesicles, mimicking a cell membrane environment.

DerivativeSubstituent at C3EnvironmentEffectReference
FQCE (ethyl 7-fluoro-4-hydroxyquinoline-3-carboxylate)-COOC₂H₅DPPC VesiclePro-oxidant
CQCE (ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate)-COOC₂H₅DPPC VesiclePro-oxidant
FQCA (7-fluoro-4-hydroxyquinoline-3-carboxylic acid)-COOHDPPC VesiclePro-oxidant
CQCA (7-chloro-4-hydroxyquinoline-3-carboxylic acid)-COOHDPPC VesiclePro-oxidant
FQ (7-Fluoro-4-hydroxyquinoline)NoneDPPC VesicleAntioxidant
CQ (7-Chloro-4-hydroxyquinoline)NoneDPPC VesicleAntioxidant
Experimental Protocol for AAPH-Induced Hemolysis Assay

This assay evaluates the ability of a compound to protect erythrocytes from hemolysis induced by the free radical generator 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).

  • Erythrocyte Preparation: Obtain fresh human blood and separate erythrocytes by centrifugation. Wash the cells multiple times with a phosphate-buffered saline (PBS) solution to remove plasma and buffy coat. Resuspend the packed erythrocytes in PBS to a desired concentration (e.g., 5% hematocrit).

  • Sample Preparation:

    • For Antioxidant Test: Dissolve the this compound derivatives in dimethyl sulfoxide (DMSO).

    • For Pro-oxidant Test: Dissolve the derivatives in a vesicle of dipalmitoyl phosphatidylcholine (DPPC) by sonication and suspend the mixture in the reaction system.

  • Reaction: In a reaction tube, combine the erythrocyte suspension, the prepared sample solution (or control vehicle), and the AAPH solution.

  • Incubation: Incubate the mixture at 37°C with gentle shaking for a specified period (e.g., 2-4 hours), allowing the AAPH-generated radicals to induce hemolysis.

  • Measurement: After incubation, centrifuge the tubes to pellet the intact erythrocytes. Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm). A 100% hemolysis control is prepared by lysing an aliquot of the erythrocyte suspension with distilled water.

  • Calculation: The percentage of hemolysis inhibition (antioxidant effect) or induction (pro-oxidant effect) is calculated relative to the AAPH control without any test compound.

Visualization of Pro-oxidant Mechanism

G HQ_EWG 4-HQ with Electron Withdrawing Group (EWG) Unstable_Radical Unstable 4-HQ• Radical HQ_EWG->Unstable_Radical Donates H• Radical Free Radical (R•) Lipid_Radical Lipid Radical (L•) Unstable_Radical->Lipid_Radical Abstracts H• from Lipid Lipid Lipid (LH) Lipid_Peroxidation Lipid Peroxidation Cascade Lipid_Radical->Lipid_Peroxidation Reacts with O₂ Cell_Damage Cell Damage (e.g., Hemolysis) Lipid_Peroxidation->Cell_Damage

Caption: Pro-oxidant mechanism of certain this compound derivatives.

Section 3: Modulation of Cellular Signaling Pathways

The biological effects of this compound derivatives extend beyond direct radical scavenging. As phenolic compounds, they can modulate key intracellular signaling pathways involved in inflammation and the endogenous antioxidant response.

Notably, these compounds can influence:

  • Nuclear Factor-kappa B (NF-κB) Pathway: This pathway is a central regulator of inflammation. Some quinoline derivatives have been shown to suppress NF-κB-mediated inflammation, which is often linked to oxidative stress.

  • Nrf2/ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. It controls the expression of numerous antioxidant and detoxification enzymes. Some hydroquinone derivatives can activate the Nrf2/ARE pathway, bolstering the cell's intrinsic defense against oxidative stress.

Visualization of Nrf2 Antioxidant Response Pathway Activation

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus HQ Antioxidant 4-HQ Derivative ROS Reduces Oxidative Stress (ROS) HQ->ROS Keap1 Keap1 ROS->Keap1 Oxidizes Keap1, releases Nrf2 Nrf2 Nrf2 Keap1->Nrf2 Bound under basal conditions Ub Ubiquitination & Degradation Nrf2->Ub Keap1-mediated Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Nucleus Nucleus ARE ARE Nrf2_nuc->ARE Binds to AOE Antioxidant Enzyme Expression ARE->AOE Promotes Transcription

Caption: Antioxidant 4-HQ derivatives can activate the Nrf2 pathway.

Conclusion

The evaluation of this compound derivatives requires a nuanced approach that acknowledges their potential for both pro-oxidant and antioxidant activities. The evidence strongly suggests that this duality is governed by specific structural features and the compound's local environment.

  • Antioxidant activity is favored by a stable phenoxy radical post-hydrogen donation. This is often seen in derivatives lacking strong electron-withdrawing groups near the hydroxyl moiety.

  • Pro-oxidant activity is a significant risk when electron-withdrawing groups (e.g., -COOH, -COOC₂H₅) are present, especially when the compound is localized within a lipid-rich environment like a cell membrane.

For drug development professionals, this means that while in vitro assays like DPPH and ABTS are crucial for initial screening, they must be supplemented with more biologically relevant models, such as cellular assays and lipid peroxidation studies, to unmask potential pro-oxidant effects. A thorough understanding of a derivative's structure-activity relationship is paramount to harnessing its therapeutic potential while mitigating the risk of unintended oxidative damage.

References

Rise of 4-Hydroxyquinoline Analogs: A New Frontier in Antifungal Therapy Surpassing Amphotericin B

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing battle against life-threatening fungal infections, a new class of compounds, 4-hydroxyquinoline analogs, has emerged as a highly promising alternative to the current gold standard, Amphotericin B. Recent research has unveiled a novel brominated 4-hydroxy-2-quinolone analog, designated as 3j, demonstrating superior in vitro antifungal activity against the pathogenic mold Aspergillus flavus[1][2][3]. This development opens a new avenue for the creation of more potent and potentially less toxic antifungal agents.

Amphotericin B, a polyene macrolide, has been a cornerstone of antifungal therapy for decades. However, its clinical use is often hampered by significant nephrotoxicity. The quest for safer and more effective antifungals is therefore a critical area of research. The exceptional potency of the this compound analog 3j in preclinical studies suggests a significant step forward in this quest.

Comparative Antifungal Potency: Head-to-Head Against Aspergillus flavus

The pivotal study highlighting the potential of this compound analogs presented a direct comparison of the most potent compound, 6,7-dibromo-3-nonyl-4-hydroxyquinolin-2(1H)-one (analog 3j), with Amphotericin B. The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for both compounds against Aspergillus flavus.

CompoundTarget FungusIC50 (µg/mL)
This compound Analog 3j Aspergillus flavus1.05
Amphotericin B (Positive Control) Aspergillus flavus1.23 ± 0.04

The data unequivocally demonstrates that the this compound analog 3j is more potent in vitro than Amphotericin B against Aspergillus flavus, exhibiting a lower IC50 value. While this initial finding is highly encouraging, it is important to note that further studies are required to assess the cytotoxicity and in vivo efficacy of this promising compound to determine its therapeutic index and overall potential as a clinical candidate.

Unraveling the Mechanism: A Look into the Action of Quinolines

While the precise mechanism of action for the 4-hydroxy-2-quinolone analog 3j has not yet been elucidated, studies on structurally related 8-hydroxyquinolines offer valuable insights. Research suggests that these compounds may exert their antifungal effects by disrupting the integrity of the fungal cell wall and cytoplasmic membrane. This disruption can lead to leakage of cellular contents and ultimately, fungal cell death.

Potential Antifungal Mechanism of this compound Analogs cluster_fungal_cell Fungal Cell Cell Wall Cell Wall Cell Membrane Cell Membrane Cell Wall->Cell Membrane Compromised Integrity Cytoplasm Cytoplasm Cell Membrane->Cytoplasm Leakage of Contents Cell Death Cell Death Cytoplasm->Cell Death This compound Analog This compound Analog This compound Analog->Cell Wall Disruption

Caption: Potential mechanism of this compound analogs against fungal cells.

Experimental Protocols: A Guide for Researchers

The following section details the methodologies employed in the key studies for the evaluation of antifungal activity.

Antifungal Susceptibility Testing: Broth Microdilution Method

The in vitro antifungal activity of the this compound analogs and Amphotericin B was determined using a broth microdilution method.

1. Fungal Strain and Culture Conditions:

  • Aspergillus flavus was cultured on potato dextrose agar (PDA) at 28 °C for 3-5 days.

  • Spores were harvested and suspended in sterile saline solution containing 0.1% Tween 80.

  • The spore suspension was adjusted to a final concentration of 1-5 x 10^4 spores/mL in RPMI-1640 medium.

2. Compound Preparation:

  • The this compound analogs and Amphotericin B were dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions.

  • Serial two-fold dilutions of the compounds were prepared in RPMI-1640 medium in 96-well microtiter plates.

3. Incubation and Endpoint Determination:

  • The fungal spore suspension was added to each well of the microtiter plates containing the serially diluted compounds.

  • The plates were incubated at 35 °C for 48-72 hours.

  • The IC50 was determined as the lowest concentration of the compound that inhibited 50% of the fungal growth compared to the drug-free control.

Antifungal Susceptibility Testing Workflow Start Start Fungal Culture Preparation Fungal Culture Preparation Start->Fungal Culture Preparation Compound Dilution Compound Dilution Start->Compound Dilution Inoculation Inoculation Fungal Culture Preparation->Inoculation Compound Dilution->Inoculation Incubation Incubation Inoculation->Incubation Data Analysis Data Analysis Incubation->Data Analysis End End Data Analysis->End

Caption: Workflow for determining in vitro antifungal activity.

Future Directions and Conclusion

The discovery of this compound analog 3j with anti-Aspergillus flavus activity superior to Amphotericin B represents a significant milestone in the search for new antifungal therapies. However, this is just the beginning of a long journey. The immediate next steps must involve comprehensive toxicological profiling to determine the compound's selectivity for fungal over mammalian cells. Furthermore, well-designed in vivo studies in animal models of aspergillosis are crucial to ascertain its efficacy and safety in a living system. Elucidating the precise mechanism of action will also be vital for optimizing this promising new class of antifungals and for the rational design of even more potent and selective derivatives. While significant research is still needed, the this compound scaffold holds immense promise to deliver a new generation of antifungal drugs that could overcome the limitations of current therapies.

References

A Comparative Analysis of 4-Quinolones and Flavones as Antioxidants

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the antioxidant potential of 4-quinolones and flavones, supported by experimental data and mechanistic insights.

This guide provides an objective comparison of 4-quinolones and flavones, two classes of heterocyclic compounds that have garnered significant interest for their antioxidant properties. While flavones, a major group of flavonoids, are well-established natural antioxidants, synthetic 4-quinolone scaffolds are emerging as potent agents against oxidative stress. This analysis delves into their mechanisms of action, comparative efficacy based on experimental data, and the signaling pathways they modulate.

Mechanisms of Antioxidant Action

The antioxidant capabilities of both 4-quinolones and flavones are primarily attributed to their chemical structures, which enable them to neutralize reactive oxygen species (ROS) and modulate cellular antioxidant defenses.

Flavones exert their antioxidant effects through several mechanisms:

  • Direct Radical Scavenging: Flavonoids can directly scavenge free radicals by donating a hydrogen atom from their hydroxyl groups, which stabilizes the radical.[1][2] The presence and position of hydroxyl groups on the flavonoid rings are crucial for this activity.[3]

  • Metal Chelation: Certain flavonoids can chelate transition metal ions like iron and copper, which prevents them from catalyzing the Fenton reaction that generates highly reactive hydroxyl radicals.[2][4]

  • Enzyme Modulation: They can inhibit pro-oxidant enzymes such as xanthine oxidase and NADPH oxidase, reducing the production of ROS.

  • Upregulation of Endogenous Antioxidants: Flavonoids can activate signaling pathways, such as the Nrf2-ARE pathway, leading to the increased expression of endogenous antioxidant enzymes.

4-Quinolones are structurally related to flavones and exhibit antioxidant activity, particularly when substituted with hydroxyl groups. Their primary mechanism involves:

  • Hydrogen Donation: Similar to flavones, hydroxy-2-phenylquinolin-4(1H)-ones demonstrate the ability to donate hydrogen atoms, which is a key factor in their antioxidant capacity. The addition of hydrogen-donating groups to the 4-quinolone structure has been shown to increase its antioxidant activity.

Quantitative Comparison of Antioxidant Activity

The efficacy of antioxidants is commonly quantified using assays that measure their ability to scavenge synthetic radicals or reduce oxidized species. The IC50 value (the concentration of an antioxidant required to scavenge 50% of the initial radicals) is a standard metric for comparison; a lower IC50 value indicates higher antioxidant activity.

While direct, side-by-side comparative studies are limited, data from various sources allow for an informed analysis. The tables below summarize representative data for selected flavones and 4-quinolones from the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, one of the most common methods for assessing antioxidant activity.

Table 1: Antioxidant Activity (IC50) of Representative Flavones (DPPH Assay)

Compound IC50 (µg/mL) Reference Compound IC50 (µg/mL) Source
Luteolin ~5-10 Ascorbic Acid ~3-8 General Literature
Quercetin ~2-7 Ascorbic Acid ~3-8 General Literature

| Apigenin | >50 | Ascorbic Acid | ~3-8 | General Literature |

Note: IC50 values are approximate and can vary based on specific experimental conditions. The data is compiled from general findings in antioxidant literature.

Table 2: Antioxidant Activity of Representative 4-Quinolones

Compound Assay Result Reference Compound Source
Hydroxy-2-phenylquinolin-4(1H)-ones FRAP 1.41-97.71% Trolox equivalents Trolox
Hydroxy-2-phenylquinolin-4(1H)-ones ORAC 9.18-15.27 µM Trolox equivalents Trolox

| 4-carbomethoxy-6-hydroxy-2-quinolone | DPPH Assay | Moderate activity | Ascorbic Acid, BHA | |

Note: Data for 4-quinolones is often presented as equivalents to a standard antioxidant (e.g., Trolox) rather than IC50 values. Studies show they possess moderate to high activity.

From the available data, potent flavones like quercetin and luteolin generally exhibit very strong antioxidant activity, often comparable to or exceeding that of standard antioxidants like ascorbic acid. The antioxidant capacity of 4-quinolones is significant and is greatly enhanced by the presence of hydroxyl groups, making them a promising class of synthetic antioxidants.

Key Experimental Protocols

Reproducibility in antioxidant research relies on standardized experimental protocols. Below is a detailed methodology for the widely used DPPH radical scavenging assay.

DPPH Radical Scavenging Assay Protocol

This assay is based on the principle that an antioxidant will donate an electron or hydrogen atom to the stable DPPH radical, causing the violet solution to turn yellow. The change in absorbance is measured spectrophotometrically.

1. Materials and Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or Ethanol (spectrophotometric grade)

  • Test compounds (4-quinolones, flavones)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate or cuvettes

  • Spectrophotometer (capable of reading at ~517 nm)

2. Procedure:

  • Preparation of DPPH Stock Solution: Prepare a 0.1 mM DPPH solution by dissolving an appropriate amount of DPPH in methanol or ethanol. Store this solution in a dark, airtight container.

  • Preparation of Test Samples: Prepare a stock solution of each test compound and the positive control in a suitable solvent. From this stock, create a series of dilutions to determine the IC50 value.

  • Reaction Setup:

    • In a 96-well plate, add a specific volume of each sample dilution to separate wells.

    • Add an equal volume of the 0.1 mM DPPH working solution to each well.

    • Include a blank (solvent only) and a control (solvent with DPPH solution).

  • Incubation: Incubate the plate in the dark at room temperature for a set period (typically 30 minutes).

  • Absorbance Measurement: Measure the absorbance of each well at 517 nm using a spectrophotometer.

3. Data Analysis:

  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Plot the % scavenging activity against the concentration of the test compound.

  • Determine the IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals.

Signaling Pathways and Visualizations

Both flavones and potentially 4-quinolones can exert indirect antioxidant effects by modulating cellular signaling pathways. The Nrf2-ARE pathway is a primary regulator of the cellular antioxidant response.

The Nrf2-ARE Signaling Pathway

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or activators (like certain flavonoids), Keap1 releases Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various genes. This binding initiates the transcription of a wide array of cytoprotective genes, including those for antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus ROS Oxidative Stress (ROS / Electrophiles) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Keap1 Keap1 (Modified) Keap1_Nrf2->Keap1 Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription caption Nrf2-ARE antioxidant response pathway.

Caption: Nrf2-ARE antioxidant response pathway.

Experimental Workflow: DPPH Assay

The following diagram illustrates the logical flow of the DPPH antioxidant assay, from preparation to final data analysis.

DPPH_Workflow prep_dpph 1. Prepare 0.1 mM DPPH Solution reaction 3. Mix DPPH Solution with Test Samples prep_dpph->reaction prep_samples 2. Prepare Serial Dilutions of Test Compounds prep_samples->reaction incubation 4. Incubate in Dark (30 minutes) reaction->incubation measurement 5. Measure Absorbance at 517 nm incubation->measurement calculation 6. Calculate % Scavenging & Determine IC50 measurement->calculation caption Workflow diagram for the DPPH antioxidant assay.

Caption: Workflow diagram for the DPPH antioxidant assay.

Conclusion

Both flavones and 4-quinolones represent valuable scaffolds in the search for effective antioxidants. Flavones, with their natural abundance and well-documented efficacy, are benchmarks in the field. Their multifaceted mechanisms, including direct scavenging and modulation of cellular defenses, contribute to their potent activity. Synthetically derived 4-quinolones, particularly those functionalized with hydroxyl groups, have demonstrated comparable and sometimes high antioxidant potential in various assays. Their synthetic tractability offers opportunities for structural optimization to enhance activity and drug-like properties. For researchers and drug developers, the choice between these classes may depend on the specific therapeutic context, desired mechanism of action, and the potential for chemical modification. Further direct comparative studies are warranted to fully elucidate the relative merits of these two important classes of antioxidant compounds.

References

Navigating Chemotherapeutic Resistance: A Comparative Analysis of 4-Hydroxyquinolines' Selective Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, overcoming multidrug resistance (MDR) in cancer remains a critical challenge. The 4-hydroxyquinoline scaffold has emerged as a promising framework for the development of novel therapeutic agents with selective toxicity against resistant cancer cells. This guide provides a comparative analysis of the performance of various this compound derivatives, supported by experimental data, to aid in the evaluation and selection of compounds for further investigation.

This document summarizes the cytotoxic activity of novel this compound and 4-hydroxyquinazoline derivatives against various cancer cell lines, including those exhibiting resistance to standard chemotherapeutic agents. Detailed experimental protocols for key assays are provided, alongside visualizations of critical signaling pathways and experimental workflows to offer a comprehensive overview of the assessment of these compounds.

Comparative Efficacy of this compound Derivatives

The selective toxicity of this compound derivatives is a key attribute for their potential as anticancer agents. The following tables summarize the half-maximal inhibitory concentration (IC50) values of various compounds against resistant cancer cell lines, their sensitive counterparts, and normal cell lines, providing a quantitative comparison of their efficacy and selectivity.

Table 1: Cytotoxicity of 4-Hydroxyquinazoline Derivatives against PARPi-Resistant Cancer Cells

CompoundHCT-15 (PARPi-Resistant Colon Cancer) IC50 (µM)HCC1937 (PARPi-Resistant Breast Cancer) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)LO2 (Normal Liver) IC50 (µM)NCM460 (Normal Colon) IC50 (µM)
B1 2.89 ± 0.783.26 ± 0.38>50>50>50
A32 10.93 ± 0.7111.35 ± 0.73---
IN17 33.45 ± 1.7934.29 ± 2.68---
Olaparib 45.53 ± 3.1337.07 ± 1.89---

Data sourced from a study on novel 4-hydroxyquinazoline derivatives.[1]

Table 2: Cytotoxicity of this compound Derivatives against Doxorubicin-Resistant Colon Cancer Cells

CompoundColo 320 (Doxorubicin-Resistant Colon Cancer) IC50 (µM)Colo 205 (Doxorubicin-Sensitive Colon Cancer) IC50 (µM)MRC-5 (Normal Lung Fibroblasts) IC50 (µM)
20 4.612.34>10
13b 4.588.1>10
13a 8.1911.86>20
29 9.86>20>20
26 1112.63>20
22 12.2911.79>20
28 14.08>20>20

Data compiled from research on the synthesis of 4-hydroxyquinolines as potential cytotoxic agents.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the assessment of this compound derivatives are provided below. These protocols offer a foundation for the replication and validation of the presented findings.

Cell Viability Assessment: MTT Assay

This assay colorimetrically determines cell viability by measuring the metabolic activity of mitochondrial dehydrogenases.

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of the this compound derivatives and incubate for the desired period (e.g., 48 or 72 hours).

  • Following treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Seed cells and treat with the test compounds as described for the MTT assay.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 × 10⁶ cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

Cell Cycle Analysis

This method uses propidium iodide (PI) to stain DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.

Materials:

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • 70% ethanol (ice-cold)

  • PBS

  • Flow cytometer

Procedure:

  • Culture and treat cells with the desired compounds.

  • Harvest cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content by flow cytometry.

Measurement of Intracellular Reactive Oxygen Species (ROS)

This assay utilizes the fluorescent probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to measure intracellular ROS levels.

Materials:

  • DCFH-DA solution

  • Serum-free cell culture medium

  • Fluorescence microscope or flow cytometer

Procedure:

  • Plate cells and treat with this compound derivatives.

  • Wash the cells with serum-free medium.

  • Load the cells with 10 µM DCFH-DA in serum-free medium and incubate for 30 minutes at 37°C.

  • Wash the cells twice with PBS.

  • Measure the fluorescence intensity using a fluorescence microscope or flow cytometer.

Assessment of Mitochondrial Membrane Potential (ΔΨm)

The fluorescent dye JC-1 is used to monitor mitochondrial health. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

Materials:

  • JC-1 staining solution

  • PBS

  • Fluorescence microscope or flow cytometer

Procedure:

  • Culture and treat cells with the test compounds.

  • Incubate the cells with JC-1 staining solution for 15-30 minutes at 37°C.

  • Wash the cells twice with PBS.

  • Analyze the cells under a fluorescence microscope or by flow cytometry, measuring both the green and red fluorescence.

  • The ratio of red to green fluorescence is used as an indicator of the mitochondrial membrane potential.

Visualizing Mechanisms and Workflows

To better understand the processes involved in assessing the selective toxicity of 4-hydroxyquinolines and their potential mechanisms of action, the following diagrams have been generated.

G cluster_screening Experimental Workflow: Assessing Selective Toxicity A Compound Library (this compound Derivatives) B Primary Screening: MTT Assay A->B F Identify 'Hit' Compounds (Selective Toxicity) B->F Compare IC50 values C Resistant Cancer Cell Line C->B D Sensitive (Parental) Cancer Cell Line D->B E Normal (Non-cancerous) Cell Line E->B G Secondary Assays on Hits F->G H Apoptosis Assay (Annexin V/PI) G->H I Cell Cycle Analysis G->I J ROS Production Assay G->J K Mechanism of Action Studies H->K I->K J->K L Lead Compound K->L

Caption: Workflow for screening and characterizing 4-hydroxyquinolines.

G cluster_mdr P-glycoprotein (P-gp) Mediated Multidrug Resistance chemo Chemotherapeutic Drug cell Resistant Cancer Cell chemo->cell pgp P-glycoprotein (P-gp) (Efflux Pump) efflux Drug Efflux pgp->efflux low_conc Low Intracellular Drug Concentration cell->low_conc efflux->chemo pumps out resistance Chemoresistance low_conc->resistance

Caption: P-glycoprotein mediated drug efflux in resistant cancer cells.

G cluster_moa Potential Mechanisms of 4-Hydroxyquinolines in Resistant Cancer Cells hq This compound Derivative pgp_inhibition P-gp Inhibition hq->pgp_inhibition ros Increased ROS Production hq->ros pi3k_akt PI3K/Akt Pathway (Survival Signaling) hq->pi3k_akt Inhibition? mapk MAPK Pathway (Proliferation/Survival) hq->mapk Modulation? mito Mitochondrial Dysfunction ros->mito caspase Caspase Activation mito->caspase apoptosis Apoptosis caspase->apoptosis cell_death Selective Cell Death of Resistant Cell apoptosis->cell_death pi3k_akt->cell_death inhibition leads to mapk->cell_death inhibition leads to

Caption: Hypothesized mechanisms of action for 4-hydroxyquinolines.

References

A Comparative Analysis of 4-Hydroxyquinoline and 8-Hydroxyquinoline as Anticancer Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents. Among its derivatives, 4-hydroxyquinoline and 8-hydroxyquinoline have garnered significant attention for their potential as anticancer agents. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in the field of oncology drug discovery.

At a Glance: Key Differences in Anticancer Profile

FeatureThis compound Derivatives8-Hydroxyquinoline & Derivatives
Primary Mechanism of Action Induction of apoptosis and cell cycle arrest.Metal ion chelation, leading to reactive oxygen species (ROS) generation, proteasome inhibition, apoptosis, and cell cycle arrest.
Metal Chelation Less pronounced compared to 8-hydroxyquinoline.A key feature driving its anticancer activity.
ROS Induction Generally not reported as a primary mechanism.A significant contributor to its cytotoxic effects.
Proteasome Inhibition Not a widely reported mechanism.A well-documented mechanism of action.
Apoptosis Induction Yes, a primary mechanism of action.Yes, induced via multiple pathways.[1]
Cell Cycle Arrest Yes, reported to cause cell cycle arrest.Yes, a known effect on cancer cells.[2]

In Vitro Cytotoxicity: A Quantitative Comparison

The following tables summarize the half-maximal inhibitory concentration (IC50) values for derivatives of this compound and 8-hydroxyquinoline against various cancer cell lines. Lower IC50 values indicate greater potency.

Table 1: Cytotoxicity of this compound Derivatives

CompoundCancer Cell LineIC50 (µM)
A 4-hydroxyquinolone analogue (3g)HCT116 (Colon)Not specified, but potent
A549 (Lung)Not specified, but potent
PC3 (Prostate)Not specified, but potent
MCF-7 (Breast)Not specified, but potent
Various this compound derivativesColo 320 (Colon, resistant)4.58 - 14.08
Colo 205 (Colon, sensitive)2.34 - 16.54

Table 2: Cytotoxicity of 8-Hydroxyquinoline and its Derivatives

CompoundCancer Cell LineIC50 (µM)
8-hydroxyquinoline derivative (HQ-11)MCF7 (Breast)Not specified, but effective
MDA-MB-231 (Breast)Not specified, but effective
Clioquinol (an 8-hydroxyquinoline derivative)HuCCT1 (Cholangiocarcinoma)2.84
Huh28 (Cholangiocarcinoma)4.69
Nitroxoline (an 8-hydroxyquinoline derivative)HuCCT1 (Cholangiocarcinoma)3.69
Huh28 (Cholangiocarcinoma)4.49

Mechanisms of Action: A Deeper Dive

8-Hydroxyquinoline: A Multi-pronged Attack

The anticancer activity of 8-hydroxyquinoline is multifaceted and primarily initiated by its ability to chelate metal ions, particularly copper and iron. Cancer cells have a higher demand for these metals for their proliferation and metabolic activities. By sequestering these ions, 8-hydroxyquinoline disrupts cellular homeostasis, leading to a cascade of cytotoxic events.

Anticancer mechanism of 8-hydroxyquinoline.

This chelation leads to the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequent cellular damage. Furthermore, 8-hydroxyquinoline and its derivatives have been shown to inhibit the proteasome, a key cellular machinery for protein degradation, leading to the accumulation of misfolded proteins and triggering apoptosis. This culminates in the induction of programmed cell death (apoptosis) and arrest of the cell cycle.

This compound: A Focus on Apoptosis and Cell Cycle

While less is known about the parent this compound, its derivatives have demonstrated potent anticancer effects primarily through the induction of apoptosis and cell cycle arrest. Studies on various this compound analogues have shown their ability to halt the proliferation of cancer cells and trigger programmed cell death. The precise upstream mechanisms initiating these events are still under investigation but appear to be distinct from the metal chelation-driven pathway of 8-hydroxyquinoline.

MTT_Workflow cluster_plate 96-well Plate A Seed Cancer Cells B Add Test Compound (4-HQ or 8-HQ derivatives) A->B C Incubate (e.g., 24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilizing Agent (e.g., DMSO) E->F G Measure Absorbance (570 nm) F->G

References

4-Hydroxyquinoline as a Marker for Monoamine Oxidase Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Monoamine oxidases (MAOs) are a family of enzymes crucial in the metabolism of monoamine neurotransmitters and dietary amines. Their activity is a key area of research in neuroscience and drug development, particularly for neurological disorders like depression and Parkinson's disease. Accurate measurement of MAO activity is therefore essential. 4-Hydroxyquinoline, a fluorescent product formed from the enzymatic conversion of kynuramine, serves as a reliable and widely used marker for this purpose. This guide provides a comprehensive validation of this compound as an MAO activity marker, comparing it with other available methods and providing detailed experimental protocols and data.

This compound as a Fluorescent Marker for MAO Activity

The use of this compound as a marker for MAO activity is based on a continuous spectrophotometric or fluorometric assay.[1][2] In this assay, the non-selective MAO substrate, kynuramine, is enzymatically oxidized by MAO-A or MAO-B.[1][3][4] This oxidation leads to the formation of an unstable intermediate, which then undergoes spontaneous intramolecular cyclization to yield the highly fluorescent product, this compound. The rate of this compound formation is directly proportional to the MAO activity and can be monitored in real-time by measuring the increase in fluorescence or absorbance at a specific wavelength.

Signaling Pathway of this compound Formation

MAO_Pathway Kynuramine Kynuramine (Substrate) MAO Monoamine Oxidase (MAO-A or MAO-B) Kynuramine->MAO Intermediate Unstable Aldehyde Intermediate MAO->Intermediate Oxidative Deamination HQ This compound (Fluorescent Product) Intermediate->HQ Spontaneous Cyclization MAO_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_measurement Measurement & Analysis Reagents Prepare Assay Buffer, Kynuramine, and MAO Enzyme Plate Aliquot Buffer and Enzyme into Microplate Reagents->Plate Preincubation Optional: Pre-incubate with Selective Inhibitors Plate->Preincubation Initiation Add Kynuramine to Initiate Reaction Preincubation->Initiation Detection Monitor Absorbance (316 nm) or Fluorescence (Ex/Em: 320/380 nm) Initiation->Detection Analysis Calculate Reaction Rate (Vmax) and IC50 Values Detection->Analysis

References

Safety Operating Guide

Proper Disposal of 4-Hydroxyquinoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of 4-hydroxyquinoline is a critical aspect of laboratory safety and environmental responsibility. As a compound with recognized health and environmental hazards, it is imperative that all personnel handling this chemical adhere to strict disposal protocols. This guide provides comprehensive, step-by-step procedures for the safe management and disposal of this compound waste, ensuring compliance and minimizing risk.

Core Principles of this compound Waste Management

This compound and its derivatives are known to be harmful if swallowed, and can cause skin and eye irritation.[1] Some quinoline compounds are also suspected of causing genetic defects and may have long-term adverse effects on aquatic life.[1][2] Therefore, this compound must be treated as hazardous chemical waste. The fundamental principle for its disposal is to prevent its release into the environment. Under no circumstances should it be disposed of down the drain or in regular solid waste streams.[1] All waste containing this compound must be collected, properly labeled, and managed through an approved hazardous waste program.

Personal Protective Equipment (PPE) Requirements

Prior to handling this compound in any form, including waste, personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This is a non-negotiable aspect of laboratory safety.

Protection TypeSpecific EquipmentStandard Reference
Eye and Face Safety glasses with side-shields or chemical safety goggles. A face shield should be used if there is a risk of splashing.OSHA 29 CFR 1910.133 or EN 166
Hand Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves should be inspected before each use and disposed of properly after handling the chemical.EN 374
Body A laboratory coat with long sleeves is mandatory. For larger quantities or situations with a higher risk of exposure, impervious clothing should be considered.---
Respiratory All handling of this compound, including waste, should be conducted in a well-ventilated area, preferably within a chemical fume hood. If exposure limits are at risk of being exceeded, a NIOSH/MSHA or EN 149 approved respirator is required.OSHA 29 CFR 1910.134 or EN 149

Step-by-Step Disposal Procedure

The following procedure outlines the necessary steps for the safe collection and disposal of this compound waste in a laboratory setting.

  • Waste Identification and Segregation:

    • Identify all waste streams containing this compound. This includes unused pure compound, solutions, reaction byproducts, and contaminated materials such as pipette tips, gloves, and absorbent paper.[1]

    • Segregate this compound waste from other chemical waste streams to prevent potentially hazardous reactions.

  • Waste Container Selection and Labeling:

    • Use only compatible, leak-proof, and clearly labeled containers for collecting this compound waste.

    • The container must be clearly marked with the words "Hazardous Waste" and the full chemical name, "this compound".

    • Keep the container tightly sealed except when adding waste.

  • Safe Handling and Temporary Storage:

    • Always wear the appropriate PPE when handling the waste.

    • Conduct all transfers of waste in a chemical fume hood to minimize the risk of inhalation.

    • Store the sealed waste container in a designated and clearly marked hazardous waste accumulation area within the laboratory.

  • Institutional Disposal Protocol:

    • Familiarize yourself with and adhere to your institution's specific procedures for hazardous waste disposal.

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

    • Maintain accurate records of the amount of waste generated and the date of disposal, in accordance with institutional and local regulations.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Start: Generation of this compound Waste cluster_1 Step 1: Identification & Segregation cluster_2 Step 2: Containment & Labeling cluster_3 Step 3: Handling & Storage cluster_4 Step 4: Final Disposal start This compound Waste Generated identify Identify all waste streams containing this compound start->identify segregate Segregate from other chemical waste identify->segregate container Select compatible, sealed container segregate->container label_waste Label with 'Hazardous Waste' and 'this compound' container->label_waste ppe Wear appropriate PPE label_waste->ppe fume_hood Handle in a chemical fume hood ppe->fume_hood storage Store in designated accumulation area fume_hood->storage contact_ehs Contact Institutional EHS for pickup storage->contact_ehs documentation Maintain disposal records contact_ehs->documentation end_point Professional Hazardous Waste Disposal documentation->end_point

Caption: Disposal Workflow for this compound.

Experimental Protocol: Photocatalytic Degradation of Quinoline (for Research Purposes)

Disclaimer: The following protocol is for research and informational purposes only and describes a method for the chemical degradation of quinoline compounds. It is not a standard procedure for routine laboratory waste disposal. The primary and recommended method of disposal for this compound is through a licensed hazardous waste contractor.

This experimental protocol is based on studies investigating the photocatalytic degradation of quinoline in aqueous solutions using titanium dioxide (TiO₂) as a photocatalyst.

Objective: To investigate the degradation of a model quinoline compound in an aqueous solution under UV irradiation in the presence of a TiO₂ photocatalyst.

Materials:

  • Quinoline (as a model compound)

  • Anatase TiO₂ nanoparticles

  • UV lamp (λ=365 nm)

  • Magnetic stirrer and stir bar

  • Reaction vessel (e.g., quartz beaker)

  • pH meter

  • High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • Preparation of the Photocatalyst Suspension:

    • Prepare a stock suspension of TiO₂ in deionized water (e.g., 1 g/L).

    • Sonicate the suspension for 15 minutes to ensure uniform dispersion of the nanoparticles.

  • Reaction Setup:

    • In the reaction vessel, add a specific volume of the quinoline stock solution to achieve the desired initial concentration (e.g., 20 mg/L).

    • Add the TiO₂ suspension to the reaction vessel to achieve the desired catalyst loading (e.g., 1 g/L).

    • Adjust the pH of the solution to the desired level using dilute acid or base. Studies have shown that pH can influence degradation efficiency.

    • Place the reaction vessel on a magnetic stirrer and ensure continuous stirring.

  • Photocatalytic Reaction:

    • Position the UV lamp at a fixed distance from the reaction vessel.

    • Before irradiation, stir the suspension in the dark for a period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.

    • Turn on the UV lamp to initiate the photocatalytic reaction.

  • Sampling and Analysis:

    • At regular time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a small aliquot of the suspension.

    • Immediately filter the sample through a 0.22 µm syringe filter to remove the TiO₂ nanoparticles.

    • Analyze the filtrate using HPLC to determine the concentration of the remaining quinoline compound.

  • Data Analysis:

    • Calculate the degradation efficiency at each time point using the following formula: Degradation Efficiency (%) = [(C₀ - Cₜ) / C₀] * 100 Where C₀ is the initial concentration and Cₜ is the concentration at time t.

    • Plot the degradation efficiency as a function of irradiation time.

This experimental setup allows for the investigation of various parameters, such as catalyst dosage, initial pollutant concentration, and pH, on the efficiency of quinoline degradation. The analysis of reaction intermediates can also provide insights into the degradation pathway.

References

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Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Hydroxyquinoline
Reactant of Route 2
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